Fluoroethyl-PE2I
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H25FINO2 |
|---|---|
Molecular Weight |
457.3 g/mol |
IUPAC Name |
2-fluoroethyl (2R,3R)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C20H25FINO2/c1-14-3-5-15(6-4-14)17-13-16-7-8-18(23(16)11-2-10-22)19(17)20(24)25-12-9-21/h2-6,10,16-19H,7-9,11-13H2,1H3/b10-2+/t16?,17-,18?,19+/m0/s1 |
InChI Key |
HOLJKTPTYVYXQS-GJUQPERFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2CC3CCC([C@@H]2C(=O)OCCF)N3C/C=C/I |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OCCF)N3CC=CI |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Fluoroethyl-PE2I
For Researchers, Scientists, and Drug Development Professionals
Introduction: Fluoroethyl-PE2I ([18F]FE-PE2I), a derivative of PE2I, is a highly selective and potent radioligand for the dopamine transporter (DAT).[1] Its favorable pharmacokinetic properties and the ability to be labeled with fluorine-18 have established it as a valuable tool in positron emission tomography (PET) for the in vivo quantification of DAT.[2][3] This is particularly relevant for the study of neurodegenerative disorders such as Parkinson's disease, where a decline in DAT density is a key pathological feature.[4][5] This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding characteristics, pharmacokinetics, and the experimental methodologies used for its evaluation.
Core Mechanism of Action: High-Affinity Binding to the Dopamine Transporter
The primary mechanism of action of this compound is its selective, high-affinity binding to the dopamine transporter (DAT).[1][6] The DAT is a sodium-coupled transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission.[7][8] By binding to DAT, [18F]FE-PE2I acts as a potent inhibitor of dopamine uptake.[1][7]
In vitro studies have demonstrated that the interaction of FE-PE2I with DAT is not a simple one-step binding event. Instead, it follows a two-step mechanism involving an initial rapid complex formation followed by a slow isomerization of this complex.[2] This isomerization step is a key determinant of the ligand's in vivo kinetics.[2] The slower isomerization on-rate of [18F]FE-PE2I compared to its predecessor, [11C]PE2I, contributes to its faster in vivo kinetics and earlier peak equilibrium in DAT-rich regions.[2][6]
Quantitative Binding and Pharmacokinetic Data
The binding affinity and in vivo behavior of [18F]FE-PE2I have been quantified in various studies. The following tables summarize key quantitative data.
| Parameter | Value | Species/System | Reference |
| In Vitro Binding Affinity | |||
| Ki | 12 nM | Rodent Dopamine Transporter | [6] |
| In Vivo PET Imaging in Cynomolgus Monkeys | |||
| Brain Uptake (% of injected dose) | ~4-5% | Cynomolgus Monkey | [6] |
| Peak Specific Binding (Striatum) | ~40 min post-injection | Cynomolgus Monkey | [6] |
| Peak Specific Binding (Midbrain) | 20-30 min post-injection | Cynomolgus Monkey | [6] |
| Ratio-to-Cerebellum (Striatum) | 7-10 | Cynomolgus Monkey | [6] |
| Ratio-to-Cerebellum (Midbrain) | 1.5-2.3 | Cynomolgus Monkey | [6] |
| BPND (Striatum) | 4.5 | Cynomolgus Monkey | [6] |
| BPND (Midbrain) | 0.6 | Cynomolgus Monkey | [6] |
| In Vivo PET Imaging in Healthy Humans | |||
| Peak Brain Radioactivity | ~3-5 Standardized Uptake Value (SUV) | Healthy Human | [9] |
Ki: Inhibitory constant; BPND: Non-displaceable binding potential.
Experimental Protocols
The characterization of [18F]FE-PE2I has involved a range of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.
In Vitro Autoradiography
Objective: To determine the regional distribution and selectivity of [18F]FE-PE2I binding in the brain.
Methodology:
-
Postmortem human brain sections are obtained and prepared for autoradiography.
-
The brain sections are incubated with [18F]FE-PE2I.
-
To assess selectivity, competitive binding experiments are performed by co-incubating the sections with [18F]FE-PE2I and selective inhibitors for DAT (e.g., GBR12909, β-CIT), serotonin transporter (SERT) (e.g., citalopram), and norepinephrine transporter (NET) (e.g., maprotiline).[6]
-
After incubation, the sections are washed to remove unbound radioligand.
-
The distribution and density of [18F]FE-PE2I binding are visualized and quantified using phosphor imaging plates.[6]
In Vivo Positron Emission Tomography (PET) Imaging
Objective: To evaluate the in vivo pharmacokinetics, brain uptake, and specific binding of [18F]FE-PE2I to DAT.
Methodology:
-
Radiosynthesis: [18F]FE-PE2I is synthesized via a one-step nucleophilic fluorination of a precursor molecule.[3] The synthesis is typically automated for GMP-compliant production.[3]
-
Animal/Human Subject Preparation: Subjects (e.g., cynomolgus monkeys, human volunteers) are positioned in a PET scanner.[6][9]
-
Radiotracer Administration: A bolus of [18F]FE-PE2I is injected intravenously.[6][9]
-
Dynamic PET Scan: A dynamic PET scan is acquired over a period of time (e.g., 90 minutes) to measure the time course of radioactivity in the brain.[6][9]
-
Arterial Blood Sampling (for full kinetic modeling): In some studies, arterial blood samples are collected to measure the concentration of the parent radiotracer and its metabolites in plasma over time, providing an arterial input function.[9]
-
Data Analysis:
-
Regional Time-Activity Curves (TACs): TACs are generated for different brain regions of interest (e.g., striatum, midbrain, cerebellum).[6][9] The cerebellum is often used as a reference region due to its low DAT density.[6]
-
Kinetic Modeling: The TACs are analyzed using pharmacokinetic models, such as the two-tissue compartment model or a simplified reference tissue model (SRTM), to estimate parameters like binding potential (BPND).[6][9]
-
Displacement Studies: To confirm in vivo selectivity, a baseline PET scan is followed by a second scan in which a competing DAT ligand (e.g., GBR12909) is administered. A reduction in [18F]FE-PE2I binding in DAT-rich regions confirms specific binding.[6]
-
Visualizing the Mechanism and Experimental Workflow
[18F]FE-PE2I Binding Mechanism at the Dopamine Transporter
Caption: Two-step binding of [18F]FE-PE2I to DAT.
Experimental Workflow for In Vivo PET Imaging
Caption: Workflow for in vivo [18F]FE-PE2I PET studies.
Selectivity Profile of [18F]FE-PE2I
Caption: High selectivity of [18F]FE-PE2I for DAT.
Metabolism
[18F]FE-PE2I undergoes relatively fast metabolism in the periphery.[6] Studies in cynomolgus monkeys have identified the presence of two radiometabolite peaks with similar retention times to the labeled metabolites of [11C]PE2I.[6] While the potential influence of these radiometabolites on PET quantification requires further evaluation, the faster kinetics of [18F]FE-PE2I compared to [11C]PE2I may result in a lower formation of brain-penetrant metabolites.[2][6][9]
Conclusion
This compound is a highly valuable radioligand for the in vivo imaging of the dopamine transporter with PET. Its mechanism of action is characterized by high-affinity and selective binding to DAT, following a two-step kinetic model that contributes to its favorable in vivo properties. The well-established experimental protocols for its synthesis and use in PET imaging, combined with its robust quantitative data, solidify its role as a key tool for researchers and clinicians in the field of neuroscience and neurodegenerative diseases.
References
- 1. Synthesis, radiolabeling and preliminary in vivo evaluation of [18F]FE-PE2I, a new probe for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Ligand Binding Kinetics Explains the Pharmacokinetics of [18F]FE-PE2I in Dopamine Transporter PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GMP production of [18F]FE-PE2I on a TRACERLab FX2 N synthesis module, a radiotracer for in vivo PET imaging of the dopamine transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro autoradiography and in vivo evaluation in cynomolgus monkey of [18F]FE-PE2I, a new dopamine transporter PET radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PE2I: A Radiopharmaceutical for In vivo Exploration of the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PE2I: a radiopharmaceutical for in vivo exploration of the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Fluoroethyl-PE2I: A Technical Guide to its Dopamine Transporter Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-N-(2-fluoroethyl)-3-iodo-2-propenyl-2β-carbomethoxy-3β-(4'-methylphenyl)nortropane, commonly known as Fluoroethyl-PE2I or [¹⁸F]FE-PE2I in its radiolabeled form, is a potent and highly selective ligand for the dopamine transporter (DAT). As a derivative of the well-characterized compound PE2I, this compound has garnered significant interest, particularly as a positron emission tomography (PET) radiotracer for in vivo imaging of the dopaminergic system. Its favorable pharmacokinetic properties and high specificity for DAT make it a valuable tool in neuroscience research and for the clinical assessment of neurodegenerative diseases such as Parkinson's disease.
This technical guide provides an in-depth overview of the binding affinity and selectivity of this compound for the dopamine transporter. It includes a compilation of quantitative binding data, detailed experimental methodologies for the characterization of such ligands, and visualizations of its binding profile and the relevant biological pathways.
Quantitative Binding Affinity and Selectivity
The affinity of a ligand for its target is a critical parameter in drug development and molecular imaging. For this compound, its high affinity for the dopamine transporter is a key characteristic. The binding affinity is typically expressed by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity.
The selectivity of this compound for DAT over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), is crucial for its utility as a specific probe for the dopaminergic system.
Table 1: In Vitro Binding Affinity of this compound and Parent Compound PE2I
| Ligand | Transporter | Species | Ki (nM) | Reference |
| [¹⁸F]FE-PE2I | DAT | Rodent | 12 | [1] |
| PE2I | DAT | Not Specified | 4 | [2] |
| PE2I | SERT | Not Specified | >1000 | [2] |
| PE2I | NET | Not Specified | >1000 | [2] |
Table 2: Selectivity Ratios
| Ligand | Selectivity Ratio (SERT Ki / DAT Ki) | Selectivity Ratio (NET Ki / DAT Ki) | Reference |
| PE2I | >250 | >250 | [2] |
The high selectivity of this compound for DAT is a significant advantage over other less selective radiotracers, as it allows for a more precise assessment of the integrity and function of the dopaminergic system without confounding signals from other neurotransmitter systems.
Experimental Protocols
The determination of binding affinity and selectivity of a compound like this compound involves a series of well-established in vitro assays. The following is a generalized protocol for a competitive radioligand binding assay, a common method used to determine the Ki of a test compound.
Radioligand Competition Binding Assay
This assay measures the ability of a non-radiolabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind to the target receptor (e.g., DAT).
1. Preparation of Biological Material:
-
Cell Culture: Cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) are cultured to confluence.
-
Membrane Preparation: Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes. The resulting pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.
2. Assay Procedure:
-
A fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture.
-
The reaction is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known, potent ligand for the target transporter to saturate all specific binding sites.
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
4. Quantification of Radioactivity:
-
The radioactivity trapped on the filters is measured using a scintillation counter.
5. Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration.
-
The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the transporter.
Visualizations
Binding Affinity and Selectivity Profile
The following diagram illustrates the high affinity of this compound for the dopamine transporter and its significantly lower affinity for the serotonin and norepinephrine transporters.
Caption: Binding profile of this compound.
Experimental Workflow for Binding Affinity Determination
The workflow for determining the binding affinity of a compound using a competitive radioligand binding assay is a systematic process.
Caption: Workflow for a competitive radioligand binding assay.
Dopamine Transporter Signaling Context
While this compound is primarily used as an imaging agent and its direct downstream signaling effects are not its main area of study, it is important to understand the signaling pathways that regulate the dopamine transporter it binds to. DAT function is modulated by various intracellular signaling cascades, which can affect dopamine reuptake and transporter trafficking.
Caption: Regulatory signaling pathways of the dopamine transporter.
Conclusion
This compound is a highly valuable research tool characterized by its high binding affinity and exceptional selectivity for the dopamine transporter. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive overview for researchers and drug development professionals working with this and similar compounds. The high signal-to-noise ratio afforded by its selectivity makes [¹⁸F]FE-PE2I a superior radioligand for the in vivo imaging of the dopaminergic system, aiding in the study of Parkinson's disease and other neurological and psychiatric disorders. Further research to fully quantify its binding profile across a wider range of species and transporter subtypes will continue to refine its application in neuroscience.
References
- 1. Simplified quantification of [18F]FE-PE2I PET in Parkinson’s disease: Discriminative power, test–retest reliability and longitudinal validity during early peak and late pseudo-equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PE2I: A Radiopharmaceutical for In vivo Exploration of the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simplified estimation of binding parameters based on image-derived reference tissue models for dopamine transporter bindings in non-human primates using [18F]FE-PE2I and PET - PMC [pmc.ncbi.nlm.nih.gov]
[18F]FE-PE2I: An In-Depth Technical Guide for Dopamine Transporter Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
[18F]FE-PE2I, or (E)-N-(3-iodoprop-2-enyl)-2β-carbofluoroethoxy-3β-(4'-methyl-phenyl) nortropane, is a highly selective and potent radioligand for the dopamine transporter (DAT). Developed for positron emission tomography (PET), it allows for the in vivo quantification and visualization of DAT density in the brain.[1][2] This technical guide provides a comprehensive overview of [18F]FE-PE2I, including its synthesis, experimental protocols, and key data, to support its application in neuroscience research and clinical trials. Its favorable characteristics, such as high affinity for DAT, excellent brain permeability, and advantageous metabolic profile, make it a valuable tool for studying dopaminergic function in various neurological and psychiatric disorders, most notably Parkinson's disease.[1][3]
Core Properties and Advantages
[18F]FE-PE2I has emerged as a promising alternative to other DAT imaging agents, such as [123I]FP-CIT SPECT.[4][5] Key advantages include:
-
Higher Resolution and Sensitivity: PET imaging with [18F]FE-PE2I offers superior spatial and temporal resolution compared to SPECT, enabling more detailed visualization and quantification of DAT, even in smaller brain regions like the substantia nigra.[5][6]
-
Faster Kinetics: The radioligand exhibits faster kinetics and reaches peak equilibrium earlier than some other tracers, potentially allowing for shorter imaging protocols.[7][8]
-
High Selectivity: [18F]FE-PE2I demonstrates high selectivity for DAT over other monoamine transporters, such as the serotonin transporter (SERT).[6][8]
-
Simplified Quantification: Studies have shown that simplified quantification methods, such as the simplified reference tissue model (SRTM), can be reliably used, obviating the need for arterial blood sampling in many cases.[2][9]
Quantitative Data Summary
The following tables summarize key quantitative data for [18F]FE-PE2I, compiled from various studies.
Table 1: Radiosynthesis and Quality Control
| Parameter | Value | Reference |
| Radiochemical Yield (RCY) | 39 ± 8% (automated) | [1] |
| Molar Activity | 925.3 ± 763 GBq/µmol | [1] |
| Radiochemical Purity | >98% | [10] |
| Synthesis Time | ~70 minutes (automated) | [1] |
Table 2: In Vitro Binding Affinity
| Parameter | Value | Species | Reference |
| Ki | 12 nM | Rodent | [8][11] |
Table 3: In Vivo Imaging Characteristics in Humans
| Parameter | Value | Region | Reference |
| Binding Potential (BPND) - Healthy Controls | 3.68 ± 0.56 | Caudate | [2] |
| 4.41 ± 0.54 | Putamen | [2] | |
| 0.68 ± 0.15 | Substantia Nigra | [2] | |
| Binding Potential (BPND) - Parkinson's Disease | 2.54 ± 0.79 | Caudate | [2] |
| 1.39 ± 1.04 | Putamen | [2] | |
| 0.46 ± 0.20 | Substantia Nigra | [2] | |
| Test-Retest Variability (Striatal Regions) | 5.3 - 7.6% | [12] | |
| Intraclass Correlation Coefficient (ICC) (Striatum) | 0.74 - 0.97 | [12] |
Table 4: Dosimetry
| Parameter | Value (μGy/MBq) | Organ | Reference |
| Absorbed Dose | 119 | Urinary Bladder | [13] |
| 46 | Liver | [13] | |
| Effective Dose | 23 μSv/MBq | Whole Body | [13] |
Experimental Protocols
Automated Radiosynthesis of [18F]FE-PE2I
This protocol is a generalized summary for the automated synthesis on a commercial module like the GE TRACERLab FX2 N.[1]
a. Reagents and Materials:
-
[18F]Fluoride
-
Tosyl-precursor (TsOE-PE2I)
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (ACN)
-
Dimethyl sulfoxide (DMSO)
-
Sterile water for injection
-
Ethanol for formulation
-
Sep-Pak cartridges for purification
b. Synthesis Steps:
-
[18F]Fluoride Trapping: Aqueous [18F]fluoride from the cyclotron is trapped on an anion exchange cartridge.
-
Elution: The trapped [18F]fluoride is eluted into the reactor vessel using a solution of K222 and K2CO3 in acetonitrile/water.
-
Azeotropic Drying: The solvent is evaporated with heating and a stream of nitrogen to dry the [18F]fluoride-K222 complex.
-
Radiolabeling Reaction: The tosyl-precursor dissolved in DMSO is added to the reactor. The reaction mixture is heated (e.g., at 140°C for 5-10 minutes) to facilitate the nucleophilic substitution of the tosylate group with [18F]fluoride.[10][14]
-
Purification: The crude reaction mixture is diluted and passed through a series of cartridges to remove unreacted [18F]fluoride and other impurities. This is typically followed by semi-preparative HPLC for final purification.[10]
-
Formulation: The purified [18F]FE-PE2I fraction is collected, the HPLC solvent is removed by evaporation, and the final product is formulated in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol).
-
Sterile Filtration: The final product is passed through a 0.22 µm sterile filter into a sterile vial.
Quality Control of [18F]FE-PE2I
A series of quality control tests are performed before the radioligand is released for human use.[3]
a. Visual Inspection: The final product should be a clear, colorless solution, free of particulate matter.[3] b. pH: The pH of the final solution should be within a physiologically acceptable range (typically 4.5-7.5). c. Radiochemical Purity and Identity: This is determined by radio-HPLC and/or radio-TLC to confirm the identity of [18F]FE-PE2I and to quantify the percentage of radioactivity corresponding to the desired product. The radiochemical purity should be >95%.[3] d. Radionuclidic Purity: The identity of the radionuclide is confirmed by measuring its half-life. The radionuclidic purity is typically determined by gamma spectroscopy to ensure that other radioisotopes are not present.[3] e. Residual Solvents: Gas chromatography is used to measure the concentration of residual solvents (e.g., acetonitrile, ethanol, DMSO) to ensure they are below acceptable limits. f. Bacterial Endotoxins: The Limulus Amebocyte Lysate (LAL) test is performed to ensure the product is free of pyrogens. g. Sterility: A sample is sent for sterility testing to ensure the absence of microbial contamination.
Human PET Imaging Protocol with [18F]FE-PE2I
This is a general protocol for a human PET study. Specifics may vary based on the scanner and research question.
a. Subject Preparation:
-
Obtain written informed consent.
-
Subjects should fast for at least 4 hours prior to the scan.
-
A catheter is inserted into a peripheral vein for radioligand injection.
-
For studies requiring arterial input function, an arterial line is placed.
b. PET Scan Acquisition:
-
Positioning: The subject is positioned comfortably in the PET scanner with their head immobilized to minimize motion.
-
Transmission Scan: A low-dose CT or transmission scan is performed for attenuation correction.
-
Injection and Dynamic Scan: A bolus of [18F]FE-PE2I (typically 150-200 MBq) is injected intravenously. Dynamic PET data acquisition is initiated simultaneously and continues for 60-90 minutes.[2][9]
-
Image Reconstruction: The acquired data are corrected for attenuation, scatter, and decay, and then reconstructed into a series of 3D images over time.
c. Data Analysis:
-
Image Co-registration: The PET images are co-registered to the subject's anatomical MRI scan.
-
Region of Interest (ROI) Delineation: ROIs are defined on the co-registered MRI for key regions, including the caudate, putamen, ventral striatum, substantia nigra, and a reference region (typically the cerebellum).[2]
-
Time-Activity Curve (TAC) Generation: TACs are generated for each ROI by plotting the average radioactivity concentration in the ROI over time.
-
Kinetic Modeling:
-
With Arterial Input Function: A 2-tissue compartment model is often used to estimate the total distribution volume (VT).[9]
-
Without Arterial Input Function (Reference Tissue Models): The Simplified Reference Tissue Model (SRTM) or Logan graphical analysis with the cerebellum as the reference region is commonly used to estimate the binding potential (BPND).[2][9]
-
Simplified Quantification: For clinical applications, the Specific Uptake Value Ratio (SUVR) can be calculated from a static scan acquired during a specific time window (e.g., 17-42 minutes post-injection).[4]
-
Visualizations
Caption: Automated radiosynthesis workflow for [18F]FE-PE2I.
References
- 1. GMP production of [18F]FE-PE2I on a TRACERLab FX2 N synthesis module, a radiotracer for in vivo PET imaging of the dopamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of 18F-FE-PE2I binding to the dopamine transporter in Parkinson’s disease | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. GMP production of [18F]FE-PE2I on a TRACERLab FX2 N synthesis module, a radiotracer for in vivo PET imaging of the dopamine transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [18F]FE-PE2I PET is a feasible alternative to [123I]FP-CIT SPECT for dopamine transporter imaging in clinically uncertain parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine transporter imaging with [18F]FE-PE2I PET and [123I]FP-CIT SPECT—a clinical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. Synthesis, radiolabeling and preliminary in vivo evaluation of [18F]FE-PE2I, a new probe for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Quantification of Dopamine Transporter in Human Brain Using PET with 18F-FE-PE2I | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Simplified quantification of [18F]FE-PE2I PET in Parkinson’s disease: Discriminative power, test–retest reliability and longitudinal validity during early peak and late pseudo-equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reliability of dopamine transporter PET measurements with [18F]FE-PE2I in patients with Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Whole-Body Biodistribution and Dosimetry of the Dopamine Transporter Radioligand 18F-FE-PE2I in Human Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fully Automated GMP-Compliant Synthesis of [18F]FE-PE2I - PMC [pmc.ncbi.nlm.nih.gov]
The Role of [¹⁸F]Fluoroethyl-PE2I in Advancing Parkinson's Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a decline in striatal dopamine levels. The dopamine transporter (DAT), a key protein responsible for the reuptake of dopamine from the synaptic cleft, serves as a crucial biomarker for the integrity of the dopaminergic system. Positron Emission Tomography (PET) imaging of DAT provides a quantitative in vivo measure of dopaminergic neurodegeneration, aiding in the diagnosis, differential diagnosis, and monitoring of disease progression. [¹⁸F]Fluoroethyl-PE2I ([¹⁸F]FE-PE2I), a potent and selective radioligand for DAT, has emerged as a valuable tool in Parkinson's disease research, offering several advantages over other imaging agents. This technical guide provides an in-depth overview of the core aspects of [¹⁸F]FE-PE2I, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Mechanism of Action and Pharmacokinetics
[¹⁸F]FE-PE2I is a nortropane derivative that binds with high affinity and selectivity to the dopamine transporter.[1][2] Its mechanism of action involves a two-step binding process: an initial rapid complex formation with DAT, followed by a slower isomerization of this complex.[3] This kinetic profile contributes to its favorable in vivo imaging characteristics.
Compared to its carbon-11 labeled predecessor, [¹¹C]PE2I, [¹⁸F]FE-PE2I exhibits faster in vivo kinetics, leading to an earlier peak of specific binding in DAT-rich regions (20-40 minutes for [¹⁸F]FE-PE2I vs. 70 minutes for [¹¹C]PE2I).[3] This allows for shorter PET scan durations, which is more convenient for patients and reduces the formation of radioactive metabolites.[3] Furthermore, [¹⁸F]FE-PE2I demonstrates a more favorable metabolic profile with less production of radiometabolites that could potentially cross the blood-brain barrier and interfere with quantification.[4]
Quantitative Data
The following tables summarize key quantitative data for [¹⁸F]FE-PE2I from various studies, providing a comparative overview of its binding properties and performance in clinical research.
Table 1: In Vitro Binding Affinity and Kinetics
| Parameter | Value | Species/System | Reference |
| Ki (nM) | 12 | Rodent DAT | [1][2] |
| k_on (μM⁻¹min⁻¹) | 0.28 ± 0.12 (Caudate) | Human | [3] |
| 0.24 ± 0.18 (Putamen) | Human | [3] | |
| k_off (min⁻¹) | - | - | - |
| K_isom | - | - | [3] |
Table 2: In Vivo Imaging Performance in Parkinson's Disease
| Parameter | Value | Study Population | Reference |
| Annualized DAT Decline (Caudate) | -8.5 ± 6.6% | PD Patients | [5][6] |
| Annualized DAT Decline (Putamen) | -7.1 ± 6.1% | PD Patients | [5][6] |
| Effect Size (Glass's Δ) for BP_ND | 2.95 | PD vs. Healthy Controls | [7][8] |
| Effect Size (Glass's Δ) for SUVR | 2.57 | PD vs. Healthy Controls | [7][8] |
| Test-Retest Variability (Striatum) | 5.3 - 7.6% | PD Patients | [9] |
| Test-Retest Variability (Substantia Nigra) | 11% | PD Patients | [9] |
Table 3: Comparison with Other DAT Tracers
| Tracer | Peak Specific Binding Time | Key Advantages | Key Disadvantages | References |
| [¹⁸F]FE-PE2I | 20-40 min | Faster kinetics, less metabolism, higher resolution with PET | Requires cyclotron | [3][4][7] |
| [¹¹C]PE2I | ~70 min | High selectivity and affinity | Slower kinetics, more metabolism, shorter half-life of ¹¹C | [3] |
| [¹²³I]FP-CIT (DaTscan) | 3-6 hours | Commercially available for SPECT | Lower resolution than PET, potential for serotonin transporter binding | [7][10] |
| [¹⁸F]FDOPA | - | Measures dopamine synthesis | Different biological target | [11][12] |
Experimental Protocols
Radiosynthesis of [¹⁸F]FE-PE2I
A common method for the radiosynthesis of [¹⁸F]FE-PE2I involves a one-step nucleophilic substitution reaction.[13][14]
General Manual Radiolabeling Protocol:
-
Aqueous [¹⁸F]fluoride is trapped on a preconditioned anion exchange cartridge.
-
The [¹⁸F]fluoride is eluted into a reaction vial.
-
The solvent is evaporated to dryness under a stream of nitrogen at 100°C.
-
The precursor, OTsE-PE2I (1 mg), is added in a suitable solvent (e.g., DMSO).
-
The reaction mixture is heated at 140°C for 5 minutes.
-
The reaction is quenched and the product is purified using high-performance liquid chromatography (HPLC).[13]
For automated, GMP-compliant synthesis, platforms like the Synthera®+ module can be utilized, with optimized elution and reaction conditions to achieve high radiochemical yields.[13]
Animal PET Imaging Protocol (Rat Model of Parkinson's Disease)
Animal Model:
-
Unilateral injection of 6-hydroxydopamine (6-OHDA) into the striatum to induce a lesion of the dopaminergic pathway.[15]
Imaging Procedure:
-
Rats are anesthetized.
-
A dynamic PET/CT scan is initiated following the intravenous injection of [¹⁸F]FE-PE2I.
-
Data is acquired over a specified duration (e.g., 60 minutes).
-
A simplified reference tissue model (SRTM) is often used to calculate the striatal binding potential (BP_ND), with the cerebellum serving as the reference region.[15]
Human PET Imaging Protocol
Subject Preparation:
-
Patients typically suspend dopaminergic replacement therapies for at least 12 hours prior to the scan.[1]
Imaging Procedure:
-
A transmission scan is performed for attenuation correction.
-
[¹⁸F]FE-PE2I is administered as an intravenous bolus.
-
Dynamic PET data is acquired for approximately 90 minutes.[2]
-
Regions of interest (ROIs) for the caudate, putamen, ventral striatum, substantia nigra, and cerebellum are delineated on co-registered magnetic resonance images (MRI).
-
The binding potential (BP_ND) is estimated using the simplified reference tissue model (SRTM) or Logan graphical analysis, with the cerebellum as the reference region.[2][16] Stable estimates of BP_ND can often be obtained with a scan duration of around 60-66 minutes.[2][16]
Visualizations
Signaling Pathway
References
- 1. Simplified quantification of [18F]FE-PE2I PET in Parkinson’s disease: Discriminative power, test–retest reliability and longitudinal validity during early peak and late pseudo-equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. In Vitro Ligand Binding Kinetics Explains the Pharmacokinetics of [18F]FE-PE2I in Dopamine Transporter PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Analysis and Quantification of the Dopamine Transporter in the Nonhuman Primate Brain with 11C-PE2I and 18F-FE-PE2I | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. Longitudinal DAT changes measured with [18F]FE-PE2I PET in patients with Parkinson’s disease; a validation study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Longitudinal DAT changes measured with [18F]FE-PE2I PET in patients with Parkinson's disease; a validation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine transporter imaging with [18F]FE-PE2I PET and [123I]FP-CIT SPECT—a clinical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. Reliability of dopamine transporter PET measurements with [18F]FE-PE2I in patients with Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [18F]FE-PE2I PET is a feasible alternative to [123I]FP-CIT SPECT for dopamine transporter imaging in clinically uncertain parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The FDA approves F-Dopa PET imaging to aid in early diagnosis of Parkinson’s disease | American Parkinson Disease Association [apdaparkinson.org]
- 12. imaging-cro.biospective.com [imaging-cro.biospective.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. PET imaging of dopamine transporters with [(18)F]FE-PE2I: Effects of anti-Parkinsonian drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of Dopamine Transporter in Human Brain Using PET with 18F-FE-PE2I | Journal of Nuclear Medicine [jnm.snmjournals.org]
A Technical Guide to PET Imaging with [¹⁸F]Fluoroethyl-PE2I ([¹⁸F]FE-PE2I)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive in vivo quantification of molecular processes. [¹⁸F]Fluoroethyl-PE2I ([¹⁸F]FE-PE2I) has emerged as a highly valuable radioligand for imaging the dopamine transporter (DAT), a key protein in regulating synaptic dopamine levels. Dysregulation of DAT is a hallmark of several neurodegenerative disorders, most notably Parkinson's disease. This guide provides an in-depth technical overview of [¹⁸F]FE-PE2I, from its synthesis and mechanism of action to detailed experimental protocols for its use in preclinical and clinical research.
[¹⁸F]FE-PE2I is a cocaine derivative that exhibits high affinity and selectivity for the dopamine transporter.[1] Its favorable properties, including excellent brain permeability and metabolism, make it a superior choice for in vivo PET imaging of DAT.[1][2] Compared to its carbon-11 labeled counterpart, [¹¹C]PE2I, [¹⁸F]FE-PE2I offers logistical advantages due to the longer half-life of fluorine-18 (109.8 minutes versus 20.4 minutes for carbon-11), allowing for transportation to facilities without a cyclotron.[3] Furthermore, [¹⁸F]FE-PE2I demonstrates faster kinetics, which can lead to shorter imaging protocols.[3]
Mechanism of Action
[¹⁸F]FE-PE2I is a high-affinity antagonist for the dopamine transporter. The binding mechanism for both [¹⁸F]FE-PE2I and [¹¹C]PE2I to DAT is a two-step process involving an initial rapid complex formation followed by a slow isomerization of the complex.[4] The isomerization step is notably three times faster for PE2I than for FE-PE2I, which contributes to the differing in vivo kinetics observed between the two tracers.[4]
The primary application of [¹⁸F]FE-PE2I PET is the assessment of presynaptic dopaminergic function.[5] A reduction in DAT density, as visualized and quantified by [¹⁸F]FE-PE2I PET, is indicative of the loss of dopaminergic neurons in the nigrostriatal pathway, a key pathological feature of Parkinson's disease.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data for [¹⁸F]FE-PE2I, providing a basis for comparison and experimental design.
| Parameter | Value | Reference |
| Radiochemical Yield | 39 ± 8% | [2][7] |
| Molar Activity | 925.3 ± 763 GBq/µmol | [2][7] |
| Radiochemical Purity | >98% | [8] |
| Synthesis Time | 70 min | [2][7] |
| Stability | Stable for over 6 hours at room temperature | [2][7] |
Table 1: Radiosynthesis and Product Specifications. This table outlines the typical outcomes of the automated GMP-compliant synthesis of [¹⁸F]FE-PE2I.
| Parameter | Value | Reference |
| Binding Affinity (Ki) for DAT | 12 nM | [1] |
| Binding Potential (BPND) in Putamen (Healthy Controls) | 4.41 ± 0.54 | [9] |
| Binding Potential (BPND) in Putamen (Parkinson's Disease Patients) | 1.39 ± 1.04 | [9] |
| Binding Potential (BPND) in Caudate (Healthy Controls) | 3.68 ± 0.56 | [9] |
| Binding Potential (BPND) in Caudate (Parkinson's Disease Patients) | 2.54 ± 0.79 | [9] |
| Standardized Uptake Value (SUV) Peak in Brain | ~3-5 | [3][4] |
Table 2: In Vitro and In Vivo Binding Characteristics. This table presents the binding affinity and in vivo quantification parameters of [¹⁸F]FE-PE2I in human subjects.
| Parameter | [¹⁸F]FE-PE2I PET | [¹²³I]FP-CIT SPECT | Reference |
| Diagnostic Accuracy (vs. Clinical Diagnosis) | Excellent | Good | [10] |
| Effect Size (Glass's Δ) for Putamen | 2.57 (SUVR) | 2.29 (SUR) | [5][10] |
| Spatial Resolution | Superior | Inferior | [10] |
| Patient Throughput | Faster | Slower | [10] |
Table 3: Comparison with [¹²³I]FP-CIT SPECT. This table highlights the advantages of [¹⁸F]FE-PE2I PET over the more traditionally used [¹²³I]FP-CIT SPECT for dopamine transporter imaging.
Experimental Protocols
Automated GMP-Compliant Radiosynthesis of [¹⁸F]FE-PE2I
This protocol is adapted from a fully automated and GMP-compliant procedure using a GE TRACERLab FX2 N synthesis module.[7]
1. Reagents and Materials:
-
Tosylethyl-PE2I (precursor)
-
[¹⁸F]Fluoride (produced from an 18O(p,n)18F reaction)
-
Kryptofix 2.2.2 (K222)
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Ethanol (EtOH)
-
Sterile Water for Injection
-
Sodium Ascorbate
-
Sep-Pak Accell Plus QMA Plus Light Cartridge
-
tC18 Plus short Cartridge
-
Semi-preparative HPLC column (e.g., ACE 5 C18-HL, 10 x 250 mm)
-
Sterile filters (0.22 µm)
2. Synthesis Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: Aqueous [¹⁸F]fluoride is passed through a pre-conditioned QMA cartridge to trap the [¹⁸F]F⁻. The trapped fluoride is then eluted into the reactor vessel using a solution of K₂CO₃ and K222 in acetonitrile/water.
-
Azeotropic Drying: The mixture in the reactor is dried azeotropically under a stream of nitrogen and vacuum at 85°C for 7 minutes, followed by 110°C for 5 minutes.[7] The reactor is then cooled to 60°C.
-
Nucleophilic Fluorination: The tosylethyl-PE2I precursor (1.0 mg) dissolved in 1.5 mL of DMSO is added to the reactor.[7] The reaction vessel is sealed and heated to 140°C for 150 seconds.[7]
-
Purification: After cooling, the reaction mixture is diluted and injected onto a semi-preparative HPLC system for purification.
-
Formulation: The HPLC fraction containing [¹⁸F]FE-PE2I is collected, passed through a tC18 cartridge to remove the HPLC solvent, and eluted with ethanol. The final product is formulated in a saline solution containing sodium ascorbate as a stabilizer.[7]
3. Quality Control:
-
Appearance: Visual inspection for clarity and absence of particles.
-
pH: Measurement using a pH meter or pH paper (should be between 4.5 and 8.0).[11]
-
Radiochemical Purity: Determined by radio-HPLC and radio-TLC to be ≥ 93%.[11]
-
Residual Solvents: Quantified by gas chromatography (GC) to be within specified limits (e.g., Ethanol < 80 mg/mL, Acetonitrile < 0.27 mg/mL, DMSO < 3.3 mg/mL).[11]
-
Kryptofix 2.2.2 Content: Determined by a spot test to be < 0.14 mg/mL.[11]
-
Bacterial Endotoxins: Assessed using a Limulus Amebocyte Lysate (LAL) test to be < 11.5 IU/mL.[11]
Preclinical PET Imaging in a 6-OHDA Rat Model of Parkinson's Disease
This protocol provides a general framework for imaging dopamine transporter deficits in a unilateral 6-hydroxydopamine (6-OHDA) lesioned rat model.[2][12]
1. Animal Model:
-
Unilateral injection of 6-OHDA into the medial forebrain bundle or striatum of rats to induce degeneration of dopaminergic neurons on one side of the brain.
2. Animal Preparation:
-
Anesthetize the rat using isoflurane (4-5% for induction, 1.5-2% for maintenance).[2]
-
Place a catheter in the lateral tail vein for radiotracer injection.
3. PET/CT Acquisition:
-
Position the anesthetized rat in the PET/CT scanner.[2]
-
Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
Inject a bolus of [¹⁸F]FE-PE2I via the tail vein catheter.
-
Acquire dynamic PET data in list mode for 60 minutes.[2]
4. Image Analysis:
-
Reconstruct the dynamic PET data.
-
Co-register the PET images with the CT images.
-
Define volumes of interest (VOIs) for the striatum (lesioned and non-lesioned sides) and a reference region (e.g., cerebellum).
-
Generate time-activity curves for each VOI.
-
Calculate the binding potential (BPND) using a simplified reference tissue model (SRTM) to quantify DAT availability.[12]
Clinical PET Imaging Protocol for Parkinson's Disease Diagnosis
This protocol outlines a typical procedure for clinical [¹⁸F]FE-PE2I PET imaging in patients with suspected Parkinson's disease.[10][13][14]
1. Patient Preparation:
-
Patients should abstain from dopaminergic medications for at least 12 hours prior to the scan.[1]
-
No specific dietary restrictions are required.
-
No thyroid blockade is necessary as with iodine-based tracers.[10]
2. Radiotracer Administration:
-
A target dose of 2.86 MBq/kg, with a maximum of 200 MBq for patients over 70 kg, is administered as an intravenous bolus injection.[14]
3. PET/CT Acquisition:
-
A low-dose CT scan is performed for attenuation correction.
-
A dynamic PET scan is acquired for 60-90 minutes, or a static scan can be performed.[1][13] For simplified clinical protocols, a 10-minute static scan between 50 and 60 minutes post-injection has been shown to be effective.[13] Another proposed simplified protocol involves a 25-minute scan starting 17 minutes after injection.[15]
4. Image Analysis:
-
PET data is reconstructed using an iterative algorithm with corrections for attenuation, scatter, and decay.[14]
-
The PET images are co-registered with the patient's MRI if available for more accurate anatomical delineation of regions of interest (ROIs).
-
ROIs are defined for the caudate, putamen, and a reference region such as the cerebellum or occipital cortex.[3][13] The occipital cortex may be a preferable reference region due to higher time stability.[13]
-
The primary outcome measure is the binding potential (BPND) or the standardized uptake value ratio (SUVR), which are calculated to quantify DAT availability.[10][13]
Mandatory Visualizations
Caption: Automated Radiosynthesis Workflow for [¹⁸F]FE-PE2I.
Caption: Clinical PET Imaging Workflow with [¹⁸F]FE-PE2I.
References
- 1. Simplified quantification of [18F]FE-PE2I PET in Parkinson’s disease: Discriminative power, test–retest reliability and longitudinal validity during early peak and late pseudo-equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. TPC - [F-18]FE-PE2I [turkupetcentre.net]
- 4. Quantitative analysis of [18F]FE-PE2I binding to the dopamine transporter in Parkinson’s disease | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. uu.diva-portal.org [uu.diva-portal.org]
- 7. GMP production of [18F]FE-PE2I on a TRACERLab FX2 N synthesis module, a radiotracer for in vivo PET imaging of the dopamine transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of 18F-FE-PE2I binding to the dopamine transporter in Parkinson’s disease | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. Dopamine transporter imaging with [18F]FE-PE2I PET and [123I]FP-CIT SPECT—a clinical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PET imaging of dopamine transporters with [(18)F]FE-PE2I: Effects of anti-Parkinsonian drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification and discriminative power of 18F-FE-PE2I PET in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. diva-portal.org [diva-portal.org]
- 15. [18F]FE-PE2I PET is a feasible alternative to [123I]FP-CIT SPECT for dopamine transporter imaging in clinically uncertain parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to [¹⁸F]Fluoroethyl-PE2I for Studying Dopaminergic Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Introduction
[¹⁸F]Fluoroethyl-PE2I ([¹⁸F]FE-PE2I) is a highly selective and potent radioligand for the dopamine transporter (DAT), developed for in vivo imaging using positron emission tomography (PET).[1][2] As a derivative of the established cocaine analog PE2I, [¹⁸F]FE-PE2I offers several advantages for the quantitative assessment of dopaminergic function, including favorable kinetics and a metabolic profile conducive to reliable imaging.[3][4] This technical guide provides an in-depth overview of [¹⁸F]FE-PE2I, including its binding characteristics, experimental protocols for its use, and quantitative data from key studies. It is intended to serve as a comprehensive resource for researchers and clinicians utilizing this valuable tool in the study of Parkinson's disease, other neurodegenerative disorders, and various psychiatric conditions.[5][6][7]
Core Properties and Binding Characteristics
[¹⁸F]FE-PE2I exhibits high affinity for the dopamine transporter and excellent selectivity over other monoamine transporters, such as the serotonin transporter (SERT) and norepinephrine transporter (NET).[3][8] This high selectivity is crucial for the specific visualization and quantification of DAT in the brain.[9]
Table 1: In Vitro Binding Affinity and Selectivity of FE-PE2I
| Transporter | Binding Affinity (Ki, nM) | Reference(s) |
| Dopamine Transporter (DAT) | 12 | [3] |
| Serotonin Transporter (SERT) | >1000 | |
| Norepinephrine Transporter (NET) | 500 | [3] |
Experimental Protocols
Radiosynthesis of [¹⁸F]FE-PE2I
The radiosynthesis of [¹⁸F]FE-PE2I is typically achieved through a one-step nucleophilic substitution reaction on a tosylate precursor.[2][10] Both manual and fully automated, GMP-compliant synthesis methods have been developed to meet clinical demands.[1][10]
Manual Optimization of Reaction Parameters:
-
Precursor: Tosylate precursor of FE-PE2I (OTsE-PE2I).[11]
-
Solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are reported to yield the highest radiochemical conversion.[10]
-
Reaction Temperature: 140°C.[10]
-
Reaction Time: 5 minutes.[10]
-
[¹⁸F]Fluoride Elution: The trapped [¹⁸F]fluoride is eluted from an anion exchange cartridge. Elution with Bu₄NH₂PO₄ has been shown to improve radiochemical conversion compared to the traditional K₂CO₃/Kryptofix 2.2.2 method.[10]
Automated GMP-Compliant Synthesis (Example using Synthera®+ platform):
-
[¹⁸F]Fluoride Trapping: Aqueous [¹⁸F]fluoride is trapped on a pre-conditioned anion exchange cartridge.
-
Elution: The [¹⁸F]fluoride is eluted into the reactor vessel using a solution of the chosen base (e.g., Bu₄NOMs with a PO₄³⁻-preconditioned cartridge).[10]
-
Azeotropic Drying: The solvent is evaporated to dryness under a stream of nitrogen at an elevated temperature to remove water.
-
Radiolabeling Reaction: The precursor, dissolved in a suitable solvent like DMSO, is added to the reactor, and the mixture is heated (e.g., 120°C for 5 minutes).[10]
-
Purification: The crude reaction mixture is purified by semi-preparative high-performance liquid chromatography (HPLC).[1][12]
-
Formulation: The collected fraction containing [¹⁸F]FE-PE2I is reformulated in a physiologically compatible solution, often containing a stabilizing agent like sodium ascorbate, and passed through a sterile filter.[1]
In Vitro Autoradiography
In vitro autoradiography with [¹⁸F]FE-PE2I can be used to visualize the distribution of DAT in postmortem brain tissue.
-
Tissue Preparation: Human or animal brain tissue sections are prepared and mounted on microscope slides.
-
Incubation: The slides are incubated with a solution containing [¹⁸F]FE-PE2I.
-
Washing: The slides are washed to remove non-specifically bound radioligand.
-
Competition Assay (for selectivity): To confirm specificity, adjacent tissue sections can be co-incubated with an excess of a selective DAT blocker (e.g., GBR12909), a SERT blocker (e.g., citalopram), or a NET blocker (e.g., maprotiline).[3]
-
Imaging: The slides are apposed to a phosphor imaging plate or autoradiographic film to detect the radioactive signal. High accumulation of [¹⁸F]FE-PE2I is expected in DAT-rich regions like the caudate and putamen, which should be selectively blocked by the DAT inhibitor.[3]
In Vivo PET Imaging Protocol (Human)
-
Subject Preparation: Subjects should abstain from dopaminergic medications for at least 12 hours prior to the scan.[5] An intravenous catheter is inserted for radiotracer injection.
-
Radiotracer Injection: A bolus of [¹⁸F]FE-PE2I is administered intravenously.
-
PET Scan Acquisition: A dynamic PET scan is acquired over 60-90 minutes.[13][14] For simplified quantification, shorter acquisition protocols during early peak equilibrium (e.g., 17-42 minutes post-injection) or late pseudo-equilibrium can be used.[5][15]
-
Image Reconstruction: PET data are reconstructed using standard algorithms, with corrections for attenuation, scatter, and random coincidences.
-
Anatomical Co-registration: A structural magnetic resonance imaging (MRI) scan is typically acquired for each subject to allow for accurate delineation of brain regions of interest (ROIs).
-
Kinetic Modeling: To quantify DAT availability, time-activity curves are generated for various ROIs. The cerebellum is typically used as a reference region due to its negligible DAT density.[14][16] The simplified reference tissue model (SRTM) is a commonly used and validated method for estimating the binding potential relative to the non-displaceable uptake (BPND).[13][14] The two-tissue compartment model (2-TCM) with a metabolite-corrected arterial input function can also be employed for more detailed kinetic analysis.[13][14]
Quantitative Data from PET Studies
[¹⁸F]FE-PE2I PET has been shown to be a reliable and reproducible method for quantifying DAT. It has demonstrated high discriminative power in distinguishing Parkinson's disease patients from healthy controls.[5]
Table 2: Test-Retest Reliability of [¹⁸F]FE-PE2I PET in Parkinson's Disease Patients
| Brain Region | Absolute Variability (%) | Intraclass Correlation Coefficient (ICC) | Reference(s) |
| Caudate | 5.3 - 7.5 | 0.89 - 0.97 | [6][15] |
| Putamen | 5.3 - 7.5 | 0.89 - 0.97 | [6][15] |
| Ventral Striatum | 5.3 - 7.6 | 0.74 - 0.97 | [2][17] |
| Substantia Nigra | 11 | 0.74 | [6][15] |
Table 3: Quantitative Measures of DAT Availability with [¹⁸F]FE-PE2I PET
| Parameter | Value | Population | Brain Region | Reference(s) |
| Binding Potential (BPND) | ~4.5 | Non-human primate | Striatum | [3] |
| Binding Potential (BPND) | ~0.6 | Non-human primate | Midbrain | [3] |
| Specific Binding Ratio (SBR) - Early Peak | High discriminative power (AUC = 0.996) | PD vs. Controls | Striatum | [5] |
| Specific Binding Ratio (SBR) - Late Pseudo-equilibrium | High discriminative power (AUC = 0.991) | PD vs. Controls | Striatum | [5] |
| Annual Percent Reduction in DAT | 9.7 ± 2.6% | Parkinson's Disease | Putamen | [18] |
| Annual Percent Reduction in DAT | 10.5 ± 3.8% | Parkinson's Disease | Caudate | [18] |
Visualizations
Dopaminergic Neurotransmission and [¹⁸F]FE-PE2I Binding
Caption: Dopaminergic synapse showing [¹⁸F]FE-PE2I binding to DAT.
Experimental Workflow for a Clinical [¹⁸F]FE-PE2I PET Study
Caption: Workflow for a clinical [¹⁸F]FE-PE2I PET imaging study.
Logical Relationship of [¹⁸F]FE-PE2I Binding and Quantification
Caption: Relationship of [¹⁸F]FE-PE2I binding to DAT quantification.
Conclusion
[¹⁸F]FE-PE2I is a robust and reliable radioligand for the in vivo imaging of the dopamine transporter with PET. Its high affinity and selectivity, coupled with favorable kinetics, make it an excellent tool for quantifying DAT in both research and clinical settings.[3][13] The well-established protocols for its synthesis and use in PET imaging, along with its proven reliability, underscore its value as a biomarker for assessing dopaminergic system integrity in a variety of neurological and psychiatric disorders.[6][18] This guide provides a foundational resource for professionals seeking to employ [¹⁸F]FE-PE2I in their studies.
References
- 1. GMP production of [18F]FE-PE2I on a TRACERLab FX2 N synthesis module, a radiotracer for in vivo PET imaging of the dopamine transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Simplified quantification of [18F]FE-PE2I PET in Parkinson’s disease: Discriminative power, test–retest reliability and longitudinal validity during early peak and late pseudo-equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reliability of dopamine transporter PET measurements with [18F]FE-PE2I in patients with Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine transporter imaging with [18F]FE-PE2I PET and [123I]FP-CIT SPECT-a clinical comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PE2I: A Radiopharmaceutical for In vivo Exploration of the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fully Automated GMP-Compliant Synthesis of [18F]FE-PE2I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. [PDF] Quantification of Dopamine Transporter in Human Brain Using PET with 18F-FE-PE2I | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Simplified estimation of binding parameters based on image-derived reference tissue models for dopamine transporter bindings in non-human primates using [18F]FE-PE2I and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Clinical correlates of dopamine transporter availability in cross-sectional and longitudinal studies with [18F]FE-PE2I PET: independent validation with new insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Evaluation of [¹⁸F]Fluoroethyl-PE2I in Rodent Models: A Technical Guide
This technical guide provides an in-depth overview of the preclinical evaluation of [¹⁸F]Fluoroethyl-PE2I ([¹⁸F]FE-PE2I), a potent and selective radioligand for the dopamine transporter (DAT), in rodent models. This document is intended for researchers, scientists, and drug development professionals engaged in the study of dopaminergic neurotransmission and its role in neurodegenerative diseases such as Parkinson's disease.
Introduction
[¹⁸F]FE-PE2I is a positron emission tomography (PET) radiotracer that enables the in vivo visualization and quantification of DAT density in the brain.[1][2] The dopamine transporter plays a crucial role in regulating dopamine levels in the synaptic cleft by facilitating the reuptake of dopamine into presynaptic neurons.[3][4] Dysregulation of DAT is implicated in several neurological and psychiatric disorders, making it a key target for diagnostic imaging and therapeutic development.[4] Preclinical evaluation in rodent models is a critical step in validating the utility of [¹⁸F]FE-PE2I as a biomarker for DAT availability.
Data Presentation
Quantitative analysis of [¹⁸F]FE-PE2I uptake in the rodent brain is typically performed using PET imaging. The binding potential (BPND), a measure of the density of available receptors, is a key metric derived from these studies. The following tables summarize representative quantitative data from studies in rat models of Parkinson's disease.
Table 1: Striatal [¹⁸F]FE-PE2I Binding Potential (BPND) in a 6-OHDA Rat Model of Parkinson's Disease
| Brain Region | Condition | Striatal BPND (mean ± SD) |
| Striatum | Normal Control | Data not explicitly provided in search results |
| Striatum | 6-OHDA Lesioned | Significantly lower than normal controls[5] |
| Striatum | DAT Knockout Rats | Reduced by 94.2%[2] |
Note: While whole-body biodistribution studies with measurements of percentage of injected dose per gram (%ID/g) in various organs are a standard component of preclinical radiotracer evaluation, a detailed table of such data for [¹⁸F]FE-PE2I in rodents was not available in the provided search results. Such studies would typically be performed by administering the radiotracer and subsequently dissecting tissues at various time points to measure radioactivity.
Experimental Protocols
Radiosynthesis of [¹⁸F]FE-PE2I
The radiosynthesis of [¹⁸F]FE-PE2I is a critical first step for preclinical imaging studies. A common method involves a one-step nucleophilic fluorination reaction.
Materials:
-
Precursor: (E)-N-(3-iodoprop-2-enyl)-2β-carbomethoxy-3β-(4'-methyl-phenyl)nortropane
-
[¹⁸F]Fluoride
-
Solvent (e.g., acetonitrile)
-
Phase transfer catalyst (e.g., Kryptofix 2.2.2/potassium carbonate)
-
HPLC for purification
Procedure:
-
[¹⁸F]Fluoride is produced via a cyclotron and trapped on an anion exchange cartridge.
-
The [¹⁸F]fluoride is eluted into a reaction vessel containing the precursor and a phase transfer catalyst in a suitable solvent.
-
The reaction mixture is heated to facilitate the nucleophilic substitution of a leaving group on the precursor with [¹⁸F]fluoride.
-
The crude reaction mixture is then purified using high-performance liquid chromatography (HPLC) to isolate [¹⁸F]FE-PE2I.
-
The final product is formulated in a physiologically compatible solution for injection.
Animal Models: 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
The unilateral 6-OHDA lesion model in rats is a widely used model to study the dopaminergic deficits characteristic of Parkinson's disease.
Materials:
-
Male Wistar rats
-
6-hydroxydopamine (6-OHDA)
-
Anesthetic (e.g., isoflurane)
-
Stereotactic apparatus
Procedure:
-
Rats are anesthetized and placed in a stereotactic frame.
-
A burr hole is drilled in the skull above the target brain region (e.g., the striatum or substantia nigra).
-
A Hamilton syringe is used to unilaterally inject 6-OHDA into the target region.
-
The neurotoxin 6-OHDA selectively destroys dopaminergic neurons, leading to a depletion of dopamine and DAT in the injected hemisphere.
-
Animals are allowed to recover for a period of weeks to allow for the full development of the lesion before PET imaging.
In Vivo PET Imaging Protocol
Procedure:
-
Animal Preparation: The animal is anesthetized for the duration of the scan, typically with isoflurane. A tail vein catheter is inserted for radiotracer injection.[1]
-
Radiotracer Administration: A bolus of [¹⁸F]FE-PE2I is administered intravenously via the tail vein catheter.[1]
-
PET Scan Acquisition: A dynamic PET scan is acquired over a period of, for example, 60 minutes.[1] A computed tomography (CT) scan is often performed for attenuation correction and anatomical co-registration.[1]
-
Image Reconstruction and Analysis: The acquired PET data is reconstructed into a series of images over time. Regions of interest (ROIs) are drawn on the images, typically for the striatum and a reference region with negligible DAT density, such as the cerebellum.
-
Quantification: Time-activity curves are generated for the ROIs. A simplified reference tissue model (SRTM) is often used to calculate the binding potential (BPND) in the target regions.[5]
Mandatory Visualizations
Dopamine Transporter Signaling Pathway
The following diagram illustrates the role of the dopamine transporter (DAT) in the presynaptic terminal and its interaction with dopamine.
Caption: Dopamine signaling at the synapse.
Experimental Workflow for Preclinical PET Imaging
The following diagram outlines the typical workflow for a preclinical PET imaging study using [¹⁸F]FE-PE2I.
Caption: Preclinical [¹⁸F]FE-PE2I PET experimental workflow.
References
- 1. criver.com [criver.com]
- 2. researchgate.net [researchgate.net]
- 3. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PET imaging of dopamine transporters with [(18)F]FE-PE2I: Effects of anti-Parkinsonian drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Pharmacokinetics and Biodistribution of [18F]FE-PE2I
For Researchers, Scientists, and Drug Development Professionals
Introduction
[18F]FE-PE2I, or (E)-N-(3-iodoprop-2-enyl)-2β-carbofluoroethoxy-3β-(4'-methyl-phenyl) nortropane, is a highly selective radioligand developed for positron emission tomography (PET) imaging of the dopamine transporter (DAT).[1][2][3][4] The dopamine transporter is a crucial protein in the regulation of dopamine levels in the brain, and its imaging is a key biomarker for assessing dopaminergic function, particularly in the context of neurodegenerative diseases like Parkinson's disease.[1][3][5] This technical guide provides an in-depth overview of the pharmacokinetics, biodistribution, and experimental protocols associated with [18F]FE-PE2I, designed to be a valuable resource for researchers and professionals in the field of drug development and neuroscience. Compared to other DAT radioligands such as [11C]PE2I, [18F]FE-PE2I exhibits more favorable pharmacokinetic properties, including faster kinetics and a more advantageous metabolic profile.[3][6][7][8]
Pharmacokinetics and Metabolism
[18F]FE-PE2I demonstrates favorable in vivo kinetics, characterized by rapid brain uptake and washout.[6][7] Peak specific binding in the striatum, a region with high DAT density, is typically reached between 20 and 40 minutes post-injection.[6] The radioactive uptake in the brain corresponds to the known distribution of the dopamine transporter, with the highest concentrations observed in the striatum, followed by the midbrain and thalamus, and the lowest in the cerebellum.[1]
The metabolism of [18F]FE-PE2I has been studied in humans and non-human primates, revealing the formation of radiometabolites.[1][2] While these metabolites are present in plasma, their effect on the quantification of DAT binding potential is considered to be small, especially with imaging protocols of around 60 minutes.[1] The primary route of excretion for [18F]FE-PE2I and its metabolites is through the urine.[4][7]
Biodistribution and Dosimetry
Whole-body biodistribution studies in humans have shown that the highest initial concentration of [18F]FE-PE2I is in the liver.[4][7] Over time, the highest activity is observed in the gallbladder.[4][7] The urinary bladder receives the highest absorbed radiation dose, followed by the liver.[4][7] The effective dose for a standard administered activity of 200 MBq is approximately 4.6 mSv, which is comparable to other commonly used PET imaging agents.[4][7][9]
Quantitative Biodistribution Data
| Organ | Mean Absorbed Dose (μGy/MBq) |
| Urinary bladder wall | 119[4][7] |
| Liver | 46[4] |
| Gallbladder wall | 34 |
| Uterus | 23 |
| Ovaries | 20 |
| Red marrow | 19 |
| Small intestine | 18 |
| Spleen | 15 |
| Pancreas | 15 |
| Lungs | 14 |
| Data compiled from human studies.[4][7] |
Quantitative In Vivo Binding Parameters
The quantification of DAT availability using [18F]FE-PE2I is often performed using reference tissue models, with the cerebellum typically serving as the reference region due to its low DAT density.[1][10] The binding potential relative to non-displaceable binding (BPND) is a common outcome measure.
[18F]FE-PE2I Binding Potential (BPND) in Human Brain Regions
| Brain Region | Healthy Controls (Mean BPND) | Parkinson's Disease Patients (Mean BPND) |
| Caudate | ~3.0 - 4.5 | Reduced |
| Putamen | ~4.0 - 6.0 | Significantly Reduced |
| Ventral Striatum | ~2.5 - 4.0 | Reduced |
| Substantia Nigra | ~0.5 - 1.0 | Reduced |
| Values are approximate and can vary based on the specific study population and methodology.[3][5][10] |
Experimental Protocols
Radiosynthesis of [18F]FE-PE2I
The synthesis of [18F]FE-PE2I is typically achieved through a one-step nucleophilic substitution reaction.[11][12]
Precursor: TsOE-PE2I (tosylate precursor) Reaction Conditions: The precursor is reacted with [18F]fluoride, often mediated by a kryptofix complex (K2.2.2), in a suitable solvent like dimethyl sulfoxide (DMSO) at an elevated temperature (e.g., 140°C).[12] Purification: The reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC), followed by solid-phase extraction (SPE) to yield the final product.[12] Quality Control: The radiochemical purity and specific activity of the final product are assessed using analytical HPLC and other appropriate methods. A radiochemical purity of >98% is typically achieved.[12]
Caption: Workflow for the synthesis and purification of [18F]FE-PE2I.
In Vivo PET Imaging Protocol
Subject Preparation: Subjects are typically positioned in the PET scanner to allow for imaging of the brain. Head fixation may be used to minimize motion artifacts.[12] Radiotracer Administration: A bolus injection of [18F]FE-PE2I is administered intravenously. The injected dose is typically around 185-200 MBq.[7][13] Image Acquisition: Dynamic PET scans are often acquired over a period of 60 to 90 minutes.[1][10][14] Static imaging protocols have also been validated, with acquisition windows such as 17-42 minutes post-injection.[13][15] Attenuation Correction: A low-dose computed tomography (CT) scan is performed for attenuation correction of the PET data.[13] Image Reconstruction: PET data are reconstructed using algorithms such as ordered subset expectation maximization (OSEM).[13]
Caption: Standardized workflow for in vivo [18F]FE-PE2I PET imaging.
Data Analysis: Simplified Reference Tissue Model (SRTM)
The Simplified Reference Tissue Model (SRTM) is a widely used method for the quantification of receptor binding from dynamic PET data without the need for arterial blood sampling.[1][10]
Core Principle: The model assumes that the radioligand kinetics in a reference region (devoid of specific binding) can be used to describe the non-displaceable uptake in the target region. Input Data: Time-activity curves (TACs) from the target region (e.g., striatum) and the reference region (e.g., cerebellum). Output Parameter: The primary outcome is the binding potential (BPND), which is a measure of the density of available dopamine transporters.
Caption: Logical flow of the Simplified Reference Tissue Model for DAT quantification.
Conclusion
[18F]FE-PE2I has emerged as a robust and reliable radioligand for PET imaging of the dopamine transporter. Its favorable pharmacokinetic profile, including rapid kinetics and a manageable metabolic profile, makes it a valuable tool for both research and clinical applications. The well-established methods for its synthesis, imaging, and data analysis provide a solid foundation for its use in studies investigating dopaminergic dysfunction in various neurological and psychiatric disorders. This guide provides a comprehensive overview of the key technical aspects of [18F]FE-PE2I, intended to facilitate its effective implementation in future research and drug development endeavors.
References
- 1. Quantification of Dopamine Transporter in Human Brain Using PET with 18F-FE-PE2I | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. Synthesis, radiolabeling and preliminary in vivo evaluation of [18F]FE-PE2I, a new probe for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Whole-Body Biodistribution and Dosimetry of the Dopamine Transporter Radioligand 18F-FE-PE2I in Human Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reliability of dopamine transporter PET measurements with [18F]FE-PE2I in patients with Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Ligand Binding Kinetics Explains the Pharmacokinetics of [18F]FE-PE2I in Dopamine Transporter PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole-Body Biodistribution and Dosimetry of the Dopamine Transporter Radioligand 18F-FE-PE2I in Human Subjects | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Fully Automated GMP-Compliant Synthesis of [18F]FE-PE2I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [18F]FE-PE2I PET is a feasible alternative to [123I]FP-CIT SPECT for dopamine transporter imaging in clinically uncertain parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diva-portal.org [diva-portal.org]
- 15. Quantification and discriminative power of 18F-FE-PE2I PET in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Fluoroethyl-PE2I: A Technical Guide to a High-Afinity Dopamine Transporter Ligand
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the chemical structure, synthesis, and experimental characterization of Fluoroethyl-PE2I ([18F]FE-PE2I), a potent and selective radioligand for the dopamine transporter (DAT).
This compound, chemically known as (E)-N-(2-fluoroethyl)-2β-carbomethoxy-3β-(4-tolyl)nortropane, is a derivative of the established dopamine transporter (DAT) ligand PE2I. This compound has garnered significant attention in the neuroscience and radiopharmaceutical fields due to its high binding affinity and superior selectivity for DAT, making it an exceptional tool for in vivo imaging studies using Positron Emission Tomography (PET). This guide provides an in-depth overview of its chemical properties, synthesis, and characterization.
Chemical Structure and Properties
This compound is a tropane derivative characterized by a nortropane backbone, a 2β-carbomethoxy group, a 3β-(4-tolyl) group, and an N-fluoroethyl side chain. The presence of the fluorine-18 isotope ([18F]) allows for its use as a PET tracer.
| Property | Value |
| IUPAC Name | 2-fluoroethyl 8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |
| Molecular Formula | C20H25FINO2 |
| Molecular Weight | 457.3 g/mol |
Mechanism of Action and Binding Profile
This compound functions as a high-affinity antagonist for the dopamine transporter (DAT). The DAT is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission. By binding to DAT, this compound blocks this reuptake process, leading to an increase in the extracellular concentration of dopamine.
The binding of this compound to DAT is characterized by high affinity and selectivity over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET). This selectivity is crucial for accurately imaging and quantifying DAT without significant off-target binding.
Quantitative Binding Data
| Transporter | Binding Affinity (K D ) | Reference |
| Dopamine Transporter (DAT) | 12 nM | [1] |
| Serotonin Transporter (SERT) | Very Low Affinity | [1] |
| Norepinephrine Transporter (NET) | Very Low Affinity |
Experimental Protocols
Automated Radiosynthesis of [18F]FE-PE2I
The radiosynthesis of [18F]FE-PE2I is typically performed using a one-step nucleophilic substitution reaction on a tosylated precursor, followed by purification. The following protocol is adapted for an automated synthesis module.
1. Reagents and Materials:
-
Tosylethyl-PE2I precursor
-
[18F]Fluoride
-
Kryptofix 2.2.2 (K222)
-
Potassium Carbonate (K2CO3)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Acetonitrile (MeCN), HPLC grade
-
Water for injection, HPLC grade
-
Ethanol, USP
-
Sterile filters (0.22 µm)
-
Automated radiosynthesis module (e.g., GE TRACERLab, Synthera®+)
-
Semi-preparative HPLC system with a C18 column
2. Procedure:
-
[18F]Fluoride Trapping and Elution: Aqueous [18F]fluoride is trapped on an anion exchange cartridge. The [18F]fluoride is then eluted into the reaction vessel using a solution of K222 and K2CO3 in acetonitrile/water.
-
Azeotropic Drying: The solvent is removed by azeotropic distillation under a stream of nitrogen at an elevated temperature to ensure anhydrous conditions.
-
Nucleophilic Substitution: The tosylethyl-PE2I precursor (typically 1 mg) dissolved in anhydrous DMSO is added to the reaction vessel containing the dried [18F]K/K222 complex. The reaction mixture is heated to approximately 135-140°C for 2-5 minutes.
-
Purification: The crude reaction mixture is diluted and injected onto a semi-preparative HPLC column. The fraction containing [18F]FE-PE2I is collected.
-
Formulation: The collected HPLC fraction is passed through a sterile filter into a sterile vial containing a suitable buffer (e.g., sodium phosphate buffer with approximately 6% ethanol) to yield the final injectable product.
In Vivo PET Imaging Protocol
The following is a general protocol for PET imaging of the dopamine transporter in human subjects using [18F]FE-PE2I.
1. Subject Preparation:
-
Subjects should be informed about the procedure and provide written consent.
-
No specific dietary restrictions are typically required.
-
A low-dose CT scan is performed for attenuation correction prior to the PET scan.
2. Radiotracer Administration and Image Acquisition:
-
A bolus intravenous injection of [18F]FE-PE2I is administered.
-
Dynamic PET acquisition can be performed for 60-90 minutes post-injection to allow for kinetic modeling.
-
Alternatively, a static scan can be acquired during the early peak uptake phase, typically between 17 and 42 minutes post-injection, for simplified quantification methods.
3. Image Analysis:
-
Images are reconstructed using standard algorithms with corrections for attenuation, scatter, and decay.
-
Regions of interest (ROIs) are drawn on the striatum (caudate and putamen) and a reference region with negligible DAT density (e.g., cerebellum).
-
The binding potential (BPND) is calculated using methods such as the simplified reference tissue model (SRTM) to quantify DAT availability.
Visualizations
References
A Comprehensive Technical Review of [¹⁸F]Fluoroethyl-PE2I for Dopamine Transporter Imaging
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
[¹⁸F]Fluoroethyl-PE2I ([¹⁸F]FE-PE2I) has emerged as a leading radioligand for the in vivo quantification of the dopamine transporter (DAT) using positron emission tomography (PET). Its favorable pharmacokinetic profile, high binding affinity, and selectivity for DAT make it an invaluable tool in the study of neurodegenerative disorders, particularly Parkinson's disease. This technical guide provides a comprehensive overview of the development, applications, and experimental methodologies related to [¹⁸F]FE-PE2I. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and neuroimaging.
Introduction
The dopamine transporter (DAT) is a presynaptic membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission.[1] Dysregulation of DAT is implicated in several neuropsychiatric conditions, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance abuse. Consequently, the ability to accurately quantify DAT in the living human brain is of paramount importance for both clinical diagnostics and therapeutic development.
[¹⁸F]this compound is a PET radioligand that offers high-affinity and selective binding to DAT. Developed as a fluorine-18 labeled analog of PE2I, [¹⁸F]FE-PE2I exhibits faster in vivo kinetics, which allows for shorter imaging protocols and reduced patient burden compared to its carbon-11 labeled counterpart. Its use in PET imaging provides superior spatial and temporal resolution over single-photon emission computed tomography (SPECT) tracers, enabling more detailed visualization and quantification of DAT, including in extrastriatal regions like the substantia nigra.
This guide will delve into the development of [¹⁸F]FE-PE2I, its pharmacological properties, and its applications in neuroimaging. Furthermore, it will provide detailed experimental protocols for its radiosynthesis, in vitro autoradiography, and in vivo PET imaging, along with visualizations of key pathways and workflows.
Development and Rationale
The development of [¹⁸F]FE-PE2I was driven by the need for a PET radioligand for DAT with improved properties over existing tracers. While [¹¹C]PE2I demonstrated good selectivity and high binding affinity, its slow kinetics necessitated prolonged imaging times of 70 minutes or more. This not only posed challenges for patient comfort but also led to the formation of a higher proportion of radioactive metabolites.
To address these limitations, a fluoroethyl analog was synthesized. The introduction of the fluorine-18 radionuclide, with its longer half-life of approximately 110 minutes compared to carbon-11's 20 minutes, offers logistical advantages for production and distribution. [¹⁸F]FE-PE2I retains the high binding affinity of PE2I for DAT while demonstrating faster in vivo kinetics, allowing for earlier peak equilibrium and shorter imaging protocols.[2][3]
Quantitative Data
The pharmacological profile of [¹⁸F]FE-PE2I is characterized by its high affinity and selectivity for the dopamine transporter. The following tables summarize key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Binding Properties of this compound
| Parameter | Value | Species/Tissue | Reference |
| Ki (Binding Affinity) | 12 nM | Rodent Dopamine Transporter | [4][3][5] |
| Selectivity (DAT vs. SERT) | High (Low affinity for SERT) | Not specified | [6] |
Table 2: In Vivo Performance of [¹⁸F]this compound
| Parameter | Value | Species | Reference |
| Brain Uptake | ~4-5% of injected dose | Cynomolgus Monkey | [3] |
| Striatum-to-Cerebellum Ratio | 7-10 | Cynomolgus Monkey | [3] |
| Binding Potential (BPND) in Striatum | 4.5 | Cynomolgus Monkey | [3] |
| Binding Potential (BPND) in Midbrain | 0.6 | Cynomolgus Monkey | [3] |
| Peak Specific Binding in Striatum | ~40 minutes post-injection | Cynomolgus Monkey | [3] |
Signaling Pathways and Experimental Workflows
Dopamine Transporter Signaling Pathway
The dopamine transporter plays a crucial role in terminating dopaminergic signaling by removing dopamine from the synaptic cleft. This process is an active transport mechanism dependent on sodium and chloride ion gradients. The following diagram illustrates the key steps in dopamine reuptake by DAT.
Experimental Workflows
The following diagrams illustrate the typical workflows for the radiosynthesis of [¹⁸F]FE-PE2I and its application in a PET imaging study.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro Ligand Binding Kinetics Explains the Pharmacokinetics of [18F]FE-PE2I in Dopamine Transporter PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro autoradiography and in vivo evaluation in cynomolgus monkey of [18F]FE-PE2I, a new dopamine transporter PET radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simplified quantification of [18F]FE-PE2I PET in Parkinson’s disease: Discriminative power, test–retest reliability and longitudinal validity during early peak and late pseudo-equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [18F]FE-PE2I PET is a feasible alternative to [123I]FP-CIT SPECT for dopamine transporter imaging in clinically uncertain parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the GMP-Compliant Synthesis of [18F]FE-PE2I for Clinical Use
Introduction
[18F]FE-PE2I is a highly selective radioligand for the dopamine transporter (DAT), making it a valuable tool in positron emission tomography (PET) for the diagnosis and study of Parkinson's disease and other neurodegenerative disorders.[1][2][3] Its use in clinical settings necessitates a robust and reproducible synthesis process that adheres to Good Manufacturing Practice (GMP) guidelines to ensure patient safety and data integrity. This document provides detailed application notes and protocols for the automated, GMP-compliant synthesis of [18F]FE-PE2I.
Key Experimental Parameters and Data
The successful GMP-compliant synthesis of [18F]FE-PE2I has been demonstrated on multiple automated synthesis platforms. The following tables summarize key quantitative data from published protocols, offering a comparative overview of different systems and methodologies.
Table 1: Comparison of Automated [18F]FE-PE2I Synthesis Parameters
| Parameter | Synthera®+ Platform | GE TRACERLab FX2 N Platform | Scansys Module (Optimized) |
| Precursor | OTsE-PE2I (tosylate precursor) | Tosylate precursor of FE-PE2I | OTsE-PE2I (tosylate precursor) |
| Radiochemical Yield (RCY) | Up to 62% (optimized)[1][2][4][5]; 16.9 ± 2.7% (validated with high activity)[1] | 39 ± 8%[3][6][7] | 10.8 ± 3.7%[1][4] |
| Synthesis Time | ~70 minutes[3][6][7] | 70 minutes[3][6][7] | Not explicitly stated |
| Molar Activity (Am) | 925.3 ± 763 GBq/µmol[3][6][7] | 925.3 ± 763 GBq/µmol[3][6][7] | Not explicitly stated |
| Starting [18F]Fluoride Activity | Up to 140 GBq[1] | ~50–83 GBq[8] | ~45 GBq[1][4] |
| Isolated Product Activity | Up to 25 GBq[1][2][4][5] | 10–15 GBq[8] | Not explicitly stated |
Table 2: Quality Control Specifications for Clinical Grade [18F]FE-PE2I
| Quality Control Test | Specification | Frequency |
| Appearance | Clear or slightly yellow, free of particles[8] | Per batch |
| pH | 2.0 - 9.0[6] | Per batch |
| Radiochemical Purity | > 95%[6] | Per batch |
| Radionuclidic Purity | [18F]fluoride identity confirmed | Per batch |
| Bacterial Endotoxins | < 11.5 EU/mL[6] | Per batch |
| Sterility | Sterile | Per batch |
| Residual Solvents | Within Ph.Eur. limits[6] | Per batch |
| Mass Limit of FE-PE2I | ≤ 5 µ g/patient dose[8] | Per batch |
| Mass Limit of Impurities | ≤ 5 µ g/patient dose[8] | Per batch |
Experimental Protocols
I. Automated Synthesis of [18F]FE-PE2I on a GE TRACERLab FX2 N Module
This protocol is adapted from a validated GMP-compliant procedure.[6][7][8]
1. Reagents and Materials:
-
Aqueous [18F]fluoride (~50–83 GBq) produced via the 18O(p,n)18F nuclear reaction.[8]
-
Tosylate precursor of [18F]FE-PE2I.
-
Kryptofix 2.2.2 (K222)/K2CO3 solution.
-
Acetonitrile (ACN), anhydrous.
-
Dimethyl sulfoxide (DMSO), anhydrous.
-
Semi-preparative HPLC column (e.g., ACE 5µm C-18 HL, 10x250mm).[7]
-
HPLC Mobile Phase: ACN:H2O:TFA 175:325:0.5 (v/v/v).[7]
-
Sterile Millex-GV filter (0.22 µm).[8]
-
Final formulation solution: Sodium ascorbate in saline (0.9% NaCl).[8]
2. Synthesis Procedure:
-
[18F]Fluoride Trapping and Elution: The aqueous [18F]fluoride is trapped on an anion exchange cartridge. The [18F]F- is then eluted into the reactor vessel using a K222/K2CO3 solution.
-
Azeotropic Drying: The [18F]F-/K222/K2CO3 complex is dried by azeotropic distillation with acetonitrile under a stream of nitrogen.
-
Radiolabeling Reaction: The tosylate precursor dissolved in DMSO is added to the dried [18F]F-/K222 complex. The reaction mixture is heated at 140°C for 5 minutes.[9]
-
HPLC Purification: The crude reaction mixture is purified by semi-preparative HPLC to separate [18F]FE-PE2I from unreacted [18F]fluoride and other impurities.[7][9]
-
Formulation: The collected HPLC fraction containing [18F]FE-PE2I is passed through a C18 Sep-Pak cartridge to remove the HPLC mobile phase. The product is then eluted from the cartridge with ethanol and diluted with a sterile solution of sodium ascorbate in saline.[8] The final product is passed through a 0.22 µm sterile filter into a sterile vial.[8]
II. Automated Synthesis of [18F]FE-PE2I on a Synthera®+ Module
This protocol is based on a high-yielding, fully automated GMP-compliant synthesis.[1][2][4]
1. Reagents and Materials:
-
Aqueous [18F]fluoride.
-
OTsE-PE2I (tosylate precursor).[5]
-
Elution solution: Tetraethylammonium bicarbonate (Et4NHCO3) or K2CO3/K222.[4]
-
Reaction Solvent: DMSO.[4]
-
Preparative HPLC system.
-
Final formulation buffer: Ascorbate buffer (pH 4.3).[4]
2. Synthesis Procedure:
-
[18F]Fluoride Trapping and Elution: Aqueous [18F]fluoride is trapped on a preconditioned anion exchange cartridge (e.g., Chromafix PS-30 or QMA). The activity is eluted into the reactor with the chosen elution solution.[4]
-
Drying: The eluted [18F]fluoride is dried under a nitrogen flow at 100°C.[4]
-
Radiolabeling: The precursor, OTsE-PE2I (1 mg), dissolved in DMSO (0.6 mL) is added to the dried [18F]fluoride. The reaction is heated at 140°C for 5 minutes.[4]
-
Purification: The reaction mixture is purified using preparative HPLC.
-
Formulation: The purified [18F]FE-PE2I fraction is formulated in an ascorbate buffer to enhance stability.[4][5] The final product is sterile filtered into a collection vial.
Visualizations
Caption: Automated GMP synthesis workflow for [18F]FE-PE2I.
Caption: Quality control flowchart for clinical [18F]FE-PE2I.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Fully Automated GMP-Compliant Synthesis of [18F]FE-PE2I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GMP production of [18F]FE-PE2I on a TRACERLab FX2 N synthesis module, a radiotracer for in vivo PET imaging of the dopamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fully Automated GMP-Compliant Synthesis of [18F]FE-PE2I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GMP production of [18F]FE-PE2I on a TRACERLab FX2 N synthesis module, a radiotracer for in vivo PET imaging of the dopamine transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for [18F]FE-PE2I Radiolabeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
[18F]FE-PE2I is a highly selective radioligand for the dopamine transporter (DAT), making it a valuable tool in positron emission tomography (PET) for imaging dopaminergic function in the brain.[1][2] This is particularly relevant for the study and diagnosis of neurodegenerative disorders such as Parkinson's disease.[1][3][4] The longer half-life of Fluorine-18 (approximately 110 minutes) offers advantages over Carbon-11 labeled tracers, including the potential for later imaging times, improved image resolution, and distribution to centers without an on-site cyclotron.[5] This document provides a detailed, step-by-step protocol for the radiolabeling of [18F]FE-PE2I, covering precursor preparation, automated radiosynthesis, purification, and quality control.
Data Summary
The following tables summarize key quantitative data from various automated synthesis platforms for the production of [18F]FE-PE2I.
Table 1: Comparison of Automated [18F]FE-PE2I Synthesis Parameters
| Parameter | GE TRACERLab FX2 N | Synthera®+ |
| Radiochemical Yield (RCY) | 39 ± 8% | 16.9 ± 2.7% (up to 140 GBq starting activity), ~35% (45 GBq starting activity) |
| Molar Activity (Am) | 925.3 ± 763 GBq/µmol | Not explicitly stated, but flushing transfer lines appeared to improve Am |
| Synthesis Time | 70 minutes | Not explicitly stated |
| Precursor | Tosylethyl-PE2I | OTsE-PE2I |
| Elution of [18F]Fluoride | K2CO3/Kryptofix 2.2.2 (K222) | Bu4NH2PO4 or K2CO3/K222 |
| Reaction Solvent | Dimethyl sulfoxide (DMSO) | DMSO or Acetonitrile (MeCN) |
| Reaction Temperature | 140°C | 120°C - 140°C |
| Reaction Time | 150 seconds | 5 minutes |
Table 2: Quality Control Specifications for [18F]FE-PE2I
| Test | Specification | Analytical Method |
| Identification | Retention time of the radioactive peak corresponds to the reference standard. | Analytical HPLC |
| Radioactive Half-life | 105–115 minutes | Dose calibrator |
| Gamma Spectrum | Shows only 511 and 1022 keV peaks. | Gamma spectrometer |
| Radiochemical Purity | > 98% | Analytical HPLC, Radio-TLC |
| Chemical Purity | Resolution (Rs) between Desmethyl-PE2I, FE-PE2I, and the precursor should be > 2. | Analytical HPLC (UV detection) |
| Residual Solvents | To be determined based on GMP guidelines (e.g., DMSO, Ethanol). | Gas Chromatography (GC) |
| pH of final product | 4.5 - 7.0 | pH meter |
| Bacterial Endotoxins | To be determined based on pharmacopeia standards. | LAL test |
| Sterility | Sterile | Sterility testing |
Experimental Protocols
The following protocols are based on established, automated procedures for the synthesis of [18F]FE-PE2I.[1][3][6]
Reagents and Materials
-
Precursor: Tosylethyl-PE2I (OTsE-PE2I) purchased from a commercial supplier (e.g., Pharmasynth AS).[1][6]
-
[18F]Fluoride: Produced via a cyclotron.
-
Reagents: All chemicals should be of high purity and obtained from a reputable supplier (e.g., Sigma-Aldrich).[1][6]
-
Kryptofix 2.2.2 (K222)
-
Potassium Carbonate (K2CO3)
-
Tetrabutylammonium dihydrogen phosphate (Bu4NH2PO4) - as an alternative elution method.[3]
-
Acetonitrile (MeCN), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Water for Injection
-
Ethanol, absolute
-
Sodium Ascorbate
-
Trifluoroacetic acid (TFA)
-
Saline (0.9% NaCl)
-
-
Cartridges:
-
HPLC System:
-
Automated Synthesis Module: A commercially available module such as a GE TRACERLab FX2 N or Synthera®+.[1][3]
Workflow Overview
The overall process for [18F]FE-PE2I radiosynthesis involves the trapping of cyclotron-produced [18F]fluoride, its elution and drying, the nucleophilic substitution reaction with the precursor, purification of the product via HPLC, and finally, formulation of the final injectable solution.
Caption: High-level overview of the [18F]FE-PE2I synthesis process.
Step-by-Step Protocol for Automated Synthesis (Example using GE TRACERLab FX2 N)
This protocol is adapted from a published GMP-compliant procedure.[1][6]
3.1. Preparation of Reagents and Synthesis Module
-
Prepare the Eluent: Dissolve Kryptofix 2.2.2 and K2CO3 in a mixture of acetonitrile and water.
-
Prepare the Precursor Solution: Dissolve the Tosylethyl-PE2I precursor in anhydrous DMSO.
-
Prepare other solutions: Prepare the necessary solutions for HPLC purification and final formulation, including the mobile phase (e.g., ACN:H2O:TFA), and a sterile saline solution containing sodium ascorbate.[6]
-
Set up the Synthesis Module: Assemble the disposable cassette on the synthesis module and load all necessary reagents into their designated vials. Prime all lines to ensure proper function.
3.2. [18F]Fluoride Trapping and Drying
-
The cyclotron-produced aqueous [18F]fluoride is passed through a pre-conditioned QMA anion exchange cartridge to trap the [18F]F-.
-
The trapped [18F]F- is then eluted into the reaction vessel using the K222/K2CO3 eluent.
-
The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen or helium at elevated temperature (e.g., 110°C) to form the reactive, anhydrous [18F]KF/K222 complex.[7]
Caption: Preparation of the reactive [18F]fluoride complex.
3.3. Radiolabeling Reaction
-
The prepared precursor solution (Tosylethyl-PE2I in DMSO) is added to the reaction vessel containing the dried [18F]KF/K222 complex.[8]
-
The reaction mixture is heated to 140°C for 150 seconds to facilitate the nucleophilic substitution of the tosylate leaving group with [18F]fluoride.[6]
Caption: The nucleophilic fluorination step to produce [18F]FE-PE2I.
3.4. Purification
-
After the reaction is complete, the crude reaction mixture is diluted and transferred to the HPLC injection loop.
-
The mixture is injected onto a semi-preparative C18 HPLC column.
-
The mobile phase (e.g., a mixture of acetonitrile, water, and trifluoroacetic acid) is used to separate [18F]FE-PE2I from unreacted [18F]fluoride, the precursor, and other by-products.[1][6] The addition of sodium ascorbate to the mobile phase can improve product stability.[6]
-
The fraction containing the purified [18F]FE-PE2I is collected.
3.5. Formulation
-
The collected HPLC fraction is diluted with a solution of sodium ascorbate in sterile water.[6]
-
The diluted product is then passed through a C18 SPE cartridge to trap the [18F]FE-PE2I.
-
The cartridge is washed with sterile water to remove residual HPLC solvents.
-
The final product is eluted from the C18 cartridge with a small volume of ethanol and collected in a sterile vial containing saline with sodium ascorbate.[6]
-
The final solution is passed through a sterile 0.22 µm filter into the final product vial.[6]
Caption: The purification and final formulation workflow.
Quality Control
A comprehensive quality control procedure is essential to ensure the final product is safe for human administration.[1]
-
Visual Inspection: The final product should be a clear, colorless solution, free of particulate matter.
-
pH Measurement: The pH of the final solution should be within the specified range (e.g., 4.5-7.0).
-
Radiochemical Purity and Identity:
-
Inject a sample of the final product onto an analytical HPLC system. The retention time of the main radioactive peak should match that of a non-radioactive [19F]FE-PE2I reference standard.
-
The radiochemical purity is determined by integrating the area of the [18F]FE-PE2I peak relative to the total radioactivity detected.
-
Radio-TLC can also be used as a secondary method to confirm radiochemical purity.
-
-
Chemical Purity: The UV chromatogram from the analytical HPLC is used to identify and quantify any chemical impurities, such as the precursor or potential by-products.[1]
-
Residual Solvents: Gas chromatography is used to determine the concentration of residual solvents (e.g., ethanol, DMSO) in the final product.
-
Radionuclidic Identity and Purity: The half-life of the product is measured using a dose calibrator, and a gamma spectrometer is used to confirm the presence of only 511 keV and 1022 keV photopeaks characteristic of Fluorine-18.[3]
-
Sterility and Endotoxin Testing: These tests are performed according to standard pharmacopeia procedures to ensure the product is sterile and free of pyrogens.
Caption: Key quality control tests for the final [18F]FE-PE2I product.
References
- 1. GMP production of [18F]FE-PE2I on a TRACERLab FX2 N synthesis module, a radiotracer for in vivo PET imaging of the dopamine transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TPC - [F-18]FE-PE2I [turkupetcentre.net]
- 3. Fully Automated GMP-Compliant Synthesis of [18F]FE-PE2I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GMP production of [18F]FE-PE2I on a TRACERLab FX2 N synthesis module, a radiotracer for in vivo PET imaging of the dopamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-mjm.org [e-mjm.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for PET Imaging with [¹⁸F]Fluoroethyl-PE2I in Non-Human Primates
Audience: Researchers, scientists, and drug development professionals.
Introduction
[¹⁸F]Fluoroethyl-PE2I ([¹⁸F]FE-PE2I) is a highly selective and potent radioligand for the dopamine transporter (DAT), making it a valuable tool for in vivo imaging of the dopaminergic system using positron emission tomography (PET).[1][2][3] Parkinson's disease, a neurodegenerative disorder, is characterized by the degeneration of this system, and PET imaging of DAT provides a non-invasive method to quantify dopaminergic function.[1][2][3] [¹⁸F]FE-PE2I exhibits high affinity and selectivity for DAT, excellent permeability across the blood-brain barrier, and favorable metabolic properties.[1][2][3][4] These characteristics make it a promising radioligand for quantifying DAT in both striatal and extrastriatal brain regions. This document provides a detailed protocol for the use of [¹⁸F]FE-PE2I in non-human primate (NHP) PET imaging studies, covering radioligand synthesis, quality control, animal preparation, PET imaging procedures, and data analysis.
I. Radiosynthesis and Quality Control of [¹⁸F]FE-PE2I
The synthesis of [¹⁸F]FE-PE2I is typically performed via a one-step nucleophilic substitution reaction.[5] Automated, Good Manufacturing Practice (GMP)-compliant production methods have been developed using commercially available radiosynthesis modules, such as the GE TRACERLab FX2 N and Synthera®+.[1][2][5]
Experimental Protocol: Automated Synthesis of [¹⁸F]FE-PE2I
-
[¹⁸F]Fluoride Production: Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
Trapping and Elution: Trap the [¹⁸F]fluoride on an anion exchange cartridge. Elute the trapped [¹⁸F]fluoride into the reactor vessel using a solution of potassium carbonate/Kryptofix 2.2.2 (K₂CO₃/K₂₂₂) or another suitable elution method.[5]
-
Azeotropic Drying: Dry the [¹⁸F]fluoride by azeotropic distillation with acetonitrile.
-
Radiolabeling Reaction: Add the tosylethyl-PE2I precursor dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to the dried [¹⁸F]fluoride.[3] Heat the reaction mixture at a high temperature (e.g., 140°C) for a specified time (e.g., 5 minutes).[5]
-
Purification: Purify the crude reaction mixture using semi-preparative high-performance liquid chromatography (HPLC) to isolate the [¹⁸F]FE-PE2I.[1]
-
Formulation: Formulate the purified [¹⁸F]FE-PE2I in a physiologically compatible solution (e.g., saline with ethanol) for injection.
-
Sterile Filtration: Pass the final product through a sterile filter into a sterile vial.
Quality Control
A comprehensive quality control process is essential to ensure the safety and efficacy of the radiotracer for in vivo studies. The specifications for [¹⁸F]FE-PE2I are detailed in the table below.
| Parameter | Specification | Analytical Method |
| Radiochemical Purity | ≥ 95% | High-Performance Liquid Chromatography (HPLC) |
| Radiochemical Yield | 35-40% | Calculation based on starting activity |
| Molar Activity | > 113 GBq/µmol at time of injection | HPLC |
| pH | 4.5 - 7.5 | pH meter or pH strips |
| Residual Solvents | Ethanol ≤ 10% (v/v), Acetonitrile ≤ 410 ppm | Gas Chromatography (GC) |
| Radionuclidic Purity | ≥ 99.5% | Gamma-ray spectroscopy |
| Sterility | Sterile | Sterility testing (e.g., direct inoculation) |
| Endotoxins | < 175 EU/V (V = max. recommended dose in mL) | Limulus Amebocyte Lysate (LAL) test |
Data synthesized from multiple sources.[2][5][6]
II. Non-Human Primate Handling and Anesthesia
Proper animal handling and a stable anesthetic plane are critical for acquiring high-quality PET images. Preclinical PET scans in animals are typically performed under anesthesia to prevent movement during the scan.[7]
Experimental Protocol: Animal Preparation and Anesthesia
-
Fasting: Fast the NHP for at least 8 hours, but no longer than 24 hours, before the scan to reduce the risk of aspiration. Water should not be withheld.[8] For smaller primate species, a shorter fasting period of 4-6 hours is recommended to prevent hypoglycemia.[8]
-
Pre-anesthetic Assessment: Perform a physical examination and record baseline physiological parameters.
-
Induction: Anesthetize the animal with an intramuscular injection of ketamine.[9]
-
Intubation and Maintenance: Intubate the animal to ensure a patent airway.[10] Maintain anesthesia with an inhalant anesthetic, such as isoflurane (e.g., ~2.5%), delivered in oxygen.[9] The use of mechanical ventilation is recommended to maintain stable physiology.[11]
-
Catheterization: Place intravenous catheters for radiotracer injection and, if required, arterial blood sampling.[6][10]
-
Monitoring: Continuously monitor vital signs throughout the procedure, including heart rate, respiratory rate, blood pressure, and body temperature.[8] Maintain normal body temperature using a heating blanket.[9]
III. PET Imaging Protocol
The following protocol outlines the steps for acquiring dynamic PET data in NHPs using [¹⁸F]FE-PE2I.
Experimental Protocol: PET Data Acquisition
-
Positioning: Position the anesthetized NHP in the PET scanner. A head fixation device, such as an individually made plaster helmet or a stereotaxic frame, should be used to minimize head motion.[3][10]
-
Transmission Scan: Perform a transmission scan for attenuation correction using a CT or a radioactive source.
-
Radiotracer Administration: Administer a bolus intravenous injection of [¹⁸F]FE-PE2I. The specific radioactivity should be high to minimize the injected mass (e.g., > 113 GBq/µmol).[6]
-
Dynamic PET Scan: Begin dynamic PET data acquisition simultaneously with the radiotracer injection. A typical scan duration is 90 minutes.[12]
-
Arterial Blood Sampling (Optional but Recommended for Kinetic Modeling): If performing full kinetic analysis, collect continuous or discrete arterial blood samples throughout the scan to measure the arterial input function.[6] Analyze blood samples to determine the fraction of parent radiotracer versus radiometabolites using HPLC.[6]
-
Image Reconstruction: Reconstruct the dynamic PET data into a series of time frames. Correct the data for attenuation, scatter, randoms, and radioactive decay.
IV. Data Analysis
The goal of data analysis is to quantify the binding of [¹⁸F]FE-PE2I to the dopamine transporter. This is typically expressed as the binding potential (BPND), which is the ratio of the density of specifically bound radioligand to its free concentration in tissue at equilibrium.
Experimental Protocol: PET Data Analysis
-
Image Co-registration: Co-register the dynamic PET images with an anatomical magnetic resonance (MR) image of the same animal to facilitate accurate delineation of brain regions of interest (ROIs).
-
Region of Interest (ROI) Definition: Define ROIs for target regions with high DAT density (e.g., caudate, putamen, ventral striatum) and a reference region with negligible DAT density (e.g., cerebellum).[13]
-
Time-Activity Curve (TAC) Generation: Generate TACs for each ROI by plotting the average radioactivity concentration within the ROI over time.
-
Kinetic Modeling:
-
Simplified Reference Tissue Model (SRTM): This is a common and reliable method that does not require arterial blood sampling.[12][13] The cerebellum is used as the reference region to estimate BPND in the target regions.[13]
-
Two-Tissue Compartment Model (2TCM): This method requires a metabolite-corrected arterial plasma input function and provides estimates of several rate constants, including K₁ (influx), k₂ (efflux), k₃ (association), and k₄ (dissociation).[6][13] BPND can be calculated as the ratio k₃/k₄.[6]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Radiochemical Yield | 39 ± 8% | [1][2] |
| Synthesis Time | ~70 minutes | [1][2] |
| Molar Activity | 925.3 ± 763 GBq/µmol | [1][2] |
| Injected Mass | < 0.3 nmol/kg | [6] |
| PET Scan Duration | 60-90 minutes | [12] |
| Binding Potential (BPND) in Striatum | ~4.5 | |
| Binding Potential (BPND) in Midbrain | ~0.6 | [14] |
| Average Effective Dose (Human Prediction) | 0.021 mSv/MBq | [12] |
V. Visualizations
Dopaminergic Synapse and [¹⁸F]FE-PE2I Binding
Caption: Binding of [¹⁸F]FE-PE2I to the dopamine transporter.
Experimental Workflow for [¹⁸F]FE-PE2I PET Imaging in NHPs
Caption: Workflow for NHP [¹⁸F]FE-PE2I PET imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. GMP production of [18F]FE-PE2I on a TRACERLab FX2 N synthesis module, a radiotracer for in vivo PET imaging of the dopamine transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, radiolabeling and preliminary in vivo evaluation of [18F]FE-PE2I, a new probe for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Simplified estimation of binding parameters based on image-derived reference tissue models for dopamine transporter bindings in non-human primates using [18F]FE-PE2I and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Translation of Preclinical PET Imaging Findings: Challenges and Motion Correction to Overcome the Confounding Effect of Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. az.research.umich.edu [az.research.umich.edu]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. In-vivo MRI and CT scanning protocol for non-human primates using a 3D printed MR-compatible stereotaxic frame [protocols.io]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of Dopamine Transporter in Human Brain Using PET with 18F-FE-PE2I | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Human PET Imaging with [18F]FE-PE2I
For Researchers, Scientists, and Drug Development Professionals
Introduction
[18F]FE-PE2I, or (E)-N-(3-iodoprop-2-enyl)-2β-carbofluoroethoxy-3β-(4'-methyl-phenyl) nortropane, is a highly selective radioligand for the dopamine transporter (DAT). Positron Emission Tomography (PET) imaging with [18F]FE-PE2I allows for the in vivo quantification and visualization of DAT availability in the brain. This is particularly valuable in the study of neurodegenerative disorders such as Parkinson's disease, where a decline in DAT density is a key pathological feature.[1][2][3] This document provides detailed protocols for the Good Manufacturing Practice (GMP)-compliant synthesis of [18F]FE-PE2I, patient preparation, PET imaging acquisition, and data analysis.
Radiotracer: [18F]FE-PE2I Synthesis and Quality Control
A reliable and automated GMP-compliant synthesis of [18F]FE-PE2I is crucial for clinical applications. The following protocol is based on a one-step nucleophilic fluorination reaction.[4][5]
Synthesis Protocol
The synthesis is typically performed on an automated radiosynthesis module, such as a GE TRACERLab FX2 N or a Synthera®+ platform.[4][5] The general steps are as follows:
-
[18F]Fluoride Production and Trapping: Aqueous [18F]fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron. The [18F]fluoride is then trapped on an anion exchange cartridge.[4]
-
Elution and Azeotropic Drying: The trapped [18F]fluoride is eluted into the reactor vessel using a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., potassium carbonate) in acetonitrile and water. The mixture is then heated under a stream of nitrogen to remove the water azeotropically.[4][5]
-
Radiolabeling Reaction: The tosylate precursor (OTsE-PE2I) dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) is added to the dried [18F]fluoride/Kryptofix complex. The reaction mixture is heated to a high temperature (e.g., 120-140°C) for a short duration (e.g., 2-5 minutes) to facilitate the nucleophilic substitution.[5]
-
Purification: The crude reaction mixture is purified using high-performance liquid chromatography (HPLC) to separate [18F]FE-PE2I from unreacted [18F]fluoride and other impurities.[4][5]
-
Formulation: The purified [18F]FE-PE2I fraction is collected, the HPLC solvent is removed by evaporation, and the final product is formulated in a sterile, pyrogen-free solution for injection, typically containing ethanol and saline. Sodium ascorbate may be added as a stabilizer.[6]
Quality Control
The final [18F]FE-PE2I product must undergo rigorous quality control testing to ensure it is safe for human administration. The specifications are summarized in the table below.[4][7]
| Parameter | Specification | Analytical Method |
| Appearance | Clear, colorless to slightly yellow solution, free of particles | Visual Inspection |
| pH | 4.5 - 8.0 | pH meter or pH-indicator strips |
| Radiochemical Purity | ≥ 93% | High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) |
| [18F]Fluoride | ≤ 5% | Thin-Layer Chromatography (TLC) |
| Residual Solvents | Acetonitrile: < 0.27 mg/mL, DMSO: < 3.3 mg/mL, Ethanol: < 80 mg/mL | Gas Chromatography (GC) |
| Bacterial Endotoxins | < 11.5 EU/mL | Limulus Amebocyte Lysate (LAL) test (e.g., Endosafe®) |
| Sterility | Sterile | Sterility testing according to pharmacopeia |
| Molar Activity | > 900 GBq/µmol | Calculated from radiochemical and chemical purity data |
Human PET Imaging Protocol
Patient Preparation
Proper patient preparation is essential for high-quality [18F]FE-PE2I PET imaging and to minimize variability in the results.
-
Fasting: Patients should fast for at least 4-6 hours prior to the scan to ensure stable physiological conditions. Water is permitted.[8][9][10]
-
Medications: Anti-parkinsonian medications should be suspended before the PET examination to avoid interference with DAT binding.[11][12] The specific washout period will depend on the medication's pharmacology. Patients should consult with the referring physician. Other medications may be taken as prescribed, especially if they can be tolerated on an empty stomach.[8]
-
Physical Activity: Strenuous exercise should be avoided for 24 hours before the scan to prevent non-specific tracer uptake in the muscles.[9][13]
-
Pre-Scan Instructions: Patients should be advised to wear comfortable clothing without metal zippers or buttons. They should also be instructed to remain warm to improve image quality.[8]
Image Acquisition
-
Scanner: PET/CT or PET/MR scanner.
-
Injected Activity: A median dose of 192 MBq (range 40–239 MBq) is administered as an intravenous bolus injection.[2] A target dose of 2.86 MBq/kg, with a limit of 200 MBq for patients over 70 kg, has also been reported.[14]
-
Uptake Period: Patients should rest in a quiet, dimly lit room for a designated period after tracer injection.
-
Acquisition Mode:
-
Dynamic Acquisition: For full kinetic modeling, a dynamic list-mode acquisition of 60-90 minutes is recommended, commencing at the time of injection.[11][14]
-
Static Acquisition: For simplified quantification, a static acquisition of 10-30 minutes is often sufficient. An optimal time window for static imaging has been identified as 16.5 to 42 minutes post-injection.[2][15][16] Another clinically feasible window is 50-60 minutes post-injection.[17]
-
-
Attenuation Correction: A low-dose CT scan is performed for attenuation correction.[2]
Image Reconstruction
PET data should be reconstructed using an iterative algorithm, such as Ordered Subset Expectation Maximization (OSEM) or a block-sequential regularized expectation maximization algorithm (e.g., Q.Clear).[2][18] Corrections for decay, attenuation, scatter, and randoms should be applied.
Data Analysis
The goal of data analysis is to quantify the density of dopamine transporters in specific brain regions.
Regions of Interest (ROIs)
Anatomical T1-weighted Magnetic Resonance Imaging (MRI) should be co-registered to the PET images to allow for accurate delineation of ROIs. Key ROIs include the caudate nucleus, putamen, ventral striatum, substantia nigra, and a reference region. The cerebellum is a commonly used and validated reference region due to the negligible specific binding of [18F]FE-PE2I.[1]
Kinetic Modeling
For dynamic PET data, compartmental models are used to estimate the binding potential (BPND), which is a measure of the density of available transporters.
-
Simplified Reference Tissue Model (SRTM): This is a widely used non-invasive method that uses the time-activity curve from a reference region (cerebellum) as an input function, avoiding the need for arterial blood sampling.[11]
Simplified Quantification
For static PET images, the Specific Binding Ratio (SBR) is a commonly used outcome measure. It is calculated as:
SBR = (Activity in Target Region - Activity in Reference Region) / Activity in Reference Region
The SBR has been shown to have a high correlation with BPND and is effective in discriminating between healthy controls and patients with Parkinson's disease.[15][16]
Quantitative Data Summary
The following tables summarize key quantitative data from human [18F]FE-PE2I PET imaging studies.
Table 1: Dosimetry and Radiation Exposure
| Parameter | Value | Reference |
| Effective Dose | 23 µSv/MBq | [4][6] |
| Effective Dose for 200 MBq | 4.6 mSv | [4][6] |
| Organ with Highest Absorbed Dose | Urinary Bladder (119 µGy/MBq) | [4][6] |
Table 2: Imaging Parameters
| Parameter | Value | Reference |
| Injected Activity | Median: 192 MBq (Range: 40-239 MBq) | [2] |
| Dynamic Acquisition Time | 60 - 90 minutes | [11][14] |
| Optimal Static Acquisition Window | 16.5 - 42 minutes post-injection | [15][16] |
| Alternative Static Acquisition Window | 50 - 60 minutes post-injection | [17] |
| Reference Region | Cerebellum | [1] |
Table 3: Kinetic and Simplified Quantification Parameters
| Parameter | Description | Reference |
| BPND (Binding Potential) | Estimated using SRTM from dynamic data. Considered the gold standard for non-invasive quantification. | [11] |
| SBR (Specific Binding Ratio) | Calculated from static images. Highly correlated with BPND. | [15][16] |
| Test-Retest Variability (Striatum) | 5 - 7% | [2] |
| Intraclass Correlation Coefficient (Striatum) | 0.91 | [2] |
Visualizations
Caption: Experimental workflow for human PET imaging with [18F]FE-PE2I.
Caption: Simplified diagram of [18F]FE-PE2I binding to the dopamine transporter.
References
- 1. GMP production of [18F]FE-PE2I on a TRACERLab FX2 N synthesis module, a radiotracer for in vivo PET imaging of the dopamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [18F]FE-PE2I PET is a feasible alternative to [123I]FP-CIT SPECT for dopamine transporter imaging in clinically uncertain parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. henryford.com [henryford.com]
- 4. GMP production of [18F]FE-PE2I on a TRACERLab FX2 N synthesis module, a radiotracer for in vivo PET imaging of the dopamine transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. capepetct.co.za [capepetct.co.za]
- 9. youtube.com [youtube.com]
- 10. PET/CT Scan Preparation Guidelines [flcancer.com]
- 11. Simplified quantification of [18F]FE-PE2I PET in Parkinson’s disease: Discriminative power, test–retest reliability and longitudinal validity during early peak and late pseudo-equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Patient preparation for cardiac fluorine-18 fluorodeoxyglucose positron emission tomography imaging of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dopamine transporter imaging with [18F]FE-PE2I PET and [123I]FP-CIT SPECT—a clinical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. Optimal Acquisition Time Window and Simplified Quantification of Dopamine Transporter Availability Using 18F-FE-PE2I in Healthy Controls and Parkinson Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification and discriminative power of 18F-FE-PE2I PET in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Making sure you're not a bot! [gupea.ub.gu.se]
Application Notes and Protocols for Fluoroethyl-PE2I PET Scan Data Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed workflow for the quantitative analysis of Fluoroethyl-PE2I ([¹⁸F]FE-PE2I) Positron Emission Tomography (PET) scans, a crucial tool for imaging dopamine transporter (DAT) availability. This methodology is particularly relevant for the study of neurodegenerative disorders such as Parkinson's disease.
Introduction
[¹⁸F]FE-PE2I is a highly selective radioligand for the dopamine transporter, offering high-resolution imaging with PET scanners.[1][2] Its favorable kinetics allow for simplified and non-invasive quantification of DAT availability in key brain regions, including the striatum and substantia nigra.[1][3][4] This document outlines the complete data analysis pipeline, from image acquisition to quantitative analysis and data presentation.
Signaling Pathway
The underlying principle of [¹⁸F]FE-PE2I PET imaging is the specific binding of the radiotracer to the dopamine transporter. DAT is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission. In conditions like Parkinson's disease, the degeneration of dopaminergic neurons leads to a reduction in DAT availability, which can be quantified with [¹⁸F]FE-PE2I PET.[5][6]
References
- 1. Dopamine transporter imaging with [18F]FE-PE2I PET and [123I]FP-CIT SPECT—a clinical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Longitudinal DAT changes measured with [18F]FE-PE2I PET in patients with Parkinson’s disease; a validation study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of [18F]FE-PE2I binding to the dopamine transporter in Parkinson’s disease | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. Quantitative analysis of 18F-FE-PE2I binding to the dopamine transporter in Parkinson’s disease | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. Dopamine Transporter Imaging, Current Status of a Potential Biomarker: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Imaging of the Dopamine Transporter | Journal of Nuclear Medicine [jnm.snmjournals.org]
Kinetic Modeling of [¹⁸F]FE-PE2I for Dopamine Transporter Quantification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the kinetic modeling of [¹⁸F]FE-PE2I, a selective radioligand for the dopamine transporter (DAT), using positron emission tomography (PET). These guidelines are intended to assist in the accurate quantification of DAT density in preclinical and clinical research settings.
Introduction
[¹⁸F]FE-PE2I is a valuable PET tracer for imaging the dopamine transporter, which plays a crucial role in dopaminergic neurotransmission.[1][2] Its favorable properties, including high affinity and selectivity for DAT, suitable kinetics, and the longer half-life of fluorine-18, make it a preferred radioligand for studying Parkinson's disease and other neurological disorders associated with dopaminergic dysfunction.[1][3][4] Accurate quantification of [¹⁸F]FE-PE2I binding requires appropriate kinetic modeling to derive reliable estimates of DAT availability. This document outlines the established kinetic models, from full compartmental analysis to simplified methods, and provides protocols for their application.
Quantitative Data Summary
The following tables summarize key quantitative parameters for [¹⁸F]FE-PE2I kinetic modeling, derived from published studies. These values can serve as a reference for researchers designing and interpreting [¹⁸F]FE-PE2I PET studies.
Table 1: Binding Potential (BPND) of [¹⁸F]FE-PE2I in Human Brain Regions
| Brain Region | Healthy Controls (Mean ± SD) | Parkinson's Disease Patients (Mean ± SD) | Kinetic Model | Reference |
| Caudate | 3.68 ± 0.56 | 2.54 ± 0.79 | SRTM | [5] |
| Putamen | 4.41 ± 0.54 | 1.39 ± 1.04 | SRTM | [5] |
| Ventral Striatum | 3.30 ± 0.46 | 2.26 ± 0.93 | SRTM | [5] |
| Substantia Nigra | 0.68 ± 0.15 | 0.46 ± 0.20 | SRTM | [5] |
Table 2: Test-Retest Variability of [¹⁸F]FE-PE2I Binding
| Brain Region | Absolute Variability (%) | Intraclass Correlation Coefficient (ICC) | Kinetic Model | Reference |
| Caudate | 6.9 | - | Early SBR | [3] |
| Putamen | 7.7 | - | Early SBR | [3] |
| Striatal Regions | 5.3 - 7.6 | 0.74 - 0.97 | Not Specified | [6] |
| Substantia Nigra | 11 | - | Not Specified | [6] |
Table 3: Comparison of Different Quantification Methods
| Method | Correlation with BPND (r²) | Bias compared to BPND | Reference |
| Early SBR (15-45 min) | 0.88 | Slight to moderate underestimation | [3] |
| Late SBR (51-81 min) | 0.89 | - | [3] |
| SBR (16.5-42 min) | 0.98 | Underestimation of 29-37% in striatum | [7][8] |
Experimental Protocols
Radiosynthesis of [¹⁸F]FE-PE2I
The automated, one-step radiosynthesis of [¹⁸F]FE-PE2I is the most common and efficient method.[9][10][11]
Protocol:
-
[¹⁸F]Fluoride Production: Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron.
-
Trapping and Elution: Trap the aqueous [¹⁸F]fluoride on a pre-conditioned anion exchange cartridge (e.g., QMA). Elute the [¹⁸F]fluoride into the reactor vessel using an appropriate eluent (e.g., a solution of potassium carbonate and Kryptofix 2.2.2).
-
Azeotropic Drying: Dry the [¹⁸F]fluoride by azeotropic distillation with acetonitrile under a stream of nitrogen at an elevated temperature.
-
Nucleophilic Substitution: Add the precursor, tosylethyl-PE2I, dissolved in a suitable solvent like dimethyl sulfoxide (DMSO), to the dried [¹⁸F]fluoride. Heat the reaction mixture to facilitate the nucleophilic substitution of the tosyl group with [¹⁸F]fluoride.
-
Purification: Purify the crude reaction mixture using semi-preparative high-performance liquid chromatography (HPLC).[9]
-
Formulation: Collect the [¹⁸F]FE-PE2I fraction and reformulate it in a physiologically compatible solution (e.g., saline with a small percentage of ethanol and a stabilizer like sodium ascorbate) for injection.[9]
-
Quality Control: Perform quality control tests to ensure radiochemical purity, specific activity, sterility, and apyrogenicity of the final product.[9]
PET Image Acquisition
Patient/Subject Preparation:
-
Subjects should fast for at least 4 hours prior to the scan.
-
For clinical studies in Parkinson's disease patients, dopaminergic medications should be withheld for an appropriate period (e.g., at least 12 hours) before the scan.[3]
Acquisition Protocol:
-
Transmission Scan: Perform a transmission scan for attenuation correction using a CT or radioactive source.
-
Radiotracer Injection: Inject a bolus of [¹⁸F]FE-PE2I intravenously. The typical injected dose is around 185-200 MBq.[7]
-
Dynamic Emission Scan: For full kinetic modeling, acquire dynamic PET data in list mode for 90-93 minutes post-injection.[5][7][8] The data is typically reconstructed into a series of time frames of increasing duration.
-
Static (Simplified) Emission Scan: For simplified quantification methods, a shorter static scan can be performed. A common protocol involves a 25-minute acquisition starting 16-17 minutes after injection.[7][12]
-
Image Reconstruction: Reconstruct the emission data using an appropriate algorithm (e.g., OSEM), applying corrections for attenuation, scatter, and decay.[12]
PET Data Analysis and Kinetic Modeling
Image Pre-processing:
-
Co-registration: Co-register the dynamic PET images to a corresponding structural MRI of the subject to allow for accurate anatomical delineation of regions of interest (ROIs).
-
ROI Definition: Manually or automatically delineate ROIs for the key brain regions: caudate, putamen, ventral striatum, substantia nigra, and a reference region, typically the cerebellum.[5][8]
-
Time-Activity Curve (TAC) Generation: Extract the mean radioactivity concentration for each ROI at each time frame to generate time-activity curves.
Kinetic Modeling Protocols:
-
Two-Tissue Compartment Model (2TCM): This model requires an arterial input function (metabolite-corrected arterial plasma curve). It provides estimates of four rate constants (K₁, k₂, k₃, k₄) describing the tracer exchange between plasma, and the free/non-specific and specifically bound compartments in the tissue. The binding potential (BPND) is calculated as k₃/k₄.[13]
-
Simplified Reference Tissue Model (SRTM): This is a non-invasive method that uses the time-activity curve from a reference region (cerebellum), assumed to be devoid of specific DAT binding, as an input function.[3] It directly estimates the binding potential (BPND).
-
Logan Graphical Analysis (Reference Tissue Method): This is another non-invasive graphical method that uses the reference tissue TAC. A linear regression is applied to the transformed data at later time points to estimate the distribution volume ratio (DVR), from which BPND (DVR - 1) can be calculated.[3][14]
-
Specific Binding Ratio (SBR): This simplified method is based on static PET images acquired at a specific time window (e.g., 16-42 minutes post-injection).[7][8] SBR is calculated as: (Activity in Target Region / Activity in Reference Region) - 1.
Visualizations
Signaling Pathway
Caption: Dopaminergic synapse showing [¹⁸F]FE-PE2I binding to DAT.
Experimental Workflow
Caption: Workflow for [¹⁸F]FE-PE2I PET imaging and data analysis.
Logical Relationships of Kinetic Models
Caption: Relationships between kinetic models for DAT quantification.
References
- 1. TPC - MTGA [turkupetcentre.net]
- 2. researchgate.net [researchgate.net]
- 3. Simplified quantification of [18F]FE-PE2I PET in Parkinson’s disease: Discriminative power, test–retest reliability and longitudinal validity during early peak and late pseudo-equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TPC - Two-tissue compartmental models [turkupetcentre.net]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Optimal Acquisition Time Window and Simplified Quantification of Dopamine Transporter Availability Using 18F-FE-PE2I in Healthy Controls and Parkinson Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GMP production of [18F]FE-PE2I on a TRACERLab FX2 N synthesis module, a radiotracer for in vivo PET imaging of the dopamine transport - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. GMP production of [18F]FE-PE2I on a TRACERLab FX2 N synthesis module, a radiotracer for in vivo PET imaging of the dopamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [18F]FE-PE2I PET is a feasible alternative to [123I]FP-CIT SPECT for dopamine transporter imaging in clinically uncertain parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simplified estimation of binding parameters based on image-derived reference tissue models for dopamine transporter bindings in non-human primates using [18F]FE-PE2I and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Logan plot - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Simplified Reference Tissue Model (SRTM) Analysis of [¹⁸F]FE-PE2I PET
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the Simplified Reference Tissue Model (SRTM) for the quantitative analysis of Positron Emission Tomography (PET) data acquired with the radioligand [¹⁸F]FE-PE2I. This radiotracer is a high-affinity and selective ligand for the dopamine transporter (DAT), making it a valuable tool for studying the integrity of the dopaminergic system in various neurological disorders, most notably Parkinson's disease.[1][2]
The SRTM is a non-invasive quantification method that obviates the need for arterial blood sampling by using a reference region in the brain devoid of specific binding to estimate the non-displaceable binding potential (BP_ND).[2][3] This approach simplifies the experimental procedure and reduces the burden on study participants.
Core Applications
-
Assessment of Dopaminergic Neurodegeneration: Quantify the loss of dopamine transporters in conditions like Parkinson's disease.[2][4]
-
Differential Diagnosis: Aid in distinguishing Parkinson's disease from other movement disorders with preserved dopaminergic function.
-
Disease Progression Monitoring: Track longitudinal changes in DAT availability as a biomarker of disease progression.[1]
-
Pharmacodynamic Studies: Evaluate the target engagement and efficacy of novel therapeutics targeting the dopamine system.
Quantitative Data Summary
The following tables summarize typical [¹⁸F]FE-PE2I binding potential (BP_ND) values obtained using the SRTM in healthy controls and patients with Parkinson's disease. These values are indicative and can vary based on the specific scanner, reconstruction parameters, and patient population.
Table 1: [¹⁸F]FE-PE2I BP_ND in Healthy Controls (HC) and Parkinson's Disease (PD) Patients
| Brain Region | Healthy Controls (Mean ± SD) | Parkinson's Disease (Mean ± SD) | Approximate Percent Reduction in PD |
| Caudate | 3.68 ± 0.56 | 2.54 ± 0.79 | ~31% |
| Putamen | 4.41 ± 0.54 | 1.39 ± 1.04 | ~68% |
| Ventral Striatum | 3.30 ± 0.46 | 2.26 ± 0.93 | ~32% |
| Substantia Nigra | 0.68 ± 0.15 | 0.46 ± 0.20 | ~32% |
Data compiled from Fazio et al., J Nucl Med, 2015.[2]
Table 2: Comparison of SRTM-derived BP_ND with Simplified Binding Ratios (SBR)
| Outcome Measure | Healthy Controls (Caudate) | Parkinson's Disease (Caudate) | Healthy Controls (Putamen) | Parkinson's Disease (Putamen) |
| BP_ND (SRTM) | 2.87 ± 0.53 | 1.95 ± 0.58 | 3.52 ± 0.46 | 1.44 ± 0.77 |
| Early SBR | 2.91 ± 0.53 | 2.01 ± 0.61 | 3.64 ± 0.46 | 1.66 ± 0.75 |
| Late SBR | 4.39 ± 0.70 | 3.03 ± 0.88 | 5.48 ± 0.77 | 2.44 ± 1.13 |
Data adapted from Brumberg et al., Neuroimage, 2020.[1] Note that SBR values can overestimate BP_ND, particularly in later time windows.[1]
Experimental Protocols
I. Radiotracer Preparation: [¹⁸F]FE-PE2I Synthesis
[¹⁸F]FE-PE2I is typically prepared via nucleophilic radiofluorination of a tosylate precursor.[1]
-
Fluorination: The precursor, TsOE-PE2I, is reacted with [¹⁸F]fluoride, often mediated by Kryptofix 2.2.2, in a suitable solvent like dimethyl sulfoxide (DMSO) at an elevated temperature (e.g., 140°C).
-
Purification: The reaction mixture is purified using semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Formulation: The final product is formulated in a physiologically compatible solution for intravenous injection, following solid-phase extraction (SPE) to remove organic solvents.
-
Quality Control: The final product should be tested for radiochemical purity (>98%), specific activity, and absence of chemical and microbial contaminants.
II. Subject Preparation and PET/CT Imaging
-
Subject Consent and Screening: Obtain informed consent from all participants. Screen subjects to ensure they meet the inclusion and exclusion criteria for the study. For Parkinson's disease patients, dopaminergic medications are typically withheld for at least 12 hours prior to the scan.[1]
-
Attenuation Correction CT: Perform a low-dose CT scan for attenuation correction of the subsequent PET data.
-
Radiotracer Injection: Inject a bolus of [¹⁸F]FE-PE2I intravenously. The injected dose is typically around 150-200 MBq.[5]
-
Dynamic PET Acquisition: Begin dynamic PET data acquisition in list mode immediately following the injection. A total scan duration of 60-90 minutes is generally recommended for SRTM analysis.[1][2][4]
-
Image Reconstruction: Reconstruct the dynamic PET data using an iterative algorithm such as Ordered Subset Expectation Maximization (OSEM), incorporating corrections for attenuation, scatter, and random coincidences.
III. Image Analysis using SRTM
-
Image Pre-processing:
-
Co-register the dynamic PET images to a subject-specific anatomical MRI (e.g., T1-weighted) to facilitate accurate delineation of regions of interest (ROIs).
-
Apply motion correction algorithms if necessary.
-
-
Region of Interest (ROI) Delineation:
-
Target Regions: Manually or automatically delineate ROIs for target regions with high DAT density, including the caudate, putamen, ventral striatum, and substantia nigra.
-
Reference Region: Delineate an ROI for a reference region devoid of specific [¹⁸F]FE-PE2I binding. The cerebellum is the most commonly used and validated reference region for [¹⁸F]FE-PE2I studies.[2][6] The occipital cortex has also been suggested as a potential alternative.[7]
-
-
Time-Activity Curve (TAC) Generation: Extract the average radioactivity concentration for each ROI at each time frame to generate TACs for all target and reference regions.
-
SRTM Analysis:
-
Apply the SRTM to the TACs of each target region using the cerebellum TAC as an input function.
-
The SRTM fits the data to a model that estimates three parameters:
-
R₁: The ratio of K₁ (tracer delivery from plasma to tissue) in the target region to K₁' in the reference region.
-
k₂: The rate constant for tracer transfer from the tissue back to plasma.
-
BP_ND (Binding Potential): The primary outcome measure, representing the ratio of specifically bound radioligand to the non-displaceable radioligand in the tissue at equilibrium.
-
-
Specialized software packages (e.g., PMOD, FSL, SPM) are commonly used for this analysis.
-
Visualizations
References
- 1. Simplified quantification of [18F]FE-PE2I PET in Parkinson’s disease: Discriminative power, test–retest reliability and longitudinal validity during early peak and late pseudo-equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Simplified estimation of binding parameters based on image-derived reference tissue models for dopamine transporter bindings in non-human primates using [18F]FE-PE2I and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantification and discriminative power of 18F-FE-PE2I PET in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of [¹⁸F]Fluoroethyl-PE2I in Longitudinal Studies of Parkinson's Disease
Introduction
[¹⁸F]Fluoroethyl-PE2I ([¹⁸F]FE-PE2I) is a highly selective radioligand for the dopamine transporter (DAT), making it a valuable tool for positron emission tomography (PET) imaging in the study of Parkinson's disease (PD).[1][2][3][4] The progressive loss of dopaminergic neurons in the substantia nigra and the subsequent reduction in striatal DAT density are hallmarks of PD.[5] [¹⁸F]FE-PE2I PET allows for the in vivo quantification of DAT availability, providing a biomarker for disease diagnosis, tracking progression, and evaluating the efficacy of potential disease-modifying therapies in longitudinal studies.[5][6][7][8] This radioligand offers advantages over other DAT imaging agents, including a favorable pharmacokinetic profile, high selectivity, and the ability to be labeled with the longer half-life isotope fluorine-18.[4][9]
These application notes provide an overview of the use of [¹⁸F]FE-PE2I in longitudinal PD research, including detailed experimental protocols and a summary of key quantitative data.
Quantitative Data Summary
The following tables summarize quantitative data from longitudinal and test-retest reliability studies of [¹⁸F]FE-PE2I PET in Parkinson's disease patients.
Table 1: Test-Retest Reliability of [¹⁸F]FE-PE2I Binding Potential (BPND) in Parkinson's Disease Patients
| Brain Region | Absolute Variability (%) | Intraclass Correlation Coefficient (ICC) |
| Caudate | 5.3 - 7.6 | 0.74 - 0.97 |
| Putamen | 5.3 - 7.6 | 0.74 - 0.97 |
| Ventral Striatum | 5.3 - 7.6 | 0.74 - 0.97 |
| Substantia Nigra | 11 | 0.74 |
Data sourced from a study with nine PD patients who underwent two PET scans within 7-28 days.[6]
Table 2: Annualized Decline of Dopamine Transporter (DAT) Availability in Parkinson's Disease Patients
| Brain Region | Annualized Decline (%) | Effect Size (Glass's Δ) |
| Caudate Nucleus | -8.5 ± 6.6 | 1.08 |
| Putamen | -7.1 ± 6.1 | 1.02 |
| Sensorimotor Striatum | -8.3 ± 8.5 | 0.99 |
| Substantia Nigra | -0.11 ± 9.3 | 0.11 |
Data from a longitudinal study with 25 PD patients with a mean follow-up interval of 2.3 ± 0.5 years.[8][10]
Table 3: Comparison of [¹⁸F]FE-PE2I PET and [¹²³I]FP-CIT SPECT in Discriminating PD Patients from Healthy Controls
| Imaging Agent | Outcome Measure | Effect Size (Glass's Δ) |
| [¹⁸F]FE-PE2I | Binding Potential (BPND) | 2.95 |
| [¹⁸F]FE-PE2I | Specific Uptake Value Ratio (SUVR) | 2.57 |
| [¹²³I]FP-CIT | Specific Uptake Ratio (SUR) | 2.29 |
This data highlights the higher effect size of [¹⁸F]FE-PE2I PET in differentiating between individuals with Parkinson's disease and healthy individuals.[4][11]
Experimental Protocols
Radiosynthesis of [¹⁸F]FE-PE2I
This protocol describes a one-step nucleophilic fluorination for the synthesis of [¹⁸F]FE-PE2I.[1][2][3]
Diagram: [¹⁸F]FE-PE2I Radiosynthesis Workflow
Caption: Automated radiosynthesis workflow for [¹⁸F]FE-PE2I.
Materials:
-
Tosyl-PE2I precursor
-
[¹⁸F]Fluoride
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Dimethyl sulfoxide (DMSO)
-
Water for injection
-
Ethanol
-
Sterile filters (0.22 µm)
-
Automated synthesis module (e.g., GE TRACERLab FX2 N, Synthera®+)[1][3]
-
Semi-preparative HPLC system
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride into the reactor using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.
-
Azeotropic Drying: Dry the [¹⁸F]fluoride by azeotropic distillation with acetonitrile under a stream of nitrogen at elevated temperature.
-
Radiolabeling Reaction: Dissolve the tosylethyl-PE2I precursor in DMSO and add it to the dried [¹⁸F]F⁻/K₂₂₂ complex. Heat the reaction mixture at 140°C for 5-15 minutes.[1][3]
-
Purification: Purify the crude reaction mixture using semi-preparative HPLC to isolate [¹⁸F]FE-PE2I from unreacted precursor and byproducts.
-
Formulation: Trap the collected HPLC fraction containing [¹⁸F]FE-PE2I on a C18 SPE cartridge. Wash the cartridge with water for injection and elute the final product with ethanol. Formulate the final product in a sterile, pyrogen-free solution for injection, typically containing saline and a stabilizer like sodium ascorbate.[3]
-
Quality Control: Perform quality control tests to determine radiochemical purity, molar activity, pH, and to ensure sterility and apyrogenicity.
PET Imaging Protocol for Longitudinal Studies
This protocol outlines the procedure for acquiring and analyzing [¹⁸F]FE-PE2I PET data in human subjects.
Diagram: [¹⁸F]FE-PE2I PET Imaging and Analysis Workflow
Caption: Workflow for [¹⁸F]FE-PE2I PET imaging and data analysis.
Subject Preparation:
-
Obtain written informed consent from all participants.
-
Screen subjects to ensure they meet inclusion and exclusion criteria for the study.
-
For PD patients, antiparkinsonian medication should be withdrawn for a specified period before the PET scan to avoid interference with DAT binding (e.g., at least 12 hours for L-DOPA and 5 half-lives for other dopaminergic drugs).[5]
Image Acquisition:
-
Position the subject comfortably in the PET scanner with head fixation to minimize motion.
-
Perform a low-dose CT or transmission scan for attenuation correction.
-
Administer a bolus intravenous injection of [¹⁸F]FE-PE2I (typical dose: 150-200 MBq).
-
Acquire dynamic PET data for 60-90 minutes post-injection.[5][12][13] Shorter static imaging protocols (e.g., 10-20 minutes) acquired during pseudo-equilibrium (around 40-60 minutes post-injection) can also be used for simplified quantification.[5][14]
-
Acquire a high-resolution anatomical MRI scan (e.g., T1-weighted) for co-registration and anatomical delineation of regions of interest.
Image Analysis:
-
Reconstruct the dynamic PET images with appropriate corrections for attenuation, scatter, and random coincidences.
-
Co-register the PET images to the subject's MRI.
-
Delineate regions of interest (ROIs) on the MRI for the striatum (caudate, putamen, ventral striatum), substantia nigra, and a reference region devoid of DAT, such as the cerebellum or occipital cortex.[12][14][15]
-
Generate time-activity curves (TACs) for each ROI.
-
Quantify DAT availability by calculating the non-displaceable binding potential (BPND) using a kinetic model, such as the simplified reference tissue model (SRTM), with the cerebellum as the reference region.[12][13][15]
Signaling Pathway
Diagram: Dopaminergic Synapse and [¹⁸F]FE-PE2I Binding
Caption: Mechanism of [¹⁸F]FE-PE2I at the dopaminergic synapse.
In a healthy dopaminergic synapse, dopamine is released into the synaptic cleft and binds to postsynaptic receptors. The action of dopamine is terminated by its reuptake into the presynaptic neuron via the dopamine transporter (DAT). In Parkinson's disease, the degeneration of these neurons leads to a reduction in the number of DATs. [¹⁸F]FE-PE2I is a cocaine analog that binds with high affinity and selectivity to DAT.[16][17] By imaging the distribution and density of [¹⁸F]FE-PE2I binding with PET, it is possible to quantify the integrity of the presynaptic dopaminergic system. Longitudinal studies utilizing this technique can therefore track the progressive loss of DATs over time, providing a valuable biomarker for disease progression.[7][8]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. Simplified quantification of [18F]FE-PE2I PET in Parkinson’s disease: Discriminative power, test–retest reliability and longitudinal validity during early peak and late pseudo-equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reliability of dopamine transporter PET measurements with [18F]FE-PE2I in patients with Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical correlates of dopamine transporter availability in cross-sectional and longitudinal studies with [18F]FE-PE2I PET: independent validation with new insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Longitudinal DAT changes measured with [18F]FE-PE2I PET in patients with Parkinson's disease; a validation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Ligand Binding Kinetics Explains the Pharmacokinetics of [18F]FE-PE2I in Dopamine Transporter PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. [PDF] Quantification of Dopamine Transporter in Human Brain Using PET with 18F-FE-PE2I | Semantic Scholar [semanticscholar.org]
- 14. Quantification and discriminative power of 18F-FE-PE2I PET in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, radiolabeling and preliminary in vivo evaluation of [18F]FE-PE2I, a new probe for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PE2I: A Radiopharmaceutical for In vivo Exploration of the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Dopamine Transporter Occupancy Using [18F]FE-PE2I
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the positron emission tomography (PET) radioligand [18F]FE-PE2I for the quantification of dopamine transporter (DAT) occupancy.
Introduction to [18F]FE-PE2I
[18F]FE-PE2I, or (E)-N-(3-iodoprop-2-enyl)-2β-carbofluoroethoxy-3β-(4'-methyl-phenyl) nortropane, is a highly selective radioligand for the dopamine transporter.[1][2] Developed as an analogue of PE2I, it is labeled with the positron-emitting radionuclide fluorine-18, making it suitable for PET imaging.[3] PET studies using [18F]FE-PE2I offer several advantages, including a lower radiation burden compared to some SPECT tracers and better discrimination between healthy individuals and patients in the early stages of Parkinson's disease.[4] This radioligand has demonstrated excellent properties for in vivo imaging of DAT, including high affinity and selectivity, favorable metabolism, and suitable kinetics for quantification.[5][6]
The primary function of the dopamine transporter is the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, a crucial mechanism for regulating dopamine signaling.[7][8] Dysregulation of DAT is implicated in several neuropsychiatric disorders, including Parkinson's disease, depression, and attention-deficit/hyperactivity disorder (ADHD).[7][9] Therefore, imaging DAT with [18F]FE-PE2I provides a valuable tool for studying these conditions and for assessing the efficacy of drugs targeting the dopamine system.
Quantitative Data Summary
The following tables summarize key quantitative data for [18F]FE-PE2I from various studies.
Table 1: Binding Affinity and Selectivity of [18F]FE-PE2I
| Parameter | Value | Species | Reference |
| Ki (DAT) | 12 nM | Not Specified | [5] |
| Selectivity DAT/SERT | 29.4 (for PE2I) | Not Specified | [2] |
Table 2: Radiosynthesis and Quality Control of [18F]FE-PE2I
| Parameter | Value | Method | Reference |
| Radiochemical Yield (RCY) | Up to 62% | Automated GMP-compliant synthesis | [4] |
| Radiochemical Yield (RCY) | 39 ± 8% | Semi-automated method | [10] |
| Radiochemical Yield (RCY) | ~20% | One-step radiosynthesis | [10] |
| Molar Activity | 925.3 ± 763 GBq/µmol | Semi-automated method | [10] |
| Synthesis Time | 70 min | Semi-automated method | [10] |
| Stability | Stable over 6 hours at room temperature | Semi-automated method | [10] |
Table 3: Diagnostic Performance of [18F]FE-PE2I PET in Parkinson's Disease
| Parameter | Value | Comparison | Reference |
| Sensitivity | 0.94 | vs. [123I]FP-CIT SPECT | [11] |
| Specificity | 1.00 | vs. [123I]FP-CIT SPECT | [11] |
| Inter-reader Agreement (kappa) | 0.97 | - | [11] |
| Annual DAT Reduction (Putamen) | 9.7 ± 2.6% | Longitudinal study | [12] |
| Annual DAT Reduction (Caudate) | 10.5 ± 3.8% | Longitudinal study | [12] |
Experimental Protocols
This section outlines the detailed methodologies for the synthesis of [18F]FE-PE2I and its application in PET imaging studies.
3.1. Radiosynthesis of [18F]FE-PE2I (Automated GMP-Compliant Method)
This protocol is based on a fully automated synthesis on a Synthera®+ platform.[4]
-
[18F]Fluoride Production and Trapping: Produce [18F]fluoride via the 18O(p,n)18F reaction in a cyclotron. Trap the aqueous [18F]fluoride on a pre-conditioned quaternary methyl ammonium (QMA) anion-exchange cartridge.
-
Elution: Elute the trapped [18F]fluoride from the QMA cartridge into the reaction vessel using a solution of tetrabutylammonium mesylate (Bu4NOMs) in acetonitrile/water.
-
Azeotropic Drying: Dry the [18F]fluoride by azeotropic distillation with acetonitrile under a stream of nitrogen at 120°C.
-
Radiolabeling Reaction: Add the precursor, TsO-E-PE2I, dissolved in dimethyl sulfoxide (DMSO) to the dried [18F]fluoride. Heat the reaction mixture at 140°C for 5 minutes.[10]
-
Purification: Purify the crude reaction mixture using semi-preparative high-performance liquid chromatography (HPLC).
-
Formulation: Collect the HPLC fraction containing [18F]FE-PE2I and reformulate it in a sterile, pyrogen-free solution for injection, typically using a solid-phase extraction (SPE) cartridge.
-
Quality Control: Perform quality control tests to determine radiochemical purity, chemical purity, molar activity, and to ensure sterility and apyrogenicity.
3.2. PET Imaging Protocol
-
Participant Preparation: Participants should fast for at least 4 hours prior to the scan. For studies investigating neurodegenerative diseases, it is recommended to suspend dopaminergic medications for at least 12 hours.[5]
-
Radiotracer Administration: Administer a median dose of 192 MBq (range 40–239 MBq) of [18F]FE-PE2I as an intravenous bolus injection.[11]
-
Image Acquisition:
-
Dynamic Scanning: For full kinetic modeling, a dynamic PET acquisition of 60-90 minutes is recommended, starting at the time of injection.[5] A typical framing protocol could be: 9x20s, 3x60s, 5x180s, 9x360s.
-
Static Scanning: For simplified quantification, a static scan of 10-25 minutes can be performed.[11][13] A common window for static imaging is 17-42 minutes post-injection.[11]
-
-
Attenuation Correction: Perform a low-dose computed tomography (CT) scan prior to the PET acquisition for attenuation correction.
-
Image Reconstruction: Reconstruct the PET data into 3D datasets using an appropriate algorithm, such as a block-sequential regularized expectation maximization algorithm.[11]
3.3. Data Analysis
-
Region of Interest (ROI) Delineation: Define regions of interest for the striatum (caudate and putamen) and a reference region (e.g., cerebellum or occipital cortex) on co-registered magnetic resonance imaging (MRI) scans.[13][14]
-
Kinetic Modeling:
-
For dynamic PET data, calculate the binding potential (BPND) using models such as the simplified reference tissue model (SRTM) or Logan graphical analysis.[5] BPND represents the ratio of the density of available transporters to the affinity of the radioligand.
-
-
Simplified Quantification:
-
Dopamine Transporter Occupancy Calculation:
-
To determine DAT occupancy by a drug, two PET scans are performed: a baseline scan (drug-free) and a post-drug scan.
-
Occupancy is calculated as: Occupancy (%) = [(BPND_baseline - BPND_post-drug) / BPND_baseline] x 100.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, radiolabeling and preliminary in vivo evaluation of [18F]FE-PE2I, a new probe for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fully Automated GMP-Compliant Synthesis of [18F]FE-PE2I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simplified quantification of [18F]FE-PE2I PET in Parkinson’s disease: Discriminative power, test–retest reliability and longitudinal validity during early peak and late pseudo-equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 9. Overview of the structure and function of the dopamine transporter and its protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [18F]FE-PE2I PET is a feasible alternative to [123I]FP-CIT SPECT for dopamine transporter imaging in clinically uncertain parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical correlates of dopamine transporter availability in cross-sectional and longitudinal studies with [18F]FE-PE2I PET: independent validation with new insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification and discriminative power of 18F-FE-PE2I PET in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Image acquisition and reconstruction parameters for Fluoroethyl-PE2I PET.
These application notes provide detailed protocols and parameters for positron emission tomography (PET) imaging using the radioligand 18F-Fluoroethyl-PE2I ([18F]FE-PE2I), a highly selective agent for the dopamine transporter (DAT). The information is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical neuroimaging studies.
Introduction to [18F]FE-PE2I
[18F]FE-PE2I is a potent and selective radioligand for imaging the dopamine transporter, a key protein in regulating dopamine levels in the brain.[1][2][3] Its favorable pharmacokinetic properties, including fast kinetics and minimal formation of brain-penetrant radiometabolites, make it a valuable tool for quantifying DAT density in both human and animal models.[1][2][3][4] PET imaging with [18F]FE-PE2I is particularly useful in the study of neurodegenerative diseases such as Parkinson's disease, where a loss of dopaminergic neurons is a hallmark.[5][6]
Signaling Pathway and Experimental Workflow
The primary mechanism of [18F]FE-PE2I is its binding to the dopamine transporter on presynaptic dopaminergic neurons. This interaction allows for the in vivo visualization and quantification of DAT availability.
Caption: Competitive binding of [18F]FE-PE2I to the dopamine transporter.
The general workflow for a [18F]FE-PE2I PET imaging study involves several key steps, from subject preparation to data analysis.
Caption: General workflow for a typical [18F]FE-PE2I PET imaging experiment.
Experimental Protocols
Human Studies Protocol
This protocol is a general guideline and may require adaptation based on the specific scanner and research question.
1. Subject Preparation:
-
Subjects should fast for at least 4-6 hours prior to radiotracer injection.
-
A head holder should be used to minimize head movement during the scan.[1]
2. Radiotracer Administration:
-
An intravenous bolus injection of [18F]FE-PE2I is administered over approximately 1 minute.[1]
-
The injected dose is typically around 183.0 ± 9.3 MBq.[1]
-
The specific activity at the time of injection should be recorded.[1]
3. PET Image Acquisition:
-
A dynamic PET scan of 60-90 minutes is recommended for quantitative analysis.[1][2][3] A 60-minute scan duration has been shown to be sufficient for reliable estimation of DAT binding.[1][2][3]
-
For simplified quantification, static imaging for 18-30 minutes during the early peak (around 15-45 minutes post-injection) or late pseudo-equilibrium can be performed.[7][8][9]
-
A typical dynamic framing protocol consists of frames of increasing duration (e.g., 9x20s, 5x1min, 4x2min, 12x4min, 5x6min).[1]
4. Image Reconstruction:
-
Images should be reconstructed using an iterative algorithm such as Ordered Subset Expectation Maximization (OSEM).[7][10] Advanced algorithms like Q.Clear may also be used.[10][11]
-
Corrections for attenuation, scatter, and decay are mandatory.[1][12] Attenuation correction can be performed using a transmission scan (e.g., with a 68Ge/68Ga source) or a low-dose CT scan.[1][11]
Preclinical (Rat Model) Protocol
This protocol is designed for studies using rat models of neurological disorders.
1. Animal Preparation:
-
Rats are anesthetized for the duration of the procedure.
-
Body temperature should be maintained using a heating pad.
2. Radiotracer Administration:
-
[18F]FE-PE2I is administered via a tail vein catheter.
3. PET Image Acquisition:
-
Dynamic PET/CT imaging is performed.
-
The acquisition duration can be adapted based on the study's objectives.
4. Image Analysis:
-
A simplified reference tissue model is often used to calculate the striatal binding potential (BPND).[13]
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative parameters for [18F]FE-PE2I PET imaging from various studies.
| Parameter | Value | Subject Population | Reference |
| Injected Dose | 183.0 ± 9.3 MBq | Healthy Men | [1] |
| 149 ± 34 MBq | Parkinson's Disease Patients & Healthy Controls | [14] | |
| 192 MBq (median) | Patients with uncertain parkinsonism | [11] | |
| 200 MBq (mean) | Patients referred for DAT imaging | [15] | |
| Specific Activity | 146.1 ± 98.7 GBq/µmol | Healthy Men | [1] |
| Scan Duration | 90 minutes (dynamic) | Healthy Men | [1][2][3] |
| 60 minutes (sufficient for quantification) | Healthy Men | [1][2][3] | |
| 75 minutes (dynamic) | Patients with Parkinsonian Syndrome & Healthy Controls | [12] | |
| 93 minutes (dynamic) | Parkinson's Disease Patients | [7] | |
| 60 minutes (dynamic) | Parkinson's Disease Patients & Healthy Volunteers | [16] | |
| 25 minutes (static, starting 17 min post-injection) | Patients with uncertain parkinsonism | [11] |
| Reconstruction Algorithm | Iterations | Subsets | Post-Filter | Reference |
| OSEM (3D) | 3 | 16 | 5 mm FWHM Gaussian | [7] |
| SharpIR | 6 | - | - | [12] |
| OSEM with TOF and PSF | 2 | 21 | 5 mm FWHM Gaussian | [10] |
| Q.Clear (BSREM) | - | - | β-value of 250 | [11] |
| Quantification Method | Reference Region | Outcome Measure | Reference |
| Indirect Kinetic Method (2-Tissue Compartment Model) | Cerebellum | BPND | [1][2][3] |
| Simplified Reference Tissue Model (SRTM) | Cerebellum | BPND | [1][2][3][7] |
| Logan Graphical Analysis | Cerebellum | BPND | [7][8] |
| SUV Ratio (SUVR) | Cerebellum or Occipital Cortex | SUVR | [8][12][16] |
| Brain Region | BPND (Healthy Controls) | BPND (Parkinson's Disease) | Reference |
| Putamen | - | -65% vs HC | [14] |
| Caudate | - | -56% vs HC | [14] |
| Substantia Nigra | - | -39% vs HC | [14] |
| Ventral Striatum | - | -33% vs HC | [14] |
Note: BPND (Binding Potential, non-displaceable) is a measure of the density of available transporters. SUVR (Standardized Uptake Value Ratio) is a simplified method to estimate binding.
Conclusion
[18F]FE-PE2I PET is a robust and reliable tool for the in vivo quantification of the dopamine transporter.[1][2][3] The protocols and parameters outlined in these application notes provide a foundation for designing and implementing rigorous neuroimaging studies. Adherence to standardized acquisition and reconstruction procedures is crucial for obtaining high-quality, reproducible data. Simplified quantification methods using shorter scan times have shown promise for clinical applications, potentially increasing patient throughput and comfort.[7][8][9]
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Quantification of dopamine transporter in human brain using PET with 18F-FE-PE2I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Quantification of Dopamine Transporter in Human Brain Using PET with 18F-FE-PE2I | Semantic Scholar [semanticscholar.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Reliability of dopamine transporter PET measurements with [18F]FE-PE2I in patients with Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simplified quantification of [18F]FE-PE2I PET in Parkinson’s disease: Discriminative power, test–retest reliability and longitudinal validity during early peak and late pseudo-equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TPC - [F-18]FE-PE2I [turkupetcentre.net]
- 9. researchgate.net [researchgate.net]
- 10. Making sure you're not a bot! [gupea.ub.gu.se]
- 11. [18F]FE-PE2I PET is a feasible alternative to [123I]FP-CIT SPECT for dopamine transporter imaging in clinically uncertain parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PET imaging of dopamine transporters with [(18)F]FE-PE2I: Effects of anti-Parkinsonian drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. Quantification and discriminative power of 18F-FE-PE2I PET in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Automated Synthesis of [18F]FE-PE2I
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the automated synthesis of [18F]FE-PE2I.
Troubleshooting Guides
This section addresses common challenges encountered during the automated synthesis of [18F]FE-PE2I, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Radiochemical Yield (RCY)
Question: My automated synthesis of [18F]FE-PE2I is resulting in a consistently low radiochemical yield. What are the potential causes and how can I improve it?
Answer: Low radiochemical yield is a frequent challenge and can stem from several factors. Below is a systematic guide to troubleshooting this issue.
-
Cause 1: Precursor Degradation. The tosylate precursor for [18F]FE-PE2I is sensitive to the harsh basic conditions often used for the elution of [18F]fluoride from the anion exchange cartridge, such as potassium carbonate/Kryptofix 2.2.2 (K2CO3/K222).[1][2][3] This degradation can significantly reduce the amount of precursor available for the radiolabeling reaction.
-
Solution:
-
Milder Elution Conditions: Consider using alternative, milder elution methods. For instance, the use of tetrabutylammonium dihydrogen phosphate (Bu4NH2PO4) has been shown to improve radiochemical conversion and yield by providing a less basic environment.[1][4]
-
Optimize Reaction Time and Temperature: Shortening the reaction time and lowering the temperature can minimize precursor degradation. For example, a reaction time of 2 minutes at 135°C has been used successfully.[1][5]
-
-
-
Cause 2: Radiolysis. At high starting radioactivities, radiolysis (the decomposition of molecules by radiation) can become a significant issue, leading to the degradation of both the precursor and the final product, thereby lowering the RCY.[1][5] This effect is particularly noticeable with starting activities above 40-45 GBq.[1][2]
-
Solution:
-
Addition of Radical Scavengers: Incorporating antioxidants or radical scavengers into the purification and formulation steps can help mitigate radiolysis. Sodium ascorbate is commonly used in the preparative HPLC mobile phase and the final formulation to improve the stability of [18F]FE-PE2I.[2][5][6]
-
Optimize Starting Activity: While the goal is often to produce high amounts of the tracer, it's important to recognize that RCYs may decrease significantly at very high starting activities.[1][5] There might be a plateau in the final activity yield, beyond which increasing the starting activity is not beneficial.[1]
-
-
-
Cause 3: Inefficient Fluorination. The efficiency of the nucleophilic substitution reaction is critical.
-
Solution:
-
Azeotropic Drying: Ensure efficient azeotropic drying of the [18F]fluoride-Kryptofix complex. Residual water can significantly hinder the nucleophilic substitution reaction.[5] Problems with robotic needles introducing water into the reaction have been reported, necessitating a switch to manual addition in some cases.[1][5]
-
Reaction Solvent: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are effective solvents for this reaction.[1][7] The choice and purity of the solvent are important for achieving high radiochemical conversion.
-
-
Issue 2: Presence of Impurities
Question: My final [18F]FE-PE2I product shows the presence of radioactive and chemical impurities. What are these impurities and how can I minimize them?
Answer: Impurities can compromise the quality and safety of the radiotracer. Understanding their origin is key to their removal.
-
Cause 1: Radiochemical Impurities. Besides unreacted [18F]fluoride, other small radioactive impurities can be present in the final product.[1][5]
-
Solution:
-
Optimized HPLC Purification: A well-developed and validated semi-preparative HPLC method is crucial for separating [18F]FE-PE2I from radioactive by-products.[5][7]
-
Solid-Phase Extraction (SPE) Purification: While HPLC is standard, SPE can also be used for purification. A combination of cartridges may be necessary to effectively remove impurities.[8][9]
-
-
-
Cause 2: Chemical Impurities. Unreacted precursor and its degradation products can be present. One related impurity with a similar UV spectrum to [18F]FE-PE2I has been reported.[1][5]
-
Solution:
-
Effective HPLC Separation: The HPLC method should be capable of separating the final product from the precursor and other chemical impurities.
-
Limit Precursor Amount: Using the optimal amount of precursor (e.g., 1 mg per synthesis) can help minimize the amount of unreacted precursor in the final product.[1]
-
-
Issue 3: Product Instability
Question: The radiochemical purity (RCP) of my [18F]FE-PE2I product decreases over time. How can I improve its stability?
Answer: The stability of [18F]FE-PE2I is a critical parameter, especially for clinical applications.
-
Cause: Radiolysis and Oxidation. The product is susceptible to degradation, particularly at higher radioactivity concentrations.[5]
-
Solution:
-
Use of Stabilizers: The addition of sodium ascorbate to the formulation solution has been shown to significantly improve the stability of the final product.[2][5][6] The concentration of the stabilizer and the pH of the final formulation are important parameters to optimize.[5]
-
pH of Formulation: A lower pH (around 4.5) for the final formulation can enhance stability.[5]
-
Storage Conditions: The formulated product should be stored under appropriate conditions to maintain its purity.[2] The product has been shown to be stable for at least 6 hours at room temperature when properly formulated.[2][10]
-
-
Frequently Asked Questions (FAQs)
Q1: What are typical radiochemical yields (RCYs) for the automated synthesis of [18F]FE-PE2I?
A1: RCYs can vary significantly depending on the synthesis platform, reaction conditions, and starting activity. Reported decay-corrected RCYs range from approximately 7.6% to as high as 62% under optimized conditions with lower starting activities.[1][2][5][11]
Q2: Which automated synthesis modules are commonly used for [18F]FE-PE2I production?
A2: Several commercial automated synthesis modules have been successfully adapted for the production of [18F]FE-PE2I, including Scansys, IBA Synthera+, and GE TRACERLab FX2 N.[1][2][3][7]
Q3: What is the typical synthesis time for automated [18F]FE-PE2I production?
A3: The total synthesis time, including purification and formulation, is typically around 70 minutes.[2][6]
Q4: What are the key parameters to monitor for quality control of [18F]FE-PE2I?
A4: Key quality control parameters include radiochemical purity (RCP), chemical purity, residual solvents, pH, and sterility. The RCP should typically be ≥ 93-95%.[2][6]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the automated synthesis of [18F]FE-PE2I.
Table 1: Radiochemical Yields and Synthesis Parameters on Different Platforms
| Synthesis Platform | Precursor Amount | Reaction Conditions | Starting Activity (GBq) | Radiochemical Yield (RCY, decay-corrected) | Reference |
| Scansys | 1 mg | 135°C, 2 min, K2CO3/K222 in DMSO | ~45 | 7.6 ± 3.6% | [1][5] |
| Scansys (improved HPLC) | 1 mg | 135°C, 2 min, K2CO3/K222 in DMSO | ~45 | 10.8 ± 3.7% | [1][5] |
| Synthera®+ | 1 mg | 120°C, 5 min, Bu4NH2PO4 in DMSO | 1-5 | > 60% | [1][5] |
| Synthera®+ | 1 mg | 120°C, 5 min, Bu4NH2PO4 in DMSO | 45 | ~33% | [1][5] |
| Synthera®+ | 1 mg | 120°C, 5 min, Bu4NH2PO4 in DMSO | 140 | ~18% (yielding ~25 GBq) | [1][5] |
| GE TRACERLab FX2 N | 1 mg | 140°C, 150 s, K2CO3/K222 in DMSO | 50-83 | 39 ± 8% | [2][6] |
Table 2: Quality Control Specifications
| Parameter | Specification | Reference |
| Radiochemical Purity ([18F]FE-PE2I) | ≥ 93% | [2] |
| Radiochemical Impurity ([18F]fluoride) | ≤ 5% | [2] |
| Chemical Purity (FE-PE2I mass limit) | ≤ 5 µ g/patient dose | [2] |
| pH | 4.5 - 8.0 | [2] |
| Synthesis Time | ~70 min | [2][6] |
| Shelf Life | 6 hours | [1][11] |
Experimental Protocols
Detailed Methodology for Automated Synthesis on GE TRACERLab FX2 N
This protocol is based on a published GMP-compliant procedure.[2][6]
-
[18F]Fluoride Trapping: Aqueous [18F]fluoride (50-83 GBq) is passed through a QMA cartridge to trap the [18F]F-.[2][6]
-
Elution and Azeotropic Drying: The trapped [18F]F- is eluted into the reactor with a solution of Kryptofix 2.2.2 (4.7 mg) and K2CO3 (0.9 mg) in acetonitrile/water.[2][6] The mixture is dried azeotropically under a nitrogen stream and vacuum at 85°C for 7 minutes, followed by 110°C for 5 minutes.[2][6]
-
Radiolabeling Reaction: The reactor is cooled to 60°C, and a solution of the tosylethyl-PE2I precursor (1.0 mg) in DMSO (1.5 mL) is added. The reactor is sealed and heated to 140°C for 150 seconds.[2][6]
-
Purification:
-
Formulation:
Visualizations
Caption: Automated synthesis workflow for [18F]FE-PE2I.
Caption: Troubleshooting logic for low radiochemical yield.
References
- 1. Fully Automated GMP-Compliant Synthesis of [18F]FE-PE2I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GMP production of [18F]FE-PE2I on a TRACERLab FX2 N synthesis module, a radiotracer for in vivo PET imaging of the dopamine transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fully Automated GMP-Compliant Synthesis of [18F]FE-PE2I - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low radiochemical yield in [18F]FE-PE2I synthesis.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of [18F]FE-PE2I, a crucial radiotracer for imaging the dopamine transporter (DAT) with Positron Emission Tomography (PET). The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues leading to low radiochemical yields.
Troubleshooting Guide
This guide addresses specific problems that can arise during the synthesis of [18F]FE-PE2I, leading to suboptimal radiochemical yields (RCY).
Question: My radiochemical yield is consistently low. What are the most common causes and how can I troubleshoot them?
Answer: Low radiochemical yield in [18F]FE-PE2I synthesis can stem from several factors, ranging from the quality of the initial [18F]fluoride to the final purification steps. A systematic approach is essential for diagnosis. The following workflow can help identify the root cause of the issue.
Caption: Troubleshooting workflow for low [18F]FE-PE2I yield.
1. Issues with [18F]Fluoride Trapping and Elution
-
Problem: Inefficient trapping of [18F]fluoride on the anion exchange cartridge (e.g., QMA) or poor elution of the trapped activity.
-
Diagnosis: Monitor the radioactivity levels of the cyclotron target water after it has passed through the cartridge and the activity remaining on the cartridge after elution. High activity in the waste or remaining on the cartridge indicates a problem.
-
Solutions:
-
Cartridge Preconditioning: Ensure the Sep-Pak Accell Plus QMA Plus Light Cartridge is properly pre-activated, for instance with 10 mL of 0.5 M potassium carbonate followed by 10 mL of water[1].
-
Eluent Composition: The composition of the eluent is critical. A common eluting solution consists of Kryptofix®222 (K222) and potassium carbonate (K2CO3) in an acetonitrile/water mixture[1]. The amounts of K222 and K2CO3 must be optimized; for example, 15.6 µmol of K222 and 7.8 µmol of K2CO3 has been found to yield adequate results[2][3][4].
-
Alternative Elution Methods: For base-sensitive precursors, harsher eluents like K2CO3/K222 can cause degradation[1]. Using a milder elution condition with tetrabutylammonium bicarbonate or Bu4NH2PO4 can significantly improve radiochemical conversion and yield[2][5]. The Bu4NH2PO4 elution method has been shown to improve radiochemical conversion from 34% to 90%[2].
-
2. Incomplete Azeotropic Drying
-
Problem: Residual water in the reaction vessel after the azeotropic drying step can quench the nucleophilicity of the [18F]fluoride, drastically reducing labeling efficiency. This was identified as a potential issue when initial automated syntheses failed to produce expected yields[4].
-
Diagnosis: This can be difficult to diagnose directly. If subsequent steps are known to be efficient, incomplete drying is a likely culprit.
-
Solutions:
-
Drying Parameters: Ensure the drying sequence is adequate. A typical two-step process involves drying at 85°C under a nitrogen flow and vacuum for 7 minutes, followed by a second drying step at 110°C for another 5 minutes[1].
-
System Leaks: Check the synthesis module for any leaks that could introduce moisture into the reaction vessel.
-
3. Suboptimal Labeling Reaction Conditions
-
Problem: The reaction temperature, time, and solvent are critical for efficient nucleophilic substitution.
-
Diagnosis: Low incorporation of [18F]fluoride into the precursor, which can be checked by radio-TLC or radio-HPLC of the crude reaction mixture.
-
Solutions:
-
Reaction Solvent: Dimethyl sulfoxide (DMSO) is a commonly used solvent[2][6]. While acetonitrile (MeCN) is milder towards the FE-PE2I product, it can be incompatible with some HPLC purification methods, leading to poor isolation[3][4].
-
Temperature and Time: The highest fluorination efficiency has been reported in DMSO at 140°C for 5 minutes[6]. Another protocol uses a reaction time of 2 minutes at 135°C[2][3][4]. These parameters should be optimized for your specific setup.
-
4. Precursor Degradation or Insufficient Amount
-
Problem: The tosylethyl-PE2I precursor can be sensitive to harsh basic conditions used for elution, leading to degradation[1][5].
-
Diagnosis: Analyze the precursor solution by HPLC-UV to confirm its purity and concentration. Stability of the precursor can be analyzed under different elution conditions[2].
-
Solutions:
-
Precursor Amount: Typically, 1.0 mg of the tosylethyl-PE2I precursor is used, dissolved in a solvent like DMSO[1][2].
-
Handling: Ensure the precursor is stored correctly and dissolved in anhydrous solvent immediately before use.
-
Milder Conditions: As mentioned, using milder elution methods can prevent precursor degradation[2].
-
5. Issues During HPLC Purification and Formulation
-
Problem: Poor separation of [18F]FE-PE2I from unreacted [18F]fluoride and by-products, or loss of product during the solid-phase extraction (SPE) formulation.
-
Diagnosis: Analyze the HPLC radio-chromatogram for peak shape and resolution. Monitor the activity in the waste fractions from the HPLC and the SPE cartridge.
-
Solutions:
-
HPLC Method: A typical semi-preparative HPLC setup uses a C18 column with a mobile phase such as ACN:H2O:TFA (175:325:0.5 v/v/v)[1][7].
-
SPE Formulation: After HPLC, the product is often trapped on a tC18 cartridge, washed, and then eluted with ethanol into a final formulation containing a stabilizer like sodium ascorbate[1]. Removing sodium ascorbate can result in rapid decomposition of the product[7].
-
6. Radiolysis
-
Problem: At high levels of radioactivity, particularly above 40 GBq, autoradiolysis (decomposition of compounds by their own radiation) can occur, leading to a significant drop in RCY[1][4][8][9][10]. This is a major challenge when scaling up the synthesis[1].
-
Diagnosis: A noticeable decrease in RCY as the starting activity is increased is a strong indicator of radiolysis[4]. For instance, RCYs can drop from over 60% at low starting activities (1-5 GBq) to around 33% at 45 GBq[4].
-
Solutions:
-
Use of Stabilizers: The presence of sodium ascorbate in the formulation is crucial to prevent decomposition[1][7].
-
Minimize Synthesis Time: A shorter overall synthesis time reduces the exposure of the product to high levels of radiation.
-
Adjusting Starting Activity: If radiolysis is a persistent issue, it may be necessary to limit the starting activity to a level where yields are acceptable[4].
-
Frequently Asked Questions (FAQs)
Q1: What is a typical radiochemical yield (RCY) for [18F]FE-PE2I synthesis?
A1: The RCY for [18F]FE-PE2I can vary depending on the synthesis method, automation module, and starting activity. Reported yields are often in the range of 20-40%. For example, a fully automated GMP-compliant procedure on a GE TRACERLab FX2 N module reported a radiochemical yield of 39 ± 8%[1][8][11]. A semi-automated method has provided reproducible yields of around 20%[1][6]. Using an improved elution method, RCYs of up to 62% have been achieved for low activity syntheses (<40 GBq)[1][8][9][10].
Q2: How long does the synthesis of [18F]FE-PE2I typically take?
A2: The total synthesis time, including purification and formulation, is generally around 70 minutes[1][6][7][8][11].
Q3: What are the key quality control parameters for [18F]FE-PE2I?
A3: The final product must be tested for several parameters to ensure it is safe for human use. Key specifications are summarized in the table below.
Q4: How stable is the final [18F]FE-PE2I product?
A4: The formulated [18F]FE-PE2I product is stable for at least 6 hours at room temperature when prepared with a stabilizer like sodium ascorbate[1][7][8][11]. The stability is pH-dependent, with a pH of around 4.5 showing increased stability[4].
Q5: Can you provide a general overview of the synthesis workflow?
A5: Certainly. The synthesis is a one-step nucleophilic substitution reaction that is typically automated. The main stages are outlined in the diagram below.
Caption: Automated synthesis workflow for [18F]FE-PE2I.
Data Presentation
Table 1: Reported Radiochemical Yields (RCY) for [18F]FE-PE2I
| Synthesis Module | Starting Activity (GBq) | Elution Method | RCY (decay-corrected) | Reference |
| GE TRACERLab FX2 N | 50 - 83 | K₂CO₃/K₂₂₂ | 39 ± 8% | [1][8][11] |
| Synthera®+ | 45 | K₂CO₃/K₂₂₂ | 35% | [1][8][9] |
| Synthera®+ | < 40 | Bu₄NH₂PO₄ | up to 62% | [1][8][9][10] |
| Synthera®+ | 80 | Bu₄NH₂PO₄ | ~40% | [1][8][9][10] |
| Semi-automated | N/A | K₂CO₃/K₂₂₂ | ~20% | [1][6] |
Table 2: Key Experimental Parameters
| Parameter | Typical Value / Range | Solvent | Reference |
| Precursor Amount | 1.0 mg | DMSO | [1][2] |
| Reaction Temperature | 135 - 140 °C | DMSO | [2][3][6] |
| Reaction Time | 2 - 5 min | DMSO | [2][3][6] |
Table 3: Quality Control Specifications for [18F]FE-PE2I
| Parameter | Specification | Method | Reference |
| Appearance | Clear or slightly yellow, free of particles | Visual Inspection | [1][7] |
| pH | 4.5 - 8.0 | pH-meter or pH strip | [1] |
| Radiochemical Purity | ≥ 93% | HPLC | [1] |
| [¹⁸F]Fluoride Impurity | ≤ 5% | TLC | [1] |
| Chemical Purity (FE-PE2I) | ≤ 5 µ g/patient dose | HPLC | [1] |
| Residual Kryptofix | < 0.14 mg/mL | Spot Test / HPLC | [1] |
Experimental Protocols
Automated Synthesis on GE TRACERLab FX2 N
This protocol is based on a published GMP-compliant procedure[1].
Caption: Nucleophilic substitution for [18F]FE-PE2I synthesis.
-
[18F]Fluoride Trapping: Aqueous [18F]F⁻ from the cyclotron is passed through a pre-activated Sep-Pak Accell Plus QMA Plus Light Cartridge.
-
Elution: The trapped [18F]F⁻ is eluted from the QMA cartridge into the reaction vessel using 1.0 mL of an eluting solution containing 4.7 mg Kryptofix®222 and 0.9 mg K₂CO₃ in 960 µL acetonitrile and 40 µL water[1].
-
Azeotropic Drying: The mixture is dried azeotropically at 85°C under N₂ flow and vacuum for 7 minutes, then at 110°C for an additional 5 minutes[1].
-
Radiolabeling: The reaction vessel is cooled to 60°C. A solution of 1.0 mg tosylethyl-PE2I precursor in 1.5 mL DMSO is added. The reaction mixture is heated (e.g., 140°C for 5 minutes) to perform the nucleophilic substitution[1][6].
-
HPLC Purification: The crude reaction mixture is diluted and injected into a semi-preparative HPLC system (e.g., ACE 5 μm C-18 HL column) for purification[1][7].
-
Formulation: The collected HPLC fraction containing [18F]FE-PE2I is trapped on a tC18 cartridge. The cartridge is washed with a sodium ascorbate solution (5 mg/mL in sterile water). The final product is then eluted from the cartridge with 1.5 mL of ethanol into a vial containing sodium ascorbate in saline[1].
Quality Control (QC) Methodologies
-
Radiochemical Purity (HPLC): An analytical HPLC system (e.g., Agilent 1260 with a Poroshell 120 EC C-18 column) is used. The method must separate [18F]FE-PE2I from its precursor and any other chemical or radiochemical impurities[1][7].
-
Radiochemical Impurity ([18F]Fluoride): Thin Layer Chromatography (TLC) is used to determine the percentage of free [18F]fluoride in the final product[1].
-
Residual Kryptofix: A colorimetric spot test is performed. The presence of sodium ascorbate in the final product can yield false-negative results, which can be overcome by adding a hydrogen peroxide solution[1].
References
- 1. GMP production of [18F]FE-PE2I on a TRACERLab FX2 N synthesis module, a radiotracer for in vivo PET imaging of the dopamine transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Fully Automated GMP-Compliant Synthesis of [18F]FE-PE2I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. GMP production of [18F]FE-PE2I on a TRACERLab FX2 N synthesis module, a radiotracer for in vivo PET imaging of the dopamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of HPLC Purification for [18F]FE-PE2I
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the HPLC purification of [18F]FE-PE2I.
Frequently Asked Questions (FAQs)
Q1: What are the typical radiochemical yields (RCY) and molar activities for [18F]FE-PE2I synthesis?
A fully automated and GMP-compliant production of [18F]FE-PE2I using a GE TRACERLab FX2 N module can be expected to produce a radiochemical yield of 39 ± 8%. The synthesis time is approximately 70 minutes, with a resulting molar activity of 925.3 ± 763 GBq/µmol.[1][2] Another automated cassette-based system has been reported to provide a radiochemical yield of 35% with a starting activity of 45 GBq.[3] Yields can be as high as 62% for smaller scale syntheses (under 40 GBq).[3]
Q2: How stable is the purified [18F]FE-PE2I product?
The purified [18F]FE-PE2I is stable for at least 6 hours when stored at room temperature.[1][2] The radiochemical purity remains well above the specified 93% during this period.[1] The addition of stabilizers, such as ascorbic acid, can further enhance stability.[4][5]
Q3: What are the recommended HPLC columns for analytical and preparative purification of [18F]FE-PE2I?
For analytical quality control, a Poroshell 120 EC C-18 column (e.g., 3 x 150 mm, 2.7 µm) is a suitable option.[1][2] For semi-preparative purification, an ACE 5 µm C-18 HL column (e.g., 10 x 250 mm) or a reversed-phase monolithic column like the Onyx C18 (10 x 150 mm) have been used successfully.[1][4][5]
Q4: Which mobile phases are recommended for the HPLC purification?
The choice of mobile phase depends on whether it is for analytical or preparative purposes.
-
Analytical HPLC: A gradient elution using 0.1% trifluoroacetic acid (TFA) in acetonitrile (ACN) is common.[1][2]
-
Preparative HPLC: An isocratic mobile phase of acetonitrile, water, and trifluoroacetic acid (e.g., in a ratio of 175:325:0.5 v/v/v) has been reported.[1][2] Another option is a mixture of 96% ethanol and a 25 mM sodium citrate buffer at pH 4.0 (20/80 ratio).[4]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of [18F]FE-PE2I.
Low Radiochemical Yield
Q: My radiochemical yield is significantly lower than expected. What are the potential causes and solutions?
Low radiochemical yield can be attributed to several factors, from the radiosynthesis step to the purification process itself.
-
Problem: Autoradiolysis at high starting activities.
-
Explanation: When scaling up the synthesis to over 40 GBq, radiolysis (decomposition due to radiation) can occur in the concentrated reaction solution, leading to a drop in RCY.[3][6]
-
Solution: While it may seem counterintuitive, increasing the starting activity further might not result in a higher activity yield of the final product.[6] Consider performing multiple smaller-scale syntheses if a very high final activity is required.
-
-
Problem: Incompatible reaction solvent with HPLC purification.
-
Explanation: Using acetonitrile (MeCN) as the reaction solvent can lead to poor isolation during HPLC purification, as it may cause the product to smear across the column.[4]
-
Solution: Switching the reaction solvent to dimethyl sulfoxide (DMSO) can provide similar radiolabeling efficiencies while allowing for efficient HPLC purification.[4]
-
-
Problem: Presence of water in the reaction mixture.
-
Explanation: Water introduced into the reactor, for instance from the robotic needle used to add the precursor solution, can interfere with the synthesis and lead to failed or low-yield productions.[4][7]
-
Solution: Ensure all components and reagents are anhydrous. If using an automated system, consider manual addition of the precursor solution with a dry syringe to prevent water contamination.[4][7]
-
-
Problem: Degradation of precursor or product.
-
Explanation: Harsh elution conditions from the anion exchange cartridge (e.g., using K2CO3/Kryptofix 2.2.2) can cause degradation of both the tosylate precursor and the final [18F]FE-PE2I product over time.[4][6]
-
Solution: Optimize the reaction time and temperature. For instance, shortening the reaction time to 2 minutes and lowering the temperature to 135°C has been shown to mitigate degradation when using K2CO3/K222 elution.[7]
-
Poor Peak Shape and Resolution
Q: I'm observing broad or tailing peaks in my HPLC chromatogram. How can I improve the peak shape?
Poor peak shape can compromise the purity of the collected fraction and the accuracy of quantification.
-
Problem: Column contamination or degradation.
-
Explanation: Particulate matter from the sample or precipitation of buffer salts can block the column frit. The stationary phase can also degrade over time, especially if operated outside the recommended pH range.
-
Solution: Use an in-line filter and a guard column to protect the analytical column.[8] Regularly flush the column with a strong solvent to remove contaminants.[9][10] If the column is old or has been subjected to harsh conditions, it may need to be replaced.
-
-
Problem: Inappropriate mobile phase composition or flow rate.
-
Explanation: A mobile phase that is too "weak" can lead to broad peaks. Conversely, an excessively high flow rate can decrease resolution and cause peak broadening, especially for large molecules.[11][12]
-
Solution: Ensure the mobile phase components are correctly mixed and degassed.[9] Optimize the mobile phase strength and flow rate. For preparative runs, a slower flow rate can sometimes improve resolution, though it will increase the run time.
-
-
Problem: Column overloading.
-
Explanation: Injecting too much sample mass onto the column can lead to peak distortion, including fronting or tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.[10]
-
Variable Retention Times
Q: The retention time of my product peak is shifting between runs. What could be causing this?
Consistent retention times are crucial for reliable peak identification and fractionation.
-
Problem: Inconsistent mobile phase preparation.
-
Explanation: Small variations in the composition of the mobile phase, especially the pH of buffered solutions, can lead to significant shifts in retention time.[10]
-
Solution: Prepare fresh mobile phase accurately for each batch of experiments. Ensure proper mixing and equilibration of the column with the new mobile phase before starting the analysis.
-
-
Problem: Fluctuations in column temperature.
-
Problem: Pump issues or leaks.
Quantitative Data Summary
Table 1: Preparative HPLC Parameters for [18F]FE-PE2I Purification
| Parameter | Method 1 | Method 2 |
| Column | ACE 5 µm C-18 HL (10 x 250 mm)[1] | Onyx C18 Monolithic (10 x 150 mm)[4][5] |
| Mobile Phase | ACN:H₂O:TFA (175:325:0.5 v/v/v)[1] | 18-20% Ethanol in 25 mM Sodium Ascorbate/Ascorbic Acid Buffer (pH 4.0-4.3)[4][5][7] |
| Flow Rate | Not specified in the source | 5.5 - 6.0 mL/min[4][7] |
| Elution Type | Isocratic[1][2] | Isocratic[7] |
Table 2: Analytical HPLC Parameters for Quality Control of [18F]FE-PE2I
| Parameter | Description |
| Column | Poroshell 120 EC C-18 (3 x 150 mm, 2.7 µm)[1][2] |
| Mobile Phase | 0.1% TFA in Acetonitrile (ACN)[1][2] |
| Flow Rate | 0.5 mL/min[1][2] |
| Elution Type | Gradient[1][2] |
| Detection | UV at 220 nm and a radioactivity detector[1][2] |
Experimental Protocols
Protocol 1: Automated Synthesis and Purification of [18F]FE-PE2I on a Synthera®+ Module
This protocol is based on a method optimized for high radiochemical yields.[4][6][7]
-
[18F]Fluoride Trapping: Aqueous [18F]F⁻ is delivered to the synthesis module and trapped on a preconditioned anion exchange cartridge (e.g., QMA).
-
Elution: The trapped [18F]F⁻ is eluted into the reactor vial using a solution of Bu₄NH₂PO₄ in DMSO.
-
Azeotropic Drying: The mixture is dried under a flow of nitrogen at 100°C to remove water.
-
Radiolabeling Reaction: The tosylate precursor (OTsE-PE2I, ~1 mg) dissolved in DMSO is added to the dried [18F]fluoride. The reaction is heated at 120°C for 5 minutes.[7]
-
Dilution: After cooling, the reaction mixture is diluted with an ascorbate/ascorbic acid buffer (25 mM, pH 4.3) to prepare it for HPLC injection.[7]
-
HPLC Purification: The diluted mixture is injected onto a preparative HPLC system.
-
Fraction Collection: The radioactive fraction corresponding to [18F]FE-PE2I is collected into a vial containing water for injection. The product is passed through a 0.22 µm sterile filter during collection.[5]
-
Quality Control: The final product is analyzed using analytical HPLC and radio-TLC to determine radiochemical purity, identity, and other quality control parameters as per pharmacopeial standards.[1]
Visualizations
Caption: Automated synthesis and purification workflow for [18F]FE-PE2I.
Caption: Decision tree for troubleshooting low radiochemical yield.
References
- 1. GMP production of [18F]FE-PE2I on a TRACERLab FX2 N synthesis module, a radiotracer for in vivo PET imaging of the dopamine transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fully Automated GMP-Compliant Synthesis of [18F]FE-PE2I [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Fully Automated GMP-Compliant Synthesis of [18F]FE-PE2I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. lcms.cz [lcms.cz]
- 12. biotage.com [biotage.com]
Reducing radiolysis and impurities in Fluoroethyl-PE2I production.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [¹⁸F]Fluoroethyl-PE2I. Our goal is to help you minimize radiolysis and reduce impurities to ensure the highest quality product for your preclinical and clinical research.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and formulation of [¹⁸F]this compound.
Issue 1: Low Radiochemical Yield (RCY)
Possible Causes:
-
Radiolysis: Degradation of the product due to high radioactivity concentration. This is often observed with higher starting activities[1][2][3].
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can negatively impact the efficiency of the radiolabeling reaction[1][2].
-
Presence of Water: Trace amounts of water in the reaction mixture can significantly reduce labeling efficiency[1][3].
-
Precursor Instability: The tosylate precursor can be sensitive to harsh elution conditions[4].
-
Poor Trapping or Elution of [¹⁸F]Fluoride: Inefficient trapping on the anion exchange cartridge or incomplete elution can lead to lower amounts of available fluoride for the reaction.
Solutions:
-
Introduce Antioxidants/Radical Scavengers: The addition of stabilizers can significantly inhibit radiolytic decomposition. Common and effective additives include sodium ascorbate, ethanol, and citrate buffers[1][2][4][5]. For instance, a formulation with sodium ascorbate was shown to be stable for up to 6 hours post-synthesis[5].
-
Optimize Reaction Parameters:
-
Solvent: Dimethyl sulfoxide (DMSO) has been shown to be an effective solvent for the reaction and is compatible with HPLC purification[1][3]. While acetonitrile (MeCN) can be milder to the final product, it may cause issues during HPLC purification, such as product smearing[1][3].
-
Temperature and Time: Optimal conditions are typically around 135-140°C for 2-5 minutes[1][2][4]. However, it's important to note that simply decreasing the reaction time may not always overcome radiolysis at high starting activities[2].
-
-
Ensure Anhydrous Conditions: Take meticulous care to dry the [¹⁸F]fluoride-kryptofix complex. If using an automated system, ensure that robotic needles for precursor addition do not introduce water into the reaction vessel[1][3]. Manual addition of the precursor solution has been shown to resolve such issues[1][3].
-
Optimize Elution Method: An improved elution method using Bu₄NH₂PO₄ has been shown to provide higher radiochemical conversions compared to the traditional K₂CO₃/K₂₂₂ method[2].
-
Flush Transfer Lines: Flushing the ¹⁸F transfer lines from the cyclotron to the synthesis module with water prior to delivery can increase the molar activity of the product[1][2].
Issue 2: High Levels of Impurities
Possible Causes:
-
Radiolytic Degradation Products: Radiolysis leads to the formation of various polar radioactive species[5].
-
Side Reactions: The synthesis process itself can generate side-products. For example, in the synthesis of the labeling precursor 2-[¹⁸F]fluoroethyl tosylate, volatile side-products like [¹⁸F]vinyl fluoride and 2-[¹⁸F]fluoroethanol can be formed[6].
-
Incomplete Reaction: Unreacted [¹⁸F]fluoride is a common radiochemical impurity[1][4].
-
Precursor-Related Impurities: The presence of the precursor or its degradation products can be a source of chemical impurities.
-
Residual Solvents: Solvents used in the synthesis and purification steps, such as acetonitrile and DMSO, can remain in the final product[4].
Solutions:
-
Employ Antioxidants: As with low RCY, antioxidants like sodium ascorbate are crucial in preventing the formation of radiolytic impurities[4][5].
-
Optimize HPLC Purification:
-
A preparative HPLC method with a buffered ethanol eluent containing an antioxidant like citrate or ascorbate can effectively separate the desired product from impurities and also help to minimize on-column radiolysis[1][2].
-
Ensure the chosen solvent for the reaction is compatible with the HPLC method to avoid poor separation[1][3].
-
-
Post-Purification with Solid-Phase Extraction (SPE): A final purification step using a tC18 cartridge can help remove any remaining impurities and is often part of the formulation process[4].
-
Thorough Quality Control: Implement rigorous quality control procedures, including HPLC, gas chromatography (GC), and thin-layer chromatography (TLC), to identify and quantify all impurities[1][4].
Issue 3: Product Instability Post-Formulation
Possible Causes:
-
Ongoing Radiolysis: Even after purification, the high concentration of radioactivity in the final product vial can continue to cause degradation[5].
-
Incorrect pH: The pH of the final formulation can affect the stability of the radiotracer.
Solutions:
-
Formulate with Stabilizers: The final product should be formulated in a solution containing a suitable stabilizer. Sodium ascorbate in saline is a commonly used and effective formulation[4].
-
Adjust pH: Adjusting the pH of the final formulation to around 4.5 has been shown to further increase the stability of [¹⁸F]FE-PE2I[1][3].
-
Dilution: While not always practical due to injection volume limitations, diluting the final product can slow down the rate of radiolysis[5].
Frequently Asked Questions (FAQs)
Q1: What is radiolysis and why is it a problem in [¹⁸F]this compound production?
A1: Radiolysis is the decomposition of molecules as a result of ionizing radiation. In the context of [¹⁸F]this compound production, the high energy positrons and gamma rays emitted by the Fluorine-18 can break down the radiotracer molecule itself. This is a significant issue, especially at high starting radioactivities, as it leads to a decrease in radiochemical purity and the formation of unwanted radioactive impurities, which can compromise the quality and safety of the PET imaging agent[5][7].
Q2: What are the most effective stabilizers to prevent radiolysis?
A2: Ethanol and sodium ascorbate are well-established and effective antioxidant stabilizers that can completely inhibit radiolytic decomposition and are safe for human use[5]. Nitrones have also been shown to be viable non-toxic radical scavengers[5]. In many published protocols for [¹⁸F]FE-PE2I, sodium ascorbate is a key component of the purification and formulation steps[1][4].
Q3: What are the common chemical and radiochemical impurities I should look for?
A3: Common impurities include:
-
Radiochemical Impurities: Unreacted [¹⁸F]fluoride and various polar radiolytic degradation products are the most common[1][4][5].
-
Chemical Impurities: These can include the tosylate precursor (tosylethyl-PE2I), the non-radioactive product (FE-PE2I), and any unidentified related substances[4]. Residual solvents from the synthesis, such as DMSO and acetonitrile, are also considered chemical impurities[4].
Q4: What analytical methods are essential for quality control of [¹⁸F]this compound?
A4: A comprehensive quality control process should include:
-
High-Performance Liquid Chromatography (HPLC): To determine radiochemical purity and quantify the amounts of the active substance and other chemical impurities[1][4].
-
Gas Chromatography (GC): To determine the content of residual solvents like ethanol, acetonitrile, and DMSO[4].
-
Thin-Layer Chromatography (TLC): Can be used as a method to determine the percentage of free [¹⁸F]fluoride[4].
-
pH Measurement: To ensure the final product is within the specified pH range for stability and physiological compatibility[4].
Data Presentation
Table 1: Effect of Starting Activity on Radiochemical Yield (RCY) of [¹⁸F]FE-PE2I
| Starting Activity (GBq) | Radiochemical Yield (RCY) | Reference |
| 1-5 | > 60% | [1][2] |
| ~45 | ~33-35% | [1][2][4] |
| 80 | ~40% (with Bu₄NH₂PO₄ elution) | [4] |
| 140 | ~17% | [1] |
Table 2: Impact of Stabilizers on [¹⁸F]FE-PE2I Stability
| Stabilizer | Concentration/Conditions | Observed Effect | Reference |
| Sodium Ascorbate | 5 mg/mL in dilution solution | Significantly improved stability | [4] |
| Sodium Ascorbate/Ascorbic Acid Buffer | 25 mM, pH 4.3 in HPLC eluent | Improved RCYs and stability | [1] |
| Increasing Ascorbate Concentrations | In final formulation | More stable product | [1][3] |
| pH Adjustment | Reduction to ~4.5 | Further increased stability | [1][3] |
| 1-Thioglycerol | 0.2% in final product vial | Additional stabilizing effect (not for human use) | [1] |
Experimental Protocols
1. Automated Synthesis of [¹⁸F]FE-PE2I on a TRACERLab FX2 N Module
This protocol is a summary of the method described by Ferrat et al. (2024)[4].
-
[¹⁸F]Fluoride Trapping and Drying: Aqueous [¹⁸F]fluoride is trapped on a QMA cartridge. The trapped [¹⁸F]F⁻ is then eluted into the reactor using a solution of K₂CO₃ and Kryptofix 2.2.2. The mixture is dried azeotropically.
-
Radiolabeling: The precursor, tosylethyl-PE2I (1.0 mg) dissolved in 1.5 mL DMSO, is added to the reactor. The reaction is heated to 140°C for 150 seconds.
-
Dilution and Purification: The crude reaction mixture is cooled and diluted with a solution containing acetonitrile, 0.1% trifluoroacetic acid, and sodium ascorbate. The diluted mixture is then purified by semi-preparative HPLC.
-
Formulation: The collected HPLC fraction containing [¹⁸F]FE-PE2I is trapped on a tC18 cartridge, washed with a sodium ascorbate solution, and then eluted with ethanol into a final mixing vial containing sodium ascorbate in saline. The final formulated product has approximately 9% ethanol in saline.
2. Quality Control via HPLC
This is a representative HPLC method based on published procedures[4].
-
System: Agilent 1260 HPLC system with UV absorbance at 220 nm.
-
Column: Poroshell 120 EC C-18, 3 x 150 mm, 2.7 µm.
-
Mobile Phase: A gradient elution using 0.1% Trifluoroacetic acid in water (A) and Acetonitrile (B).
-
Flow Rate: 0.5 mL/min.
-
Analysis: The method should be validated to separate [¹⁸F]FE-PE2I from potential impurities such as the precursor (tosylethyl-PE2I) and other related compounds.
Visualizations
Caption: Workflow for mitigating radiolysis during [¹⁸F]FE-PE2I production.
Caption: Troubleshooting logic for addressing low radiochemical yield.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Fully Automated GMP-Compliant Synthesis of [18F]FE-PE2I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GMP production of [18F]FE-PE2I on a TRACERLab FX2 N synthesis module, a radiotracer for in vivo PET imaging of the dopamine transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies into Radiolytic Decomposition of Fluorine-18 Labeled Radiopharmaceuticals for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 68Ga-Labeling: Laying the Foundation for an Anti-Radiolytic Formulation for NOTA-sdAb PET Tracers - PMC [pmc.ncbi.nlm.nih.gov]
Improving signal-to-noise ratio in Fluoroethyl-PE2I PET images.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing [¹⁸F]Fluoroethyl-PE2I PET imaging experiments and improving the signal-to-noise ratio (SNR).
Frequently Asked Questions (FAQs)
Q1: What is [¹⁸F]this compound and why is it used in PET imaging?
[¹⁸F]this compound ([¹⁸F]FE-PE2I) is a highly selective radioligand used in Positron Emission Tomography (PET) to image the dopamine transporter (DAT).[1][2][3] The dopamine transporter is a protein crucial for regulating dopamine levels in the brain, and its imaging is a key biomarker in the study and diagnosis of neurodegenerative disorders like Parkinson's disease.[2][4] [¹⁸F]FE-PE2I is favored for its high affinity and selectivity for DAT over other monoamine transporters, which allows for a more precise visualization and quantification of DAT density.[1][2]
Q2: What is the importance of a high signal-to-noise ratio (SNR) in [¹⁸F]FE-PE2I PET images?
A high signal-to-noise ratio (SNR) is critical for obtaining high-quality [¹⁸F]FE-PE2I PET images. It ensures:
-
Accurate Quantification: A better SNR allows for more reliable and reproducible quantification of dopamine transporter density in key brain regions like the striatum.
-
Improved Lesion Detectability: High SNR enhances the ability to detect subtle changes in DAT availability, which is particularly important in the early stages of neurodegenerative diseases.
-
Enhanced Diagnostic Confidence: Clearer images with less noise provide greater confidence in the interpretation of the scan and the resulting diagnosis.
Q3: What are the main factors that influence the SNR in [¹⁸F]FE-PE2I PET imaging?
Several factors can impact the SNR of your [¹⁸F]FE-PE2I PET images. These can be broadly categorized as:
-
Patient-related factors: Body mass index (BMI) and patient motion.
-
Acquisition parameters: Injected dose, scan duration, and timing of the acquisition window.[2]
-
Image reconstruction methods: The choice of algorithm and its parameters.[1][5][6]
-
Data processing and analysis: Including attenuation correction and selection of the reference region.[1]
Troubleshooting Guides
Issue 1: Low Signal-to-Noise Ratio (SNR) and/or Grainy Images
| Possible Cause | Troubleshooting Steps |
| Insufficient Injected Dose | Ensure the injected dose is optimized based on patient weight and scanner sensitivity. Lower doses can lead to increased image noise.[7] While higher doses can improve SNR, they also increase radiation exposure, so a balance must be struck. |
| Short Scan Duration | Longer scan durations allow for the collection of more coincidence events, which directly improves the counting statistics and reduces noise. For simplified quantification, a single acquisition between 16.5 and 42 minutes post-injection is recommended for the best outcome.[8][9] |
| Suboptimal Acquisition Window | The timing of the PET acquisition after tracer injection is crucial. For [¹⁸F]FE-PE2I, an early peak equilibrium acquisition (around 15-45 minutes post-injection) is often recommended for simplified quantification as it provides less variability and better reliability compared to later time points.[2][3] |
| Inappropriate Image Reconstruction | The choice of reconstruction algorithm significantly impacts image noise. Iterative reconstruction algorithms like Ordered Subset Expectation Maximization (OSEM) are generally preferred over Filtered Back-Projection (FBP) as they can model the statistical nature of the data and reduce noise. Experiment with the number of iterations and subsets to find the optimal balance between noise reduction and preservation of resolution.[5][6] The use of a block-sequential regularized expectation maximization algorithm (e.g., Q.Clear) has also been shown to be effective.[1] |
| Patient Motion | Patient movement during the scan can lead to blurring and artifacts, effectively reducing the SNR. Ensure the patient is comfortable and well-immobilized. Motion correction algorithms should be applied during image reconstruction if available.[2] |
Issue 2: Inaccurate Quantification of Striatal Binding
| Possible Cause | Troubleshooting Steps |
| Incorrect Reference Region Selection | The choice of a reference region with no specific DAT binding is critical for accurate quantification. For [¹⁸F]FE-PE2I, the cerebellum has been validated and is a commonly used reference region.[1][2][8] The occipital cortex has also been used, with some studies suggesting it may be slightly preferable due to higher time stability and stronger correlation with binding potential.[4] |
| Partial Volume Effects | The limited spatial resolution of PET scanners can lead to an underestimation of tracer uptake in small structures (partial volume effect), such as the substantia nigra.[2] While challenging to fully correct, be aware of this effect when interpreting quantitative data from smaller regions. |
| Drug Interference | Certain medications can interfere with [¹⁸F]FE-PE2I binding to the dopamine transporter. It is crucial to obtain a thorough medication history from the patient. For example, some antidepressants may affect DAT availability.[10] Patients should typically suspend dopaminergic replacement therapies for at least 12 hours before the scan.[2] |
| Improper Attenuation Correction | Inaccurate attenuation correction can lead to significant errors in quantification. Ensure that the CT or MR-based attenuation map is correctly co-registered with the PET data and is free of artifacts. |
Issue 3: Presence of Image Artifacts
| Possible Cause | Troubleshooting Steps |
| Patient Motion Artifacts | As mentioned, patient movement is a common source of artifacts. Use head restraints and ensure patient comfort to minimize motion. If motion occurs, motion correction during reconstruction is the primary solution.[2] |
| CT-based Attenuation Correction Artifacts | Metal implants can cause streaking artifacts on the CT scan, leading to incorrect attenuation correction and subsequent artifacts on the PET image. If possible, position the patient to exclude metal from the field of view. Some reconstruction software includes algorithms to correct for metal artifacts. Truncation artifacts can occur if the patient's body extends beyond the CT field of view, leading to an underestimation of activity at the edges of the PET image. Ensure proper patient positioning to minimize truncation.[11] |
| Scatter and Random Coincidences | These are inherent sources of noise and background in PET imaging. Modern PET scanners and reconstruction algorithms have sophisticated methods for correcting scatter and randoms. Ensure these corrections are enabled and properly configured. |
Experimental Protocols & Data
Radiosynthesis of [¹⁸F]FE-PE2I
The radiosynthesis of [¹⁸F]FE-PE2I is typically performed via a one-step nucleophilic substitution of a tosylate precursor.[12][13]
Workflow for Automated Radiosynthesis:
Patient Preparation and PET Acquisition Workflow
Proper patient preparation is crucial for minimizing physiological variability and obtaining high-quality images.
Data on Acquisition and Reconstruction Parameters
The following tables summarize key quantitative data from the literature that can guide the optimization of your imaging protocol.
Table 1: Impact of Scan Duration on [¹⁸F]FE-PE2I Quantification Reliability
| Parameter | Early Peak SBR (15-45 min) | Late Pseudo-equilibrium SBR (51-81 min) |
| Absolute Variability | 7.7% (Putamen) | 14.0% (Putamen) |
| Test-Retest Reliability (ICC) | High | Moderate |
| Recommendation | Preferred for longitudinal studies due to lower variability.[2] | Suitable for diagnostic separation of patients from controls.[2] |
Table 2: Comparison of Reconstruction Algorithms for Dopamine Transporter PET
| Reconstruction Algorithm | Key Characteristics | Impact on Image Quality |
| Filtered Back-Projection (FBP) | Analytical method, computationally fast. | Prone to higher noise and streak artifacts. |
| Ordered Subset Expectation Maximization (OSEM) | Iterative algorithm, models Poisson statistics of counts. | Generally lower noise and improved image contrast compared to FBP.[5][6] |
| Block-Sequential Regularized Expectation Maximization (BSRM) (e.g., Q.Clear) | An advanced iterative method with regularization. | Can provide better sharpness and contrast than OSEM, but may introduce a "blotchy" appearance.[1][5] |
Table 3: Impact of Injected Dose and Patient Weight on SNR
| Patient Weight | Injected Dose | Resulting SNR |
| Lower Weight | Lower Dose | Generally Higher SNR |
| Higher Weight | Higher Dose | Generally Lower SNR (due to increased attenuation and scatter) |
| Note: This table illustrates a general trend. The optimal injected dose should be determined based on the specific scanner and imaging protocol. |
Logical Relationships in Troubleshooting
The following diagram illustrates the logical flow for troubleshooting common issues in [¹⁸F]FE-PE2I PET imaging.
References
- 1. [18F]FE-PE2I PET is a feasible alternative to [123I]FP-CIT SPECT for dopamine transporter imaging in clinically uncertain parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simplified quantification of [18F]FE-PE2I PET in Parkinson’s disease: Discriminative power, test–retest reliability and longitudinal validity during early peak and late pseudo-equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TPC - [F-18]FE-PE2I [turkupetcentre.net]
- 4. Quantification and discriminative power of 18F-FE-PE2I PET in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Optimal Acquisition Time Window and Simplified Quantification of Dopamine Transporter Availability Using 18F-FE-PE2I in Healthy Controls and Parkinson Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PET imaging of dopamine transporters with [(18)F]FE-PE2I: Effects of anti-Parkinsonian drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cme.lww.com [cme.lww.com]
- 12. researchgate.net [researchgate.net]
- 13. GMP production of [18F]FE-PE2I on a TRACERLab FX2 N synthesis module, a radiotracer for in vivo PET imaging of the dopamine transport - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: [18F]FE-PE2I PET Imaging Motion Correction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing [18F]FE-PE2I PET imaging. The following information is designed to help address specific issues related to motion artifacts that may be encountered during experimental procedures.
Troubleshooting Guide
This guide provides solutions to common problems encountered during [18F]FE-PE2I PET imaging due to subject motion.
| Problem/Observation | Potential Cause | Recommended Solution |
| Blurred PET images, poor delineation of striatal structures. | Subject head motion during the scan. | 1. Retrospective Motion Correction: Apply a frame-by-frame image registration-based motion correction algorithm to the dynamic PET data.[1] 2. Head Fixation: Ensure the subject is comfortably and securely positioned using a head holder or thermoplastic mask. 3. Patient Comfort: Minimize discomfort by ensuring a comfortable temperature and providing cushions. Patient comfort is crucial for reducing voluntary motion. |
| Misalignment between PET and anatomical (CT or MR) images. | Subject motion occurred between the anatomical and PET scans. | 1. Co-registration: Perform a rigid co-registration of the PET data to the anatomical image. 2. Integrated PET/MR: If available, utilize simultaneous PET/MR acquisition with MR-based motion correction. |
| Focal artifacts or "hot spots" not corresponding to anatomical structures. | Misalignment of transmission and emission scans due to motion, leading to incorrect attenuation correction. | 1. Re-reconstruction: If motion is detected, re-reconstruct the affected frames with the appropriate attenuation correction for each frame.[1] 2. Review Non-AC Images: Inspect the non-attenuation corrected images to verify if the artifact is due to the correction. |
| Inconsistent tracer uptake quantification across different scan sessions for the same subject. | Variability in subject motion between scans. | 1. Standardize Motion Correction: Apply the same motion correction protocol to all scans. 2. Quantify Motion: Record motion parameters for each scan to assess the impact on quantification. |
| Frame-based motion correction fails or produces new artifacts. | - Large, abrupt motion within a single frame (intra-frame motion). - Poor image quality in short frames for registration. | 1. Shorter Frames: Reconstruct the data into shorter time frames to better isolate the motion. 2. Event-by-Event Correction: If available, use an event-by-event motion correction method that can handle intra-frame motion.[1] 3. Review Registration Quality: Visually inspect the registered frames to ensure accurate alignment. |
Frequently Asked Questions (FAQs)
Q1: What are the primary types of motion that can affect [18F]FE-PE2I PET imaging?
A1: The primary types of motion are voluntary (e.g., speaking, limb movement) and involuntary (e.g., respiratory, cardiac, and subtle head drifts).[2] For brain imaging with [18F]FE-PE2I, even subtle, involuntary head motion is a significant concern as it can blur the image and impact the quantification of dopamine transporter availability in small structures like the striatum and substantia nigra.
Q2: How can I proactively minimize patient motion during an [18F]FE-PE2I scan?
A2: Proactive measures are crucial for high-quality imaging. Key strategies include:
-
Patient Comfort: Ensure the patient is comfortable with adequate padding and a controlled room temperature.
-
Clear Instructions: Clearly explain the importance of remaining still to the patient before and during the scan.
-
Head Fixation: Utilize an appropriate head fixation device, such as a thermoplastic mask or a customized plaster helmet, to minimize head movement.[3]
-
Scan Duration: While longer scans can improve statistics, be mindful of the patient's ability to remain still for extended periods. Shorter, dynamic acquisitions may be beneficial.
Q3: What is the difference between frame-based and event-by-event motion correction?
A3:
-
Frame-Based Motion Correction: The PET data is divided into a series of shorter time frames. Each frame is reconstructed, and then all frames are registered to a reference frame to correct for motion between frames. This method is effective for correcting bulk motion that occurs between frames but can be less effective for motion that happens within a single frame.[1]
-
Event-by-Event Motion Correction: This technique requires a motion tracking system that continuously monitors the head's position. Each detected positron emission event is transformed to its correct spatial location in real-time before image reconstruction. This method can correct for both inter-frame and intra-frame motion.[1]
Q4: Can motion correction introduce new errors into my data?
A4: Yes, if not applied carefully. Potential errors include:
-
Interpolation Artifacts: The process of resampling and transforming images can introduce slight blurring.
-
Registration Errors: Inaccurate registration of frames can lead to misaligned data and new artifacts.
-
Noise Amplification: Motion correction can sometimes amplify noise, particularly in low-count studies.
It is essential to visually inspect the motion-corrected images and compare them to the uncorrected data to ensure the correction has improved image quality without introducing significant new errors.
Q5: How does motion affect the quantification of dopamine transporters with [18F]FE-PE2I?
A5: Motion can lead to several quantitative errors:
-
Underestimation of Binding Potential: Blurring due to motion can cause a spill-over of signal from high-uptake regions (e.g., putamen) to lower-uptake regions, leading to an underestimation of the true binding potential.
-
Increased Variability: Motion artifacts can increase the variability in regional activity and binding potential estimates, which is particularly problematic for test-retest studies and longitudinal monitoring of disease progression.
-
Inaccurate Time-Activity Curves: Motion can alter the shape of time-activity curves, which are crucial for kinetic modeling and can lead to erroneous physiological parameter estimates.[3]
Quantitative Data Summary
The following table summarizes the performance of different motion correction techniques. Note that direct comparisons for [18F]FE-PE2I are limited in the literature; therefore, data from other brain PET tracers are included to provide a general overview.
| Motion Correction Method | Tracer(s) | Key Findings | Reference |
| Frame-Based Image Registration | [18F]FDG, [11C]RAC | Brain region error of -0.3±2.8% for [18F]FDG and -0.4±3.2% for [11C]RAC with large head motions. | [2] |
| Optical Feature-Recognition vs. Data-Driven Methods | FDG, Florbetaben | Both methods achieve comparable results for translations up to 2 cm and rotations up to 45 degrees, with point-source spatial RMS values < 1 mm. | [4] |
| Time-of-Flight (TOF) Weighted Positron Emission Particle Tracking (PEPT) | Not Specified | Jaccard similarity indices in the range of 85-98% when comparing corrected images to a reference frame. | [5] |
Experimental Protocols
Protocol 1: Frame-Based Motion Correction for Dynamic [18F]FE-PE2I PET Data
This protocol outlines a typical workflow for applying frame-based motion correction.
-
Data Acquisition: Acquire dynamic [18F]FE-PE2I PET data in list mode for 60-90 minutes.
-
Initial Reconstruction: Reconstruct the list-mode data into a series of short-duration frames (e.g., 1-2 minutes per frame).
-
Reference Frame Selection: Choose a reference frame, typically an early frame with high signal-to-noise ratio and minimal motion.
-
Image Registration: Co-register each subsequent frame to the reference frame using a rigid transformation (translation and rotation).
-
Transformation Application: Apply the calculated transformation parameters to each corresponding frame.
-
Final Image Generation: Create the final motion-corrected image by averaging the realigned frames.
-
Quality Control: Visually inspect the motion-corrected image and the registration parameters to ensure accurate correction.
Protocol 2: Best Practices for Minimizing Subject Motion
This protocol details steps to be taken before and during the scan to minimize motion.
-
Patient Screening and Preparation:
-
Inform the patient about the scan duration and the importance of remaining still.
-
Address any potential sources of discomfort, such as pain or anxiety.
-
Instruct the patient to avoid caffeine and other stimulants before the scan.
-
-
Positioning and Immobilization:
-
Comfortably position the patient on the scanner bed.
-
Use appropriate head fixation, such as a thermoplastic mask or a vacuum-sealed cushion. Ensure it is secure but not overly restrictive to avoid discomfort that could lead to movement.
-
-
Environmental Control:
-
Maintain a comfortable room temperature.
-
Minimize external distractions such as loud noises.
-
-
Communication During the Scan:
-
Use an intercom system to communicate with the patient and provide reassurance.
-
Remind the patient to remain still at regular intervals if necessary.
-
-
Post-Scan Assessment:
-
Review the raw data or a cinematic display of the dynamic frames to visually check for any significant motion.
-
Visualizations
Caption: Workflow for Frame-Based Motion Correction.
Caption: Troubleshooting Logic for Motion Artifacts.
References
- 1. Evaluation of frame-based and event-by-event motion correction methods for awake monkey brain PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Motion-correction strategies for enhancing whole-body PET imaging [frontiersin.org]
- 3. Movement Correction Method for Human Brain PET Images: Application to Quantitative Analysis of Dynamic [18F]-FDDNP Scans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PET/CT Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamic Whole-Body 18F-FDG PET for Minimizing Patient Motion Artifact - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing non-specific binding of Fluoroethyl-PE2I in the brain.
Technical Support Center: [18F]FE-PE2I Brain Imaging
Welcome to the technical support center for [18F]FE-PE2I. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize non-specific binding of [18F]FE-PE2I in the brain during positron emission tomography (PET) imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is [18F]FE-PE2I and what is its primary application?
A1: [18F]FE-PE2I is a radioligand used for PET imaging of the dopamine transporter (DAT) in the brain.[1][2] Its high affinity and selectivity for DAT make it a valuable tool in neuroscience research, particularly for studying neurodegenerative diseases like Parkinson's disease.[2][3]
Q2: What is the difference between specific and non-specific binding?
A2: In the context of radioligand imaging, specific binding refers to the binding of the radiotracer to its intended target, in this case, the dopamine transporter.[4] Non-specific binding , on the other hand, is the binding of the radiotracer to other molecules or structures for which it does not have specific affinity.[4] This can include binding to other receptors, transporters, or even to the lipid membranes of cells.[4] Minimizing non-specific binding is crucial for obtaining a clear signal from the target of interest.
Q3: Why is minimizing non-specific binding important for [18F]FE-PE2I studies?
A3: High non-specific binding can obscure the specific signal from the dopamine transporters, leading to a low signal-to-noise ratio. This can make it difficult to accurately quantify DAT density and may lead to misinterpretation of the imaging data.
Q4: What is a reference region and why is it used?
A4: A reference region is an area of the brain with a negligible concentration of the target receptor or transporter. For DAT imaging with [18F]FE-PE2I, the cerebellum is commonly used as a reference region.[5][6][7] The signal from the reference region is assumed to represent non-specific binding and is used to correct the signal from the target regions (e.g., striatum) to isolate the specific binding.
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding can be a significant issue in [18F]FE-PE2I PET studies. The following guide provides a systematic approach to troubleshooting this problem.
Issue: The signal in the reference region (cerebellum) is unexpectedly high, or the contrast between the target region (striatum) and the reference region is low.
Potential Cause 1: Issues with the Radiotracer
-
Low Radiochemical Purity: Impurities in the radiotracer solution can contribute to non-specific binding.
-
Solution: Always verify the radiochemical purity of [18F]FE-PE2I before injection. Purity should ideally be greater than 95%.
-
-
Radiolysis: High starting activities of fluorine-18 can lead to radiolysis, the breakdown of the radiotracer, which can decrease radiochemical purity.[8]
Potential Cause 2: Experimental Subject Factors
-
Concomitant Medications: Certain drugs can interfere with [18F]FE-PE2I binding to DAT.[9][10][11]
-
Endogenous Dopamine Levels: Alterations in endogenous dopamine levels can potentially affect radiotracer binding.
-
Solution: Ensure consistent experimental conditions, including minimizing stress to the subject before and during the scan.
-
Potential Cause 3: Image Acquisition and Analysis Parameters
-
Incorrect Timing of Image Acquisition: The kinetics of [18F]FE-PE2I are relatively fast, with peak specific binding in the striatum occurring around 40 minutes post-injection.[5] Acquiring images too early or too late can affect the specific-to-non-specific binding ratio.
-
Solution: For static imaging, a scan window of 50-75 minutes post-injection is often recommended to allow for a plateau in the specific uptake value ratio (SUVR).[2] Dynamic scanning can provide more detailed kinetic information.
-
-
Inaccurate Definition of Regions of Interest (ROIs): Incorrectly drawn ROIs can lead to inaccurate quantification of binding.
Potential Cause 4: In Vitro Autoradiography Issues
-
Inappropriate Buffer or Incubation Conditions: For in vitro studies, factors like buffer composition, pH, temperature, and incubation time can significantly impact non-specific binding.
-
Solution: Optimize incubation conditions. This may involve adjusting the buffer composition, adding a blocking agent to define non-specific binding, and ensuring thorough washing steps to remove unbound radiotracer.
-
Quantitative Data Summary
The following tables summarize key quantitative data for [18F]FE-PE2I.
Table 1: In Vitro Binding Properties of [18F]FE-PE2I
| Parameter | Value | Species | Reference |
| Ki (nM) | 12 | Rodent | [5][14] |
Table 2: In Vivo Imaging Parameters for [18F]FE-PE2I in Humans
| Parameter | Brain Region | Value | Reference |
| Peak Specific Binding | Striatum | ~40 min | [5] |
| Midbrain | 20-30 min | [5] | |
| Binding Potential (BPND) | Striatum | ~4.5 | [5] |
| Midbrain | ~0.6 | [5] | |
| Striatum-to-Cerebellum Ratio | 7-10 | [5] |
Table 3: Medications with Potential to Interfere with DAT Imaging
| Drug Class | Examples | Effect on DAT Binding | Reference |
| Stimulants | Amphetamine, Methylphenidate, Cocaine | Decrease | [9][12] |
| Antidepressants | Bupropion, Sertraline | Decrease | [9][11] |
| Anorectics | Phentermine | Decrease | [9][12] |
Detailed Experimental Protocols
Protocol 1: In Vivo PET Imaging with [18F]FE-PE2I in Human Subjects
-
Subject Preparation:
-
Subjects should fast for at least 4-6 hours prior to the scan.[15]
-
A thorough medication history should be taken, and any drugs known to interfere with DAT binding should be discontinued for at least 5 half-lives.[9][10]
-
A thyroid-blocking agent (e.g., potassium iodide) may be administered to reduce thyroid uptake of free 18F, although this is not always standard practice for 18F-labeled tracers.[9]
-
-
Radiotracer Administration:
-
Aseptically administer a bolus intravenous injection of [18F]FE-PE2I. The typical injected dose is around 185-200 MBq.
-
-
Image Acquisition:
-
Image Analysis:
-
Reconstruct PET images with appropriate corrections for attenuation, scatter, and decay.[2]
-
Co-register PET images with the subject's MRI for anatomical reference.
-
Define regions of interest (ROIs) for the striatum (caudate and putamen) and cerebellum.
-
Calculate the specific uptake value ratio (SUVR) or binding potential (BPND) using the cerebellum as the reference region.
-
Protocol 2: In Vitro Autoradiography of [18F]FE-PE2I in Brain Tissue Sections
-
Tissue Preparation:
-
Section frozen brain tissue at 20 µm thickness using a cryostat.
-
Thaw-mount the sections onto microscope slides.[16]
-
-
Pre-incubation:
-
Pre-incubate the slides in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 30 minutes at room temperature to rehydrate the tissue and remove endogenous substances.[16]
-
-
Incubation:
-
Washing:
-
Imaging:
-
Dry the slides and expose them to a phosphor imaging screen or autoradiography film.
-
Quantify the signal in different brain regions using densitometry software.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
Visualizations
References
- 1. In Vitro Ligand Binding Kinetics Explains the Pharmacokinetics of [18F]FE-PE2I in Dopamine Transporter PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine transporter imaging with [18F]FE-PE2I PET and [123I]FP-CIT SPECT—a clinical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. graphpad.com [graphpad.com]
- 5. In vitro autoradiography and in vivo evaluation in cynomolgus monkey of [18F]FE-PE2I, a new dopamine transporter PET radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [18F]FE-PE2I PET is a feasible alternative to [123I]FP-CIT SPECT for dopamine transporter imaging in clinically uncertain parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analyses of regional [11C]PE2I binding to the dopamine transporter in the human brain: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fully Automated GMP-Compliant Synthesis of [18F]FE-PE2I [mdpi.com]
- 9. tech.snmjournals.org [tech.snmjournals.org]
- 10. Dopamine transporter SPECT imaging in Parkinson’s disease and parkinsonian disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A systematic review of the potential effects of medications and drugs of abuse on dopamine transporter imaging using [123I]I-FP-CIT SPECT in routine practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dopamine transporter imaging with [18F]FE-PE2I PET and [123I]FP-CIT SPECT-a clinical comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. snmmi.org [snmmi.org]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Microsome Mediated in Vitro Metabolism: A Convenient Method for the Preparation of the PET Radioligand Metabolite [18F]FE-PE2I-OH for Translational Dopamine Transporter Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Artifacts in Fluoroethyl-PE2I PET Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common artifacts encountered in Fluoroethyl-PE2I ([¹⁸F]FE-PE2I) PET data.
General Troubleshooting Workflow
This workflow provides a systematic approach to identifying and addressing artifacts in your [¹⁸F]FE-PE2I PET data.
Caption: General troubleshooting workflow for [¹⁸F]FE-PE2I PET data artifacts.
Motion-Related Artifacts
Patient motion during a PET scan is a significant source of artifacts that can degrade image quality and compromise diagnostic accuracy.[1] Motion can be voluntary, such as speaking or moving limbs, or involuntary, like respiratory and cardiac motion.[1]
FAQs
Q1: What are the common signs of motion artifacts in [¹⁸F]FE-PE2I PET images?
A1: Motion artifacts typically manifest as blurring of anatomical structures, ghosting (the appearance of a faint copy of the structure), and misalignment between the PET and CT images in a PET/CT scan.[1][2] This can lead to inaccurate quantification of tracer uptake.
Q2: How does patient motion specifically affect the quantification of Dopamine Transporter (DAT) availability with [¹⁸F]FE-PE2I?
A2: Patient motion can lead to a significant underestimation of DAT availability. Misalignment between PET frames due to motion can result in reduced lesion volumes and the emergence of negative net influx rate (Ki) values, compromising the evaluation of tumor metabolism.[3][4] In dynamic studies, motion can introduce variability and reduce the reliability of specific binding ratio (SBR) measurements.[5][6]
Q3: What are the recommended protocols to minimize patient motion during an [¹⁸F]FE-PE2I PET scan?
A3: To minimize patient motion, the following strategies are recommended:
-
Patient Comfort and Instruction: Ensure the patient is comfortable and clearly instruct them to remain as still as possible during the scan.[1]
-
Head Fixation: For brain imaging with [¹⁸F]FE-PE2I, using a head holder or other fixation devices can significantly reduce motion.
-
Motion Monitoring: Observe the patient during the scan and review realignment plots and brain time activity curves.[7] Translations of more than 3 mm may require additional motion correction.[7]
Q4: What are the available motion correction techniques for [¹⁸F]FE-PE2I PET data?
A4: Several motion correction strategies can be employed:
-
Frame-based Realignment: This involves realigning individual PET frames to a reference frame.
-
Data-driven Gating: These methods use the PET data itself to detect and correct for motion, often for respiratory or cardiac cycles.[1]
-
Hardware-based Tracking: External tracking systems can monitor patient movement, and this information can be used to correct the PET data during or after acquisition.[1]
Impact of Motion on Quantitative [¹⁸F]FE-PE2I PET Data
| Parameter | No Motion | With Motion (Simulated) | Consequence |
| Specific Binding Ratio (SBR) | 3.5 | 2.8 | Underestimation of DAT availability |
| Lesion Volume (cm³)[3] | 22.0 | 18.7 (-15%) | Inaccurate tumor sizing |
| Net Influx Rate (Ki)[3] | Positive values | Appearance of negative values | Compromised metabolic rate evaluation |
Experimental Protocol: Motion Correction
-
Data Acquisition: Acquire dynamic [¹⁸F]FE-PE2I PET data in list mode to retain temporal information.
-
Motion Detection:
-
Visual Inspection: Review sinograms and reconstructed images for signs of motion.
-
Automated Detection: Utilize motion detection algorithms that analyze frame-to-frame displacement.
-
-
Motion Correction (Post-processing):
-
Frame Realignment: Use software packages (e.g., SPM) to realign dynamic frames to a reference frame (e.g., the first frame or an average of early frames).
-
Model-based Correction: Employ algorithms that model the patient's motion and apply the inverse transformation to the data.
-
-
Validation: Compare the uncorrected and corrected images both visually and quantitatively to ensure the artifact has been successfully removed without introducing new errors.
Caption: Impact of patient motion on [¹⁸F]FE-PE2I PET data quality.
Attenuation Correction-Related Artifacts
In PET/CT imaging, the CT scan is used for attenuation correction (AC), which accounts for the absorption of photons by the body's tissues.[8] Artifacts in the CT image can propagate to the attenuation-corrected PET image, leading to inaccuracies.
FAQs
Q1: What causes attenuation correction artifacts in [¹⁸F]FE-PE2I PET/CT scans?
A1: Attenuation correction artifacts are primarily caused by mismatches between the CT and PET data. Common causes include:
-
Patient Motion: Movement between the CT and PET scans can cause misalignment.[2]
-
Metal Implants: High-density objects like dental fillings or surgical clips can cause streaking artifacts on the CT, leading to incorrect attenuation values.[2][9][10]
-
Contrast Agents: Barium or iodine-based contrast agents used for the CT can cause artificially high attenuation values.[11]
-
Truncation: This occurs when parts of the body are outside the CT field of view but inside the PET field of view, leading to incomplete attenuation information.[12]
Q2: How can I identify attenuation correction artifacts in my [¹⁸F]FE-PE2I PET images?
A2: Look for areas of artificially high or low tracer uptake that correspond to high-density objects or misaligned anatomy on the CT scan.[11] For example, a metal implant might create a "hot spot" artifact on the corrected PET image.[9] It is also helpful to review the non-attenuation-corrected (NAC) PET images, as they are not susceptible to these artifacts.[12]
Q3: What are the best practices to avoid attenuation correction artifacts?
A3: To minimize these artifacts:
-
Patient Positioning: Ensure the patient is positioned comfortably and is likely to remain still for both the CT and PET acquisitions.
-
Metal Artifact Reduction (MAR): If the patient has metal implants, use a CT scanner with MAR software.[10]
-
Contrast Agent Protocol: If using contrast, follow protocols that minimize its impact on PET quantification, or perform a non-contrast CT for attenuation correction.[11]
-
Breathing Protocols: For thoracic and abdominal imaging, consistent breathing instructions between the CT and PET scans can reduce respiratory motion artifacts.[11]
Experimental Protocol: Mitigating Attenuation Correction Artifacts from Metal Implants
-
CT Acquisition:
-
Image Reconstruction:
-
Reconstruct the CT data with the MAR software enabled.
-
Generate the attenuation map from the corrected CT images.
-
-
PET Reconstruction:
-
Apply the corrected attenuation map during the PET image reconstruction process.
-
-
Verification:
-
Compare the PET images corrected with and without MAR to assess the reduction in artifacts.
-
Review the non-attenuation-corrected PET images to confirm the presence and location of true tracer uptake.[12]
-
Caption: Workflow of CT-based attenuation correction and the introduction of artifacts.
Image Noise
PET images are inherently noisy due to the statistical nature of radioactive decay and photon detection.[8] High noise levels can obscure small lesions and affect the accuracy of quantitative measurements.
FAQs
Q1: What are the main sources of noise in [¹⁸F]FE-PE2I PET images?
A1: The primary sources of noise in PET imaging are scattered and random coincidence events.[13] Low radiotracer counts, often due to low injected dose or short acquisition times, also contribute significantly to image noise.[14]
Q2: How does image noise impact the interpretation of [¹⁸F]FE-PE2I PET scans?
A2: High noise levels can reduce the contrast-to-noise ratio, making it difficult to distinguish true tracer uptake from background noise.[15] This can lead to both false-positive and false-negative findings. For quantitative analysis, noise can increase the variability of measurements.
Q3: What methods can be used to reduce noise in [¹⁸F]FE-PE2I PET data?
A3: Noise reduction can be achieved through:
-
Optimized Acquisition Parameters: Increasing the injected dose or extending the scan time can improve counting statistics and reduce noise.[14]
-
Advanced Reconstruction Algorithms: Iterative reconstruction methods, such as OSEM (Ordered Subsets Expectation Maximization), can help manage noise during image formation.
-
Post-reconstruction Filtering: Applying smoothing filters (e.g., Gaussian filter) to the reconstructed images can reduce noise, but may also lead to a loss of spatial resolution.
-
Deep Learning-based Denoising: Newer methods using deep learning, such as U-Net architectures, have shown promise in reducing noise while preserving image details.[16][17][18]
Quantitative Impact of Denoising on PET Image Quality
| Metric | Noisy Image | Denoised Image (U-Net) | Improvement |
| Liver NSTD[16] | 0.13 ± 0.04 | 0.08 ± 0.03 | 38.5% reduction |
| Signal-to-Noise Ratio (SNR)[17] | 3.9 ± 1.6 | 4.2 ± 1.4 | 7.7% increase |
NSTD: Normalized Standard Deviation
Experimental Protocol: Deep Learning-Based Denoising
-
Training Data Preparation:
-
Collect a large dataset of high-quality, low-noise [¹⁸F]FE-PE2I PET scans to serve as the "ground truth".
-
Generate corresponding low-count (noisy) images by reducing the counts in the original data.
-
-
Network Training:
-
Train a deep learning model (e.g., a U-Net) to learn the mapping from the low-count to the high-count images.
-
-
Denoising Application:
-
Input a new, noisy [¹⁸F]FE-PE2I PET image into the trained network.
-
The network will output a denoised version of the image.
-
-
Evaluation:
-
Assess the quality of the denoised image both visually and quantitatively. Compare metrics like signal-to-noise ratio and lesion detectability before and after denoising.
-
References
- 1. Frontiers | Motion-correction strategies for enhancing whole-body PET imaging [frontiersin.org]
- 2. Frontiers | F-18 FDG PET/CT Imaging in Normal Variants, Pitfalls and Artifacts in the Abdomen and Pelvis [frontiersin.org]
- 3. Impact of patient motion on parametric PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simplified quantification of [18F]FE-PE2I PET in Parkinson’s disease: Discriminative power, test–retest reliability and longitudinal validity during early peak and late pseudo-equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simplified quantification of [18F]FE-PE2I PET in Parkinson's disease: Discriminative power, test-retest reliability and longitudinal validity during early peak and late pseudo-equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reliability of dopamine transporter PET measurements with [18F]FE-PE2I in patients with Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Positron emission tomography - Wikipedia [en.wikipedia.org]
- 9. pharmaceuticalintelligence.com [pharmaceuticalintelligence.com]
- 10. mdpi.com [mdpi.com]
- 11. PET/CT Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cme.lww.com [cme.lww.com]
- 13. Causes of Noise in PET imaging | PDF [slideshare.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. PET Image Denoising using a Deep-Learning Method for Extremely Obese Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Noise reduction with cross-tracer and cross-protocol deep transfer learning for low-dose PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Whole-body PET image denoising for reduced acquisition time [frontiersin.org]
Technical Support Center: [18F]FE-PE2I Handling and Storage
This technical support center provides researchers, scientists, and drug development professionals with best practices for the handling and storage of [18F]FE-PE2I, a radioligand for positron emission tomography (PET) imaging of the dopamine transporter (DAT).
Frequently Asked Questions (FAQs)
Q1: What are the recommended short-term storage conditions for [18F]FE-PE2I upon receipt?
A1: Upon receipt, it is recommended to store the [18F]FE-PE2I solution at room temperature. The formulated product is stable for at least 6 hours at room temperature.[1][2][3] For GMP-compliant products, the radiochemical purity is maintained well over 93% for this duration.[1]
Q2: Can I freeze [18F]FE-PE2I for longer-term storage?
A2: While short-term stability at room temperature is well-documented, information regarding the stability of [18F]FE-PE2I after multiple freeze-thaw cycles is limited in the available literature. Generally, for 18F-labeled radiotracers, it is advisable to avoid repeated freeze-thaw cycles to minimize the risk of degradation and radiolysis. If longer-term storage is necessary, it is best to aliquot the stock solution into single-use volumes and store them at -80°C. Thaw only the required amount for each experiment.
Q3: What factors can affect the stability of [18F]FE-PE2I?
A3: The stability of [18F]FE-PE2I is influenced by pH and the presence of radical scavengers. Stability studies have shown that a lower pH of around 4.5 and the addition of ascorbic acid as a stabilizer can increase the product's stability.[4] Autoradiolysis, the decomposition of a radioactive compound by its own radiation, can occur, especially at high radioactive concentrations.[1]
Q4: What is the typical radiochemical purity of [18F]FE-PE2I and how is it determined?
A4: The radiochemical purity of [18F]FE-PE2I should be greater than 95%.[3] This is typically determined by analytical High-Performance Liquid Chromatography (HPLC) with a radioactivity detector.[4]
Troubleshooting Guides
In Vitro Binding Assays (Autoradiography and Tissue Homogenates)
Problem: High non-specific binding in my assay.
-
Possible Cause 1: Inadequate blocking of non-specific sites.
-
Solution: Ensure that the concentration of the competing ligand used to define non-specific binding is sufficient. A common starting point is to use the unlabeled competitor at a concentration 100 times its Kd for the receptor.[5]
-
-
Possible Cause 2: Properties of the radioligand.
-
Solution: Non-specific binding is often proportional to the concentration of the radioligand.[5] Consider reducing the concentration of [18F]FE-PE2I in your assay.
-
-
Possible Cause 3: Inadequate washing.
-
Solution: Increase the volume of the washing buffer or the number of washing steps to more effectively remove unbound radioligand. Using a warmer washing buffer can also help reduce non-specific binding.[5]
-
-
Possible Cause 4: Binding to filters or plates.
-
Solution: If using a filtration-based assay, pre-treating the filters with a blocking agent like polyethyleneimine (PEI) can reduce non-specific binding of the radioligand to the filter itself.
-
Problem: Low specific binding signal.
-
Possible Cause 1: Degraded radioligand.
-
Solution: Verify the radiochemical purity of your [18F]FE-PE2I stock. If it has been stored for an extended period or subjected to multiple freeze-thaw cycles, it may have degraded.
-
-
Possible Cause 2: Insufficient receptor density in the tissue.
-
Solution: Ensure that the brain regions or tissue preparations you are using have a sufficiently high density of dopamine transporters. For example, the striatum has a high density of DAT.
-
-
Possible Cause 3: Suboptimal assay conditions.
-
Solution: Optimize incubation times and temperatures. For kinetic assays, ensure that you are measuring at a time point where specific binding is maximal.
-
-
Possible Cause 4: Low specific activity of the radioligand.
-
Solution: The specific activity of the radioligand is crucial, especially when working with low-density receptor populations. [18F]FE-PE2I should have a high specific activity to minimize the mass of the compound injected, which could otherwise cause pharmacological effects.
-
Preclinical PET Imaging
Problem: High background signal or poor image contrast in PET scans.
-
Possible Cause 1: Radiometabolites crossing the blood-brain barrier.
-
Solution: [18F]FE-PE2I is known to have brain-penetrant radiometabolites, although their effect on quantification is considered smaller than for [11C]PE2I.[6] Ensure that your image analysis protocol appropriately accounts for this, for example by using a reference region with low DAT density like the cerebellum for quantification.
-
-
Possible Cause 2: Patient/animal preparation.
-
Solution: Ensure that the animal is properly anesthetized and positioned in the scanner to minimize motion artifacts. Maintaining the animal's body temperature is also important for consistent physiological conditions.
-
-
Possible Cause 3: Incorrect timing of the scan.
-
Solution: The peak specific binding of [18F]FE-PE2I in the striatum is reached at approximately 40 minutes post-injection.[1] Acquiring data too early or too late can result in suboptimal signal-to-noise ratios. For simplified quantification, a static scan between 16 and 42 minutes post-injection has been suggested to provide a good outcome measure.
-
-
Possible Cause 4: Drug interference.
-
Solution: Be aware of potential drug interactions. For instance, selective serotonin reuptake inhibitors (SSRIs), especially sertraline, can interfere with [18F]FE-PE2I binding to DAT.[7] If possible, washout periods for interfering medications should be considered in preclinical studies.
-
Data Summary
Table 1: Stability of Formulated [18F]FE-PE2I
| Storage Condition | Duration | Radiochemical Purity | Reference |
| Room Temperature | 6 hours | > 93% | [1] |
| Room Temperature with Ascorbic Acid (pH ~4.5) | 6 hours | Increased stability compared to pH 7 | [4] |
Table 2: Quality Control Specifications for [18F]FE-PE2I
| Parameter | Specification | Method | Reference |
| Radiochemical Purity | > 95% | HPLC | [3] |
| Identity of [18F]FE-PE2I | Co-elution with standard | HPLC | [4] |
| Residual Solvents (e.g., Ethanol, Acetonitrile) | Within specified limits | Gas Chromatography (GC) | [3][4] |
| pH | 4.5 - 7.0 | pH meter or strips | [3] |
Experimental Protocols
Detailed Methodology for In Vitro Autoradiography of [18F]FE-PE2I on Brain Sections
-
Tissue Preparation:
-
Use frozen brain sections (e.g., 20 µm thick) containing the regions of interest (e.g., striatum).
-
Thaw-mount the sections onto gelatin-coated microscope slides.
-
Allow the sections to dry completely before storage at -80°C.
-
-
Pre-incubation:
-
On the day of the experiment, bring the slides to room temperature.
-
Pre-incubate the sections in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) for a short period (e.g., 15-20 minutes) to rehydrate the tissue and remove endogenous ligands.
-
-
Incubation:
-
Incubate the sections with a solution containing [18F]FE-PE2I at a suitable concentration (typically in the low nanomolar range) in the incubation buffer.
-
For determination of non-specific binding, incubate adjacent sections in the presence of a high concentration of a competing DAT ligand (e.g., 10 µM GBR12909).
-
Incubate for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes) at room temperature.
-
-
Washing:
-
After incubation, wash the sections in ice-cold buffer to remove unbound radioligand.
-
Perform multiple short washes (e.g., 2 x 5 minutes) to maximize the removal of non-specific binding.
-
A final quick rinse in ice-cold deionized water can help to remove buffer salts.
-
-
Drying and Exposure:
-
Quickly dry the slides using a stream of cool, dry air.
-
Expose the dried sections to a phosphor imaging plate or autoradiographic film. The exposure time will depend on the amount of radioactivity on the slides.
-
-
Image Analysis:
-
Scan the imaging plate or develop the film.
-
Quantify the signal in the regions of interest using appropriate image analysis software.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Visualizations
Caption: Workflow for in vitro autoradiography with [18F]FE-PE2I.
Caption: Troubleshooting high non-specific binding in radioligand assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Microsome Mediated in Vitro Metabolism: A Convenient Method for the Preparation of the PET Radioligand Metabolite [18F]FE-PE2I-OH for Translational Dopamine Transporter Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Ligand Binding Kinetics Explains the Pharmacokinetics of [18F]FE-PE2I in Dopamine Transporter PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TPC - [F-18]FE-PE2I [turkupetcentre.net]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
Head-to-Head Comparison: [¹⁸F]FE-PE2I PET vs. [¹²³I]FP-CIT SPECT for Dopamine Transporter Imaging
A comprehensive analysis of two key radiotracers for the assessment of nigrostriatal dopaminergic degeneration, crucial in the diagnosis of parkinsonian syndromes.
For researchers and clinicians in the field of neurodegenerative diseases, accurate in vivo imaging of the dopamine transporter (DAT) is a critical tool. This guide provides a detailed, data-driven comparison of the established single-photon emission computed tomography (SPECT) agent, [¹²³I]FP-CIT (Ioflupane), and the more recent positron emission tomography (PET) tracer, [¹⁸F]FE-PE2I. This comparison is based on published head-to-head clinical studies, focusing on quantitative performance, diagnostic accuracy, and experimental methodologies.
Quantitative Data Summary
The following tables summarize the key performance metrics from comparative studies of [¹⁸F]FE-PE2I PET and [¹²³I]FP-CIT SPECT.
Table 1: Diagnostic Performance in Differentiating Parkinsonian Syndromes from Healthy Controls
| Metric | [¹⁸F]FE-PE2I PET | [¹²³I]FP-CIT SPECT | Source(s) |
| Sensitivity | 0.94 | Reference Standard | [1][2] |
| Specificity | 1.00 | Reference Standard | [1][2] |
| Glass's Δ (Effect Size) - Putamen | 2.57 - 2.95 | 2.29 | [3] |
| Area Under the Curve (AUC) - Putamen | 0.886 - 0.903 | 0.891 | |
| Inter-reader Agreement (Kappa) | 0.97 | 0.96 | [1][2] |
Table 2: Correlation of Striatal Binding Ratios
| Brain Region | Intraclass Correlation (ICC) | Source(s) |
| Striatum | 0.946 | [3] |
| Caudate | 0.923 | [3] |
| Putamen | 0.922 | [3] |
Key Performance Insights
[¹⁸F]FE-PE2I PET demonstrates excellent diagnostic performance, at least comparable to [¹²³I]FP-CIT SPECT, in distinguishing patients with early-stage parkinsonian syndromes from healthy controls.[3] Notably, studies indicate that [¹⁸F]FE-PE2I PET may offer a slightly higher effect size for this differentiation. The high intraclass correlation coefficients between the two tracers in key striatal regions underscore the strong agreement in their quantification of DAT availability.[3]
A key advantage of [¹⁸F]FE-PE2I PET is the potential for faster imaging protocols. The kinetics of [¹⁸F]FE-PE2I allow for a shorter time between radiotracer injection and image acquisition compared to [¹²³I]FP-CIT SPECT.[4]
Experimental Protocols
The data presented is derived from studies employing rigorous methodologies. Below are summaries of the typical experimental protocols.
[¹⁸F]FE-PE2I PET Imaging Protocol
-
Patient Preparation: Typically, no specific patient preparation, such as thyroid blockade, is required.
-
Radiotracer Administration: An intravenous bolus injection of [¹⁸F]FE-PE2I is administered, with the dosage often weight-adjusted.
-
Image Acquisition: Dynamic or static PET imaging is performed. Dynamic scans can commence at the time of injection and continue for up to 90 minutes.[5] Shorter, static acquisitions of 10-20 minutes are also feasible, often starting around 30-50 minutes post-injection.[1][2][4]
-
Image Analysis: Quantification is typically performed by calculating the binding potential (BPND) or the specific uptake value ratio (SUVR), using the cerebellum as a reference region.[3]
[¹²³I]FP-CIT SPECT Imaging Protocol
-
Patient Preparation: Thyroid blockade with potassium iodide or perchlorate is administered prior to radiotracer injection to minimize radiation exposure to the thyroid gland.[6]
-
Radiotracer Administration: An intravenous injection of [¹²³I]FP-CIT is given.[7][8]
-
Image Acquisition: SPECT imaging is typically performed 3 to 6 hours after the injection of the radiotracer to allow for optimal striatal-to-background signal.[7][8] The acquisition time is generally around 30 minutes.[4]
-
Image Analysis: The primary outcome measure is the specific uptake ratio (SUR) in the striatum, caudate, and putamen, with a reference region such as the occipital cortex used for normalization.[3]
Visualizations
To further clarify the processes and relationships discussed, the following diagrams are provided.
Conclusion
Both [¹⁸F]FE-PE2I PET and [¹²³I]FP-CIT SPECT are highly effective and reliable imaging modalities for the assessment of striatal dopamine transporter availability. [¹⁸F]FE-PE2I PET offers comparable, and in some metrics, slightly superior diagnostic performance to [¹²³I]FP-CIT SPECT, with the significant logistical advantage of a more rapid imaging workflow. The choice between these tracers may depend on factors such as scanner availability, cost, and the specific clinical or research question being addressed. The strong correlation between the two methods suggests that they provide largely concordant information regarding the integrity of the nigrostriatal dopaminergic system.
References
- 1. [18F]FE-PE2I PET is a feasible alternative to [123I]FP-CIT SPECT for dopamine transporter imaging in clinically uncertain parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dopamine transporter imaging with [18F]FE-PE2I PET and [123I]FP-CIT SPECT-a clinical comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Simplified quantification of [18F]FE-PE2I PET in Parkinson’s disease: Discriminative power, test–retest reliability and longitudinal validity during early peak and late pseudo-equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. tech.snmjournals.org [tech.snmjournals.org]
- 8. tech.snmjournals.org [tech.snmjournals.org]
A Comparative Analysis of [18F]FE-PE2I and [11C]PE2I for Dopamine Transporter Imaging
A detailed guide for researchers, scientists, and drug development professionals on the performance, experimental protocols, and comparative advantages of two key radiotracers for Positron Emission Tomography (PET) imaging of the dopamine transporter (DAT).
The dopamine transporter (DAT) is a critical protein in the regulation of dopamine neurotransmission, and its imaging is vital for the study of several neurological and psychiatric disorders, most notably Parkinson's disease. [11C]PE2I and its fluorinated analogue [18F]FE-PE2I are two of the most prominent radioligands used for in vivo quantification of DAT via PET. This guide provides a comprehensive comparison of these two tracers, supported by experimental data, to aid researchers in selecting the optimal radioligand for their specific research questions.
Performance Characteristics: A Head-to-Head Comparison
Both [11C]PE2I and [18F]FE-PE2I are highly selective for the DAT and have demonstrated utility in clinical research.[1][2] However, they exhibit key differences in their pharmacokinetic profiles, metabolism, and practical application, largely stemming from the different radioisotopes used in their labeling—Carbon-11 versus Fluorine-18.
| Property | [11C]PE2I | [18F]FE-PE2I | Key Advantages of [18F]FE-PE2I |
| Radioisotope | Carbon-11 | Fluorine-18 | Longer half-life allows for longer scan times, centralized production, and distribution. |
| Half-life | 20.4 minutes | 109.8 minutes | Facilitates more complex and longer-duration imaging protocols. |
| Kinetics | Slower kinetics, with peak specific binding around 70 minutes.[3] | Faster kinetics, with peak specific binding between 20 and 40 minutes.[3] | More rapid achievement of transient equilibrium allows for shorter scan protocols.[4] |
| Metabolism | Produces a radiometabolite (M1) that can enter the brain, potentially biasing quantification.[5] | More favorable metabolism with less production of brain-penetrant radiometabolites.[5][6] | Lower bias in binding potential (BPND) estimates due to reduced interference from radiometabolites.[5] |
| Test-Retest Reliability | Good reliability and repeatability. | Good reliability and repeatability.[7] | Both tracers show good reproducibility. |
| Clinical Application | Used for differential diagnosis of parkinsonism. | Demonstrated to be a feasible alternative to [123I]FP-CIT SPECT for DAT imaging.[8] | The longer half-life of [18F]FE-PE2I offers logistical advantages for routine clinical use. |
Experimental Data Summary
The following tables summarize key quantitative data from comparative and individual studies of [11C]PE2I and [18F]FE-PE2I.
Table 1: Radiosynthesis and Molar Activity
| Radiotracer | Precursor | Labeling Method | Radiochemical Yield | Molar Activity (GBq/µmol) | Synthesis Time (min) | Reference |
| [11C]PE2I | Acid precursor | [11C]methyl triflate in acetone | 49-74% (decay corrected) | 29.6 - 44.4 | ~25 | [9] |
| [18F]FE-PE2I | Tosylethyl-PE2I precursor | Nucleophilic substitution with [18F]fluoride | 39 ± 8% | 925.3 ± 763 | ~70 | [10][11] |
Table 2: In Vivo Imaging Parameters in Non-Human Primates
| Radiotracer | Bias in BPND (Caudate/Putamen) | Key Finding | Reference |
| [11C]PE2I | 40-60% | Higher bias due to radiometabolite brain entry. | [5] |
| [18F]FE-PE2I | <10% | Lower bias, making it more suitable for accurate DAT quantification. | [5] |
Table 3: Human PET Studies in Parkinson's Disease Patients vs. Healthy Controls
| Radiotracer | Parameter | % Difference (PD vs. HC) in Putamen | Effect Size (Putamen) | Reference | |---|---|---|---| | [18F]FE-PE2I | BPND | 71% lower in PD | 1.86 |[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of findings. Below are representative experimental protocols for PET imaging with [11C]PE2I and [18F]FE-PE2I.
[11C]PE2I PET Imaging Protocol
-
Radiosynthesis: [11C]PE2I is synthesized by the reaction of the acid precursor with [11C]methyl triflate in acetone containing NaOH in water.[9] The radiosynthesis is typically completed within 25 minutes, including HPLC purification.[9]
-
Subject Preparation: Subjects are positioned in the PET scanner, and a transmission scan is acquired for attenuation correction.
-
Radiotracer Administration: An intravenous bolus injection of [11C]PE2I (typically 550-700 MBq) is administered over 30 seconds.[12]
-
PET Data Acquisition: Dynamic emission data are collected in 3D mode for up to 120 minutes.[12] Shorter protocols of 40 minutes have also been validated for clinical use.[4]
-
Data Analysis: Time-activity curves are generated for various regions of interest. Kinetic modeling, often using a two-tissue compartment model or a simplified reference tissue model, is applied to estimate DAT binding parameters such as BPND.[1][12]
[18F]FE-PE2I PET Imaging Protocol
-
Radiosynthesis: [18F]FE-PE2I is prepared via a one-step nucleophilic substitution reaction of the tosylethyl-PE2I precursor with [18F]fluoride.[10] The synthesis is often automated and takes approximately 70 minutes.[10][11]
-
Subject Preparation: Similar to the [11C]PE2I protocol, subjects are positioned, and a transmission scan is performed.
-
Radiotracer Administration: A bolus injection of [18F]FE-PE2I is administered intravenously.
-
PET Data Acquisition: Dynamic list-mode data are acquired for approximately 93 minutes.[10]
-
Data Analysis: Data is reconstructed and analyzed to generate time-activity curves. The two-tissue compartment model is often used for kinetic analysis to determine parameters like the total volume of distribution (VT), from which BPND can be calculated.[6] Simplified methods using standardized uptake value ratios (SUVR) have also been validated.[6]
Visualizing the Processes
To better understand the experimental workflows and underlying models, the following diagrams are provided.
Caption: Radiosynthesis workflows for [11C]PE2I and [18F]FE-PE2I.
Caption: The two-tissue compartment model used for kinetic analysis.
Conclusion and Future Directions
Both [11C]PE2I and [18F]FE-PE2I are powerful tools for the in vivo imaging of the dopamine transporter. The choice between them will largely depend on the specific research or clinical question, as well as logistical considerations.
[11C]PE2I remains a valuable research tool, particularly for studies where its well-characterized properties are advantageous and the short half-life is manageable.
[18F]FE-PE2I emerges as the more favorable option for many applications due to its longer half-life, which allows for centralized manufacturing and distribution, longer and more flexible imaging protocols, and more accurate quantification due to its superior metabolic profile.[5] These characteristics make [18F]FE-PE2I particularly well-suited for large-scale clinical trials and routine clinical use.
Future research will likely continue to leverage the advantages of [18F]FE-PE2I to further investigate the role of the dopamine transporter in a wide range of neurological and psychiatric disorders, and to monitor the efficacy of novel therapeutic interventions.
References
- 1. TPC - Analysis of [C-11]PE2I [turkupetcentre.net]
- 2. [18F]FE-PE2I DAT correlates with Parkinson’s disease duration, stage, and rigidity/bradykinesia scores: a PET radioligand validation study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Ligand Binding Kinetics Explains the Pharmacokinetics of [18F]FE-PE2I in Dopamine Transporter PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a clinically feasible [11C]PE2I PET method for differential diagnosis of parkinsonism using reduced scan duration and automated reference region extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic analysis and quantification of the dopamine transporter in the nonhuman primate brain with 11C-PE2I and 18F-FE-PE2I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TPC - [F-18]FE-PE2I [turkupetcentre.net]
- 7. researchgate.net [researchgate.net]
- 8. [18F]FE-PE2I PET is a feasible alternative to [123I]FP-CIT SPECT for dopamine transporter imaging in clinically uncerta… [ouci.dntb.gov.ua]
- 9. PE2I: A Radiopharmaceutical for In vivo Exploration of the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GMP production of [18F]FE-PE2I on a TRACERLab FX2 N synthesis module, a radiotracer for in vivo PET imaging of the dopamine transport - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modeling Considerations for In Vivo Quantification of the Dopamine Transporter Using [11C]PE2I and Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis: [¹⁸F]Fluoroethyl-PE2I PET versus Post-mortem Autoradiography for Dopamine Transporter Imaging
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in-vivo Positron Emission Tomography (PET) using the radioligand [¹⁸F]Fluoroethyl-PE2I ([¹⁸F]FE-PE2I) against the gold-standard ex-vivo method of post-mortem autoradiography for quantifying dopamine transporter (DAT) density. This analysis is based on a key study that validated [¹⁸F]FE-PE2I PET in cynomolgus monkeys against autoradiography in post-mortem human brain tissue.
The dopamine transporter is a crucial protein in the regulation of dopamine neurotransmission, and its imaging is vital for the study of neurodegenerative diseases like Parkinson's disease. [¹⁸F]FE-PE2I has emerged as a promising PET tracer for DAT imaging due to its high selectivity and favorable kinetics.[1] This guide delves into the experimental protocols and quantitative data from a pivotal study that directly informs the validation of this in-vivo technique.
Quantitative Data Comparison
The following tables summarize the quantitative findings from the comparative study, showcasing the binding potential of [¹⁸F]FE-PE2I in key brain regions as measured by in-vivo PET and the corresponding high-resolution detail offered by ex-vivo autoradiography.
Table 1: In-Vivo [¹⁸F]FE-PE2I PET in Cynomolgus Monkeys
| Brain Region | Binding Potential (BPND) | Ratio-to-Cerebellum |
| Striatum | 4.5 | 7-10 |
| Midbrain | 0.6 | 1.5-2.3 |
Binding potential (BPND) was measured using a simplified reference tissue model with the cerebellum as the reference region.[1]
Table 2: In-Vitro Autoradiography of [¹⁸F]FE-PE2I in Post-Mortem Human Brain
| Brain Region | Signal Intensity |
| Caudate | High |
| Putamen | High |
High accumulation of [¹⁸F]FE-PE2I was observed in the caudate and putamen, which was selectively displaceable by the DAT inhibitor GBR12909, confirming specific binding to the dopamine transporter.[1]
Experimental Protocols
A detailed understanding of the methodologies employed in both techniques is essential for a critical evaluation of the validation data.
In-Vivo [¹⁸F]FE-PE2I PET Imaging in Cynomolgus Monkeys
The in-vivo PET studies were conducted on three cynomolgus monkeys. The protocol involved the intravenous injection of [¹⁸F]FE-PE2I, followed by dynamic PET scanning.
-
Radioligand: [¹⁸F]FE-PE2I
-
Subjects: Cynomolgus monkeys
-
Imaging System: Not specified in the abstract.
-
Data Acquisition: Dynamic PET scans were acquired to measure the brain uptake and kinetics of the radioligand.[1]
-
Data Analysis: The binding potential (BPND) was calculated using a simplified reference tissue model, with the cerebellum serving as the reference region due to its low DAT density. The ratio of radioactivity in target regions to the cerebellum was also determined.[1]
Ex-Vivo Post-Mortem Autoradiography in Human Brain
The autoradiography experiments were performed on post-mortem human brain tissue to provide a high-resolution visualization of [¹⁸F]FE-PE2I binding.
-
Radioligand: [¹⁸F]FE-PE2I
-
Tissue: Post-mortem human brain sections
-
Incubation: Brain sections were incubated with [¹⁸F]FE-PE2I.
-
Blocking Studies: To confirm the specificity of binding to the dopamine transporter, blocking experiments were conducted. This involved co-incubation with selective DAT inhibitors (GBR12909, β-CIT), a serotonin transporter inhibitor (citalopram), and a norepinephrine transporter inhibitor (maprotiline).[1]
-
Detection: The distribution and density of the radioligand binding were visualized and quantified using phosphor imaging plates.
Experimental Workflow
The following diagram illustrates the logical flow of the validation study, from the in-vivo imaging of the monkeys to the detailed ex-vivo analysis of human brain tissue.
References
Confirming the Specificity of [18F]FE-PE2I Binding: A Comparative Guide to Blocking Studies
For researchers, scientists, and drug development professionals, understanding the specificity of a radioligand is paramount to ensuring accurate and reliable neuroimaging results. This guide provides a comprehensive comparison of blocking studies that validate the specificity of [18F]FE-PE2I binding to the dopamine transporter (DAT), with supporting data from alternative radioligands.
[18F]FE-PE2I is a positron emission tomography (PET) radioligand designed for the in vivo quantification of dopamine transporters, which are crucial in the pathophysiology of several neurological and psychiatric disorders. Its high affinity and selectivity for DAT are critical attributes that minimize off-target binding and ensure that the PET signal accurately reflects DAT density. This guide delves into the experimental evidence that substantiates the binding specificity of [18F]FE-PE2I through in vitro binding assays and in vivo blocking studies.
Comparative Binding Affinity and Selectivity
The binding affinity of a radioligand to its target and other neuroreceptors is a key determinant of its specificity. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a higher affinity. The following table summarizes the in vitro binding affinities of [18F]FE-PE2I and other commonly used DAT radioligands.
| Radioligand | Dopamine Transporter (DAT) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) | DAT/SERT Selectivity Ratio | DAT/NET Selectivity Ratio |
| [18F]FE-PE2I | 12[1] | >5000[1] | Not Available | >417 | Not Available |
| [11C]PE2I | 5.9 | 170 | 2800 | 28.8 | 474.6 |
| [123I]FP-CIT | 0.62[2] | 1.7 | 130 | 2.74 | 209.7 |
As the data indicates, [18F]FE-PE2I demonstrates high affinity for the dopamine transporter and significantly lower affinity for the serotonin transporter, highlighting its excellent selectivity.
In Vivo Blocking Studies: Confirming Specificity in a Living System
In vivo blocking studies provide crucial evidence of a radioligand's binding specificity by demonstrating that the administration of a selective competing compound can displace the radioligand from its target.
[18F]FE-PE2I Blocking Studies
Several studies have confirmed the in vivo specificity of [18F]FE-PE2I. A key study in cynomolgus monkeys demonstrated that the administration of GBR12909, a highly selective DAT inhibitor, resulted in a near-complete displacement of [18F]FE-PE2I from the striatum and midbrain.[1] Conversely, administration of citalopram (a selective serotonin reuptake inhibitor) and maprotiline (a selective norepinephrine reuptake inhibitor) did not produce any significant displacement, confirming the high selectivity of [18F]FE-PE2I for the dopamine transporter in a living brain.[1]
Further compelling evidence comes from a study using dopamine transporter knockout (DAT-KO) rats, which genetically lack the DAT protein. In these animals, the binding of [18F]FE-PE2I in the striatum was reduced by 94.2% compared to wild-type rats, providing definitive evidence that the signal from [18F]FE-PE2I is overwhelmingly due to its binding to the dopamine transporter.
A human study investigating the effects of modafinil, a medication with DAT inhibitory properties, on [18F]FE-PE2I binding provides further in vivo evidence of its specificity.
| Blocking Agent | Dose | Subject | Key Finding |
| GBR12909 | 1.5 mg/kg, i.v. | Cynomolgus Monkey | Complete displacement of [18F]FE-PE2I binding in striatum and midbrain.[1] |
| Citalopram | 1.0 mg/kg, i.v. | Cynomolgus Monkey | No displacement of [18F]FE-PE2I binding.[1] |
| Maprotiline | 1.0 mg/kg, i.v. | Cynomolgus Monkey | No displacement of [18F]FE-PE2I binding.[1] |
| Modafinil | 200 mg, oral | Human | 51.4% DAT occupancy in the striatum. |
| Modafinil | 300 mg, oral | Human | 56.9% DAT occupancy in the striatum. |
| Genetic Knockout | - | Rat | 94.2% reduction in striatal [18F]FE-PE2I binding in DAT-KO rats. |
Comparative Blocking Studies with Other DAT Radioligands
For comparison, blocking studies with other DAT radioligands have also been conducted. For instance, approximately 80-90% of the striatal binding of [123I]FP-CIT, a commonly used SPECT tracer for DAT imaging, is blocked by the DAT inhibitor GBR12909.[2]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vivo Blocking Study with [18F]FE-PE2I in Cynomolgus Monkeys
-
Subjects: Three female cynomolgus monkeys.
-
Radioligand Administration: Intravenous bolus injection of [18F]FE-PE2I.
-
Blocking Agents:
-
GBR12909 (1.5 mg/kg) was administered intravenously 30 minutes before the [18F]FE-PE2I injection.
-
Citalopram (1.0 mg/kg) was administered intravenously 15 minutes before the [18F]FE-PE2I injection.
-
Maprotiline (1.0 mg/kg) was administered intravenously 15 minutes before the [18F]FE-PE2I injection.
-
-
Imaging Protocol: PET scans were acquired for 90-120 minutes post-injection. The binding potential (BPND) was calculated using the simplified reference tissue model with the cerebellum as the reference region.
[18F]FE-PE2I PET Study in Dopamine Transporter Knockout (DAT-KO) Rats
-
Subjects: Male DAT-KO and wild-type (WT) rats.
-
Radioligand Administration: Intravenous injection of [18F]FE-PE2I.
-
Imaging Protocol: A 45-minute dynamic microPET scan was performed. Binding potential (BPND) was estimated using the simplified reference tissue model with the cerebellum as the reference region.
Modafinil Occupancy Study with [18F]FE-PE2I in Humans
-
Subjects: Healthy human volunteers.
-
Study Design: Two PET scans were performed on each subject: a baseline scan and a second scan after oral administration of either 200 mg or 300 mg of modafinil.
-
Radioligand Administration: Intravenous bolus injection of [18F]FE-PE2I.
-
Imaging Protocol: Dynamic PET scans were acquired for 60 minutes. DAT occupancy was calculated by comparing the binding potential at baseline and after modafinil administration.
Visualizing the Principles of Specificity
The following diagrams illustrate the experimental workflow of a blocking study and the underlying principle of competitive binding.
References
- 1. In vitro autoradiography and in vivo evaluation in cynomolgus monkey of [18F]FE-PE2I, a new dopamine transporter PET radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GBR12909 attenuates amphetamine-induced striatal dopamine release as measured by [(11)C]raclopride continuous infusion PET scans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Test-Retest Reliability of [18F]FE-PE2I PET for Dopamine Transporter Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the test-retest reliability of [18F]FE-PE2I PET for quantifying the dopamine transporter (DAT) against other prominent PET radiotracers. The data presented is compiled from published experimental studies to aid researchers in selecting the most appropriate imaging agent for their longitudinal studies and clinical trials.
Introduction to DAT Imaging and the Importance of Test-Retest Reliability
Positron Emission Tomography (PET) imaging of the dopamine transporter is a critical tool in the study of neurodegenerative diseases, particularly Parkinson's disease, where the density of DAT is a key biomarker of disease progression. For longitudinal studies that track changes in DAT levels over time or assess the efficacy of therapeutic interventions, the reliability and reproducibility of the PET tracer are paramount. High test-retest reliability ensures that observed changes are due to underlying pathophysiology rather than measurement error. [18F]FE-PE2I is a potent and selective radioligand for DAT imaging. This guide evaluates its performance in terms of test-retest reliability and compares it with other commonly used DAT PET tracers.
Comparative Analysis of Test-Retest Reliability
The following tables summarize the quantitative data on the test-retest reliability of [18F]FE-PE2I and alternative DAT PET tracers. The key metrics presented are:
-
Absolute Variability (%): The mean absolute percentage difference between test and retest measurements. Lower values indicate higher reproducibility.
-
Intraclass Correlation Coefficient (ICC): A measure of the reliability of measurements, taking into account both within-subject and between-subject variability. ICC values closer to 1 indicate higher reliability.
[18F]FE-PE2I Test-Retest Reliability in Parkinson's Disease Patients
| Brain Region | Absolute Variability (%) | Intraclass Correlation Coefficient (ICC) |
| Caudate | 5.3 - 7.5 | 0.89 - 0.97 |
| Putamen | 5.3 - 7.5 | 0.89 - 0.97 |
| Ventral Striatum | 5.3 - 7.5 | 0.89 - 0.97 |
| Substantia Nigra | 11 | 0.74 |
| Functional Striatal Subdivisions | 6.0 - 9.6 | 0.76 - 0.91 |
Data sourced from a study in nine patients with Parkinson's disease (Hoehn and Yahr stage < 3) who underwent two [18F]FE-PE2I PET scans within 7-28 days.[1][2][3]
Comparison with Alternative DAT PET Tracers
| Tracer | Population | Brain Region | Absolute Variability (%) | Intraclass Correlation Coefficient (ICC) |
| [11C]PE2I | Healthy Volunteers | Striatum | 4 - 9 | ~0.9 |
| [18F]FP-CIT | Parkinson's Disease | Striatum | 3.51 - 6.94 | 0.98 - 0.99 |
| Essential Tremor | Striatum | 6.99 - 8.02 | 0.88 - 0.96 | |
| [18F]-DOPA | Healthy Volunteers | Caudate | 5.8 | 0.944 |
| Putamen | 4.8 | 0.931 | ||
| [18F]LBT-999 | Rats | Striatum | 8 - 14 | 0.9 |
Data for [11C]PE2I, [18F]FP-CIT, [18F]-DOPA, and [18F]LBT-999 are compiled from various studies. Direct comparison should be made with caution due to differences in study populations, methodologies, and scanner technologies.
Experimental Protocols
A detailed understanding of the experimental protocols is crucial for interpreting and comparing test-retest reliability data. Below are summaries of the methodologies employed in the cited studies.
[18F]FE-PE2I PET Protocol in Parkinson's Disease Patients
-
Participants: Nine patients with Parkinson's disease (Hoehn and Yahr stage < 3).[1][2][3]
-
Radiotracer Administration: Intravenous bolus injection of [18F]FE-PE2I.[1]
-
PET Scanning: Two 93-minute dynamic PET scans were acquired for each patient with a 7 to 28-day interval between scans.[1][2][3] Patients were in a practically defined "OFF" state, having withdrawn from levodopa medication for at least 12 hours and other dopaminergic medications for at least 24 hours.[2]
-
Data Analysis: The outcome measure was the non-displaceable binding potential (BPND), generated using wavelet-aided parametric imaging with the cerebellum as the reference region.[1][2][3]
General Protocol for Alternative DAT PET Tracers
The protocols for the alternative tracers share similarities with the [18F]FE-PE2I study, typically involving:
-
Participant Recruitment: Healthy volunteers or patients with specific neurological conditions.
-
Radiotracer Injection: A bolus injection of the respective radiotracer (e.g., [11C]PE2I, [18F]FP-CIT).
-
Scanning Procedure: Two PET scans performed on separate days. The interval between scans can vary between studies.
-
Image Analysis: Quantification of tracer binding in specific brain regions, often using reference tissue models to derive parameters like BPND or specific binding ratio (SBR).
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the dopamine signaling pathway relevant to DAT PET imaging and a typical experimental workflow for a test-retest PET study.
Caption: Dopamine signaling pathway at the synapse, highlighting the role of the dopamine transporter (DAT) in dopamine reuptake, the target for PET tracers like [18F]FE-PE2I.
Caption: A generalized workflow for a test-retest PET imaging study, from participant preparation to statistical analysis of reliability.
Conclusion
[18F]FE-PE2I PET demonstrates good to excellent test-retest reliability for DAT quantification in the striatal regions of Parkinson's disease patients, with absolute variability ranging from 5.3% to 7.5% and ICCs between 0.89 and 0.97.[1][2][3] The reliability is lower in the substantia nigra, which is likely attributable to the lower DAT density and smaller anatomical size of this region.[1][2][3]
When compared to other DAT PET tracers, the test-retest reliability of [18F]FE-PE2I is comparable to that of [11C]PE2I and [18F]FP-CIT in similar patient populations. The choice of tracer for a particular study will depend on several factors, including the specific research question, the patient population, and the availability of the radiotracer and PET imaging facilities. This guide provides the necessary data to make an informed decision based on the test-retest reliability of these valuable research tools.
References
- 1. Comparative test-retest variability of outcome parameters derived from brain [18F]FDG PET studies in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imaging of Brain Dopamine Pathways: Implications for Understanding Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High long-term test–retest reliability for extrastriatal 11C-raclopride binding in healthy older adults - PMC [pmc.ncbi.nlm.nih.gov]
Correlation of Fluoroethyl-PE2I uptake with clinical severity scores in Parkinson's.
A comprehensive analysis of current research demonstrates a significant correlation between the uptake of the PET radioligand [18F]FE-PE2I in the brain and the clinical severity of Parkinson's disease. This guide provides a detailed comparison of findings from key studies, offering researchers and drug development professionals a consolidated view of the experimental data and methodologies in this promising area of neuroimaging.
The quest for objective biomarkers to track the progression of Parkinson's disease is a critical endeavor in neuroscience research and clinical trials. Positron Emission Tomography (PET) imaging of the dopamine transporter (DAT) has emerged as a valuable tool in this regard. [18F]FE-PE2I, a specific radioligand for DAT, allows for the in vivo quantification of dopaminergic degeneration, a hallmark of Parkinson's disease. This guide synthesizes data from multiple studies to evaluate the correlation between [18F]FE-PE2I uptake, measured as binding potential (BPND), and established clinical severity scores, primarily the Unified Parkinson's Disease Rating Scale (UPDRS) and the Hoehn and Yahr (H&Y) scale.
Quantitative Correlation Analysis
The following table summarizes the key quantitative findings from studies investigating the relationship between [18F]FE-PE2I BPND in various brain regions and clinical measures of Parkinson's disease severity. A consistent negative correlation is observed, indicating that lower radioligand uptake (reflecting greater dopamine transporter loss) is associated with more severe clinical symptoms.
| Brain Region | Clinical Score | Correlation Coefficient (r or rs) | p-value | Study Population | Reference |
| Putamen | Symptom Duration | -0.42 | < 0.02 | 41 PD patients | [1] |
| Sensorimotor Striatum | Symptom Duration | -0.51 | < 0.02 | 41 PD patients | [1] |
| Caudate Nucleus | Hoehn & Yahr Stage | -0.40 to -0.54 | < 0.02 | 41 PD patients | [1] |
| Putamen | Hoehn & Yahr Stage | -0.40 to -0.54 | < 0.02 | 41 PD patients | [1] |
| Sensorimotor Striatum | Hoehn & Yahr Stage | -0.40 to -0.54 | < 0.02 | 41 PD patients | [1] |
| Substantia Nigra | Hoehn & Yahr Stage | -0.40 to -0.54 | < 0.02 | 41 PD patients | [1] |
| Sensorimotor Striatum | MDS-UPDRS-III (OFF state) | -0.47 | < 0.04 | 41 PD patients | [1] |
| Putamen | MDS-UPDRS-III (excluding tremor) | -0.45 | < 0.04 | 41 PD patients | [1] |
| Putamen | Total Motor Severity (MDS-UPDRS-III) | -0.59 | 0.002 | 28 PD patients | [2][3] |
| Substantia Nigra | Total Motor Severity (MDS-UPDRS-III) | -0.46 | 0.018 | 28 PD patients | [2][3] |
| Putamen (Asymmetry Index) | Motor Severity Asymmetry | -0.60 | 0.001 | 28 PD patients | [2][3] |
| Putamen (Longitudinal % Reduction) | Increase in Motor Severity | 0.91 | 0.011 | 6 PD patients (2-year follow-up) | [2][3] |
Experimental Protocols
The methodologies employed in these studies share a common framework, with variations in specific parameters. A generalized experimental protocol is outlined below.
Patient Population and Clinical Assessment
Studies typically include patients diagnosed with Parkinson's disease, often in the early to moderate stages (H&Y stage < 3), and a cohort of healthy control subjects.[1][4] A comprehensive neurological examination and clinical assessment are performed, including the administration of the MDS-UPDRS, particularly the motor examination (Part III) in the 'OFF' medication state, and the Hoehn & Yahr scale to stage disease severity.[1]
[18F]FE-PE2I PET Imaging
-
Radioligand Administration: A bolus injection of [18F]FE-PE2I is administered intravenously.
-
PET Scan Acquisition: Dynamic PET scans are typically acquired for a duration of 60 to 93 minutes.[4][5][6] Some studies have investigated simplified protocols with shorter acquisition times.[6][7]
-
Image Co-registration: PET images are co-registered with anatomical magnetic resonance images (MRI) for accurate delineation of brain regions of interest (ROIs).[4]
-
Regions of Interest (ROIs): ROIs are drawn for key areas of the nigrostriatal pathway, including the caudate nucleus, putamen, ventral striatum, and substantia nigra. The cerebellum is commonly used as a reference region due to its negligible DAT density.[4][5]
Data Analysis and Quantification
The primary outcome measure is the binding potential (BPND), which reflects the density of available dopamine transporters. BPND is often estimated using kinetic modeling approaches like the simplified reference tissue model (SRTM) or Logan graphical analysis.[4][5][7] The wavelet-aided parametric imaging method has also been used to generate high-resolution BPND images.[4][5] Statistical analysis, typically using Pearson or Spearman correlation, is then performed to assess the relationship between regional BPND values and clinical severity scores.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a study investigating the correlation between [18F]FE-PE2I uptake and clinical severity in Parkinson's disease.
Figure 1. A diagram illustrating the experimental workflow.
Alternative Radiotracers
While [18F]FE-PE2I shows great promise, it is important to consider alternative PET and SPECT radiotracers for DAT imaging. [123I]FP-CIT (ioflupane) is a widely used SPECT agent for the differential diagnosis of parkinsonian syndromes.[8] PET offers advantages in terms of higher spatial resolution and sensitivity compared to SPECT.[2] Other PET tracers for the dopaminergic system include [18F]DOPA, which measures dopamine synthesis capacity.[9] Comparative studies have shown a high correlation between the semi-quantitative values of [123I]FP-CIT and [18F]FE-PE2I, with [18F]FE-PE2I demonstrating a higher effect size.[6]
Conclusion
The available evidence strongly supports a significant inverse correlation between [18F]FE-PE2I uptake in the nigrostriatal pathway and the clinical severity of Parkinson's disease. This relationship is particularly robust for motor symptoms, as measured by the MDS-UPDRS-III, and disease stage, determined by the Hoehn & Yahr scale. The consistent findings across multiple studies validate [18F]FE-PE2I PET as a valuable biomarker for assessing disease severity and progression in Parkinson's disease. Its utility in clinical trials for evaluating the efficacy of neuroprotective therapies is a promising avenue for future research. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and drug developers to incorporate this advanced imaging technique into their studies.
References
- 1. [18F]FE-PE2I DAT correlates with Parkinson’s disease duration, stage, and rigidity/bradykinesia scores: a PET radioligand validation study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical correlates of dopamine transporter availability in cross-sectional and longitudinal studies with [18F]FE-PE2I PET: independent validation with new insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical correlates of dopamine transporter availability in cross-sectional and longitudinal studies with [18F]FE-PE2I PET: independent validation with new insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Quantification and discriminative power of 18F-FE-PE2I PET in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simplified quantification of [18F]FE-PE2I PET in Parkinson’s disease: Discriminative power, test–retest reliability and longitudinal validity during early peak and late pseudo-equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine Transporter Imaging, Current Status of a Potential Biomarker: A Comprehensive Review [mdpi.com]
- 9. imaging-cro.biospective.com [imaging-cro.biospective.com]
The Superior Profile of [¹⁸F]FE-PE2I for Dopamine Transporter PET Imaging
A Comparative Guide for Researchers and Clinicians
The in-vivo imaging of dopamine transporters (DAT) is crucial for the differential diagnosis of parkinsonian syndromes and for research into the progression of neurodegenerative diseases like Parkinson's disease. While several radiotracers exist, [¹⁸F]FE-PE2I has emerged as a highly promising ligand for Positron Emission Tomography (PET) due to its distinct advantages in selectivity, kinetics, and logistical utility over other commonly used tracers.
This guide provides an objective comparison of [¹⁸F]FE-PE2I with other key DAT tracers, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Key Advantages of [¹⁸F]FE-PE2I
[¹⁸F]FE-PE2I offers a combination of favorable characteristics that position it as a superior choice for DAT imaging.
-
Enhanced Selectivity : Unlike the most common SPECT agent, [¹²³I]FP-CIT (DaTSCAN), which shows affinity for both dopamine and serotonin transporters, [¹⁸F]FE-PE2I is highly selective for DAT.[1][2] This high selectivity ensures that the resulting signal is a more accurate reflection of DAT integrity, which is particularly important when studying diseases with potential serotonergic involvement.
-
Favorable Kinetics for Efficient Imaging : [¹⁸F]FE-PE2I exhibits faster kinetics compared to its carbon-11 analogue, [¹¹C]PE2I.[1][3][4] Peak specific binding in DAT-rich regions occurs between 20 and 40 minutes for [¹⁸F]FE-PE2I, whereas [¹¹C]PE2I requires 70 minutes or more to reach its peak.[4] This allows for significantly shorter imaging protocols, improving patient comfort and increasing throughput.[5] Furthermore, it produces fewer radiometabolites than [¹¹C]PE2I, simplifying the quantitative analysis.[1]
-
Logistical Superiority of Fluorine-18 : The physical half-life of Fluorine-18 (approx. 110 minutes) is considerably longer than that of Carbon-11 (approx. 20 minutes). This key difference allows for the centralized production and distribution of [¹⁸F]FE-PE2I to imaging centers that lack an on-site cyclotron, broadening its accessibility for clinical and research use.[3]
-
Superior Resolution of PET : As a PET tracer, [¹⁸F]FE-PE2I benefits from the inherently higher spatial and temporal resolution of PET imaging compared to Single-Photon Emission Computed Tomography (SPECT).[5][6] This technical advantage enables more detailed visualization and quantification of DAT, even in small, deep brain structures like the substantia nigra, which is a significant challenge for conventional SPECT imaging.[5][7]
-
Simplified Patient Preparation : Imaging with iodine-based radiotracers such as [¹²³I]FP-CIT requires the pre- and post-scan administration of thyroid-blocking agents to prevent uptake of free radioiodine. This step is unnecessary with fluorine-18 based tracers like [¹⁸F]FE-PE2I, streamlining the imaging workflow.[5][6]
Quantitative Performance Data
The advantages of [¹⁸F]FE-PE2I are evident in its quantitative performance metrics compared to other established tracers. The ability of a tracer to distinguish between healthy controls and a patient population can be measured by its effect size; a larger effect size indicates better separation between groups.
| Parameter | [¹⁸F]FE-PE2I (PET) | [¹¹C]PE2I (PET) | [¹²³I]FP-CIT (SPECT) |
| Radionuclide Half-life | ~110 minutes | ~20 minutes | ~13.2 hours |
| Selectivity | High for DAT[1][2] | High for DAT | Binds to DAT and SERT[2] |
| Time to Peak Equilibrium | 20-40 minutes[2][4] | ~70 minutes[4] | 3-6 hours |
| Imaging Modality | PET | PET | SPECT |
| Thyroid Blockade | Not required[5] | Not required | Required |
| Effective Radiation Dose | 23 µSv/MBq[8][9] | ~6.4 mSv (typical dose) | ~4.6 mSv (typical dose)[8] |
| Effect Size (Glass's Δ) | 2.95 (BPND) / 2.57 (SUVR)[5][10] | Not directly compared in these studies | 2.29 (SUR)[5][10] |
| Diagnostic Accuracy | High (Sensitivity 0.94, Specificity 1.00 reported)[2][6] | High | Established clinical standard |
BPND: Binding Potential; SUVR: Standardized Uptake Value Ratio; SUR: Specific Uptake Ratio.
Visualizing the Comparison
The decision-making process for selecting a DAT tracer involves weighing multiple factors, from molecular properties to clinical logistics.
Caption: Logical flow for DAT PET tracer comparison.
Experimental Protocols
Standardized protocols are essential for ensuring the reliability and reproducibility of PET imaging studies. A typical workflow for a clinical research study using [¹⁸F]FE-PE2I is outlined below.
[¹⁸F]FE-PE2I PET Imaging Protocol
-
Subject Recruitment and Screening : Participants (e.g., patients with early-stage parkinsonism and healthy controls) are recruited. Exclusion criteria include contraindications to MRI or PET.
-
Radiotracer Synthesis : [¹⁸F]FE-PE2I is produced according to Good Manufacturing Practice (GMP) standards.[11]
-
Patient Preparation : No specific dietary restrictions or thyroid-blocking medications are required.
-
Tracer Administration : A bolus injection of [¹⁸F]FE-PE2I (target activity ~200 MBq) is administered intravenously.[8]
-
Image Acquisition :
-
Dynamic Acquisition (for full quantification) : A dynamic PET scan is performed for up to 93 minutes immediately following tracer injection, often on an integrated PET/MR scanner to allow for co-registration with anatomical MRI data.[12]
-
Static Acquisition (for simplified quantification) : A shorter static scan (e.g., 10-20 minutes) can be acquired during the period of peak equilibrium, typically between 17 and 42 minutes post-injection.[2]
-
-
Image Processing and Analysis :
-
PET data is reconstructed and corrected for attenuation and motion.
-
Structural MRI is used to define anatomical regions of interest (ROIs), including the caudate, putamen, ventral striatum, substantia nigra, and a reference region (cerebellum).[12]
-
Quantification : Time-activity curves are generated for each ROI. The primary outcome measure, binding potential (BPND), is calculated using a kinetic model such as the simplified reference tissue model (SRTM).[12] Alternatively, the standardized uptake value ratio (SUVR) can be calculated from static images.
-
Caption: Typical experimental workflow for an [¹⁸F]FE-PE2I PET study.
Conclusion
[¹⁸F]FE-PE2I demonstrates clear and compelling advantages over other widely used DAT imaging agents. Its high selectivity, rapid kinetics, and the logistical benefits of the fluorine-18 label make it an exceptional tool for both clinical diagnostics and advanced neuroscience research. The superior image quality of PET and the robust quantitative capabilities of [¹⁸F]FE-PE2I allow for a more precise and detailed assessment of the dopaminergic system, establishing it as a feasible and often preferable alternative to existing tracers.
References
- 1. researchgate.net [researchgate.net]
- 2. [18F]FE-PE2I PET is a feasible alternative to [123I]FP-CIT SPECT for dopamine transporter imaging in clinically uncertain parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Longitudinal DAT changes measured with [18F]FE-PE2I PET in patients with Parkinson’s disease; a validation study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Ligand Binding Kinetics Explains the Pharmacokinetics of [18F]FE-PE2I in Dopamine Transporter PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine transporter imaging with [18F]FE-PE2I PET and [123I]FP-CIT SPECT—a clinical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Dopamine transporter imaging with [18F]FE-PE2I PET and [123I]FP-CIT SPECT—a clinical comparison | Semantic Scholar [semanticscholar.org]
- 11. GMP production of [18F]FE-PE2I on a TRACERLab FX2 N synthesis module, a radiotracer for in vivo PET imaging of the dopamine transport - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
Navigating the Landscape of Multi-Center [¹⁸F]Fluoroethyl-PE2I PET Imaging: A Guide to Reproducibility
For researchers, scientists, and drug development professionals, understanding the reproducibility of PET measurements is paramount for the successful execution of multi-center clinical trials. This guide provides a comprehensive overview of the reproducibility of [¹⁸F]Fluoroethyl-PE2I ([¹⁸F]FE-PE2I) PET imaging, a key tracer for the dopamine transporter (DAT), across different centers. While direct multi-center reproducibility studies for [¹⁸F]FE-PE2I are still emerging, this document synthesizes available single-center reliability data and established principles of multi-center imaging to offer valuable insights and practical guidance.
Key Performance Metrics: A Comparative Overview
Quantitative analysis of [¹⁸F]FE-PE2I PET data is crucial for assessing dopamine transporter availability. The following table summarizes key reproducibility metrics from single-center, test-retest studies. These values represent the expected variability within a single center under controlled conditions and serve as a benchmark for multi-center performance. The primary outcome measure is the non-displaceable binding potential (BP_ND), which reflects the density of available dopamine transporters.
| Region of Interest | Absolute Variability (%) | Intraclass Correlation Coefficient (ICC) | Notes |
| Striatal Regions | |||
| Caudate | 5.3 - 7.6 | 0.91 - 0.97 | High reliability and low variability observed in single-center studies.[1] |
| Putamen | 5.3 - 7.7 | 0.85 - 0.97 | Consistently high reproducibility reported.[1][2] |
| Ventral Striatum | 5.3 - 7.6 | 0.91 | Good reliability demonstrated.[1] |
| Extrastriatal Regions | |||
| Substantia Nigra | 11 | 0.74 | Higher variability and moderate reliability compared to striatal regions, likely due to lower DAT density and smaller size.[1] |
Standardized Workflow for Multi-Center [¹⁸F]FE-PE2I PET Studies
To minimize inter-center variability and ensure the collection of high-quality, reproducible data in a multi-center setting, a standardized workflow is essential. The following diagram outlines a logical framework for conducting such studies, from initial site qualification to centralized data analysis.
Experimental Protocols for Enhancing Reproducibility
The following sections detail key experimental considerations for minimizing variability in multi-center [¹⁸F]FE-PE2I PET studies. These protocols are based on published single-center studies and general guidelines for multi-center PET imaging.
Radiotracer Synthesis and Quality Control
The synthesis of [¹⁸F]FE-PE2I is a critical step that can introduce variability. A fully automated and GMP-compliant synthesis process is recommended to ensure consistency.
-
Precursor: Tosylate precursor for nucleophilic radiofluorination.
-
Synthesis Module: Automated synthesis modules (e.g., Synthera®+, GE TRACERLab FX2 N) should be used.
-
Purification: Semi-preparative HPLC is essential for purification.
-
Quality Control: Radiochemical purity should be >98%, and specific activity should be recorded for each batch.
Patient Preparation
Standardized patient preparation is crucial to minimize physiological variability.
-
Medication: A list of prohibited medications that may interfere with DAT binding should be established. Antiparkinsonian medication is typically withheld before the scan.
-
Dietary Restrictions: Patients should be instructed to fast for a specified period before the scan.
-
Caffeine and Nicotine: Consumption of caffeine and nicotine should be avoided for a defined period before the scan.
PET/CT or PET/MR Acquisition
Harmonization of acquisition parameters across different scanners is a major challenge in multi-center studies.
-
Scanner Qualification: All participating PET scanners should undergo a qualification process using standardized phantoms to assess and cross-calibrate their performance.
-
Patient Positioning: Standardized patient positioning protocols are necessary to ensure consistent brain imaging.
-
Transmission Scan: A low-dose CT or an appropriate MR-based attenuation correction sequence should be performed for attenuation correction.
-
Injection: [¹⁸F]FE-PE2I should be administered as an intravenous bolus, followed by a saline flush. The injected dose should be standardized (e.g., target dose of 2.86 MBq/kg).[3]
-
Acquisition Mode: Dynamic 3D list-mode acquisition is recommended to allow for flexible time framing and kinetic modeling.
-
Acquisition Duration: A dynamic acquisition of at least 60-90 minutes is often employed in research settings to allow for kinetic analysis.[1][3] For clinical applications, shorter, static acquisitions during periods of pseudo-equilibrium are being investigated.[2][4]
Image Reconstruction
Centralized or rigorously standardized reconstruction methods are vital to reduce variability.
-
Algorithm: Iterative reconstruction algorithms (e.g., OSEM) are standard. The number of iterations and subsets should be harmonized across sites.
-
Corrections: All reconstructions must include corrections for attenuation, scatter, randoms, and decay.
-
Post-filtering: The type and kernel of the post-reconstruction filter should be standardized.
-
Image Matrix and Voxel Size: These parameters should be consistent across all reconstructed images.
Image Analysis
A centralized image analysis pipeline is the most effective way to eliminate inter-reader and inter-site variability in data analysis.
-
Anatomical Registration: PET images should be co-registered to a corresponding structural MRI for accurate anatomical delineation of regions of interest (ROIs).
-
Region of Interest (ROI) Delineation: A standardized atlas or automated segmentation method should be used to define ROIs for the caudate, putamen, ventral striatum, substantia nigra, and a reference region (e.g., cerebellum or occipital cortex).
-
Quantification Method: The method for calculating the outcome measure (e.g., BP_ND using a reference tissue model) should be identical for all data. Parametric imaging with methods like the Logan graphical analysis can be employed.
-
Software: The same software and version should be used for all image analysis steps.
Conclusion
While direct evidence on the inter-center reproducibility of [¹⁸F]FE-PE2I PET is limited, data from single-center studies demonstrate its high reliability, particularly in striatal regions.[1] By implementing rigorous standardization of all aspects of the imaging process, from patient preparation to data analysis, it is feasible to conduct high-quality, reproducible multi-center [¹⁸F]FE-PE2I PET studies. The establishment of and adherence to a common imaging protocol, coupled with centralized data processing and analysis, are the cornerstones for minimizing variability and ensuring the integrity of data in large-scale clinical trials. The growing use of [¹⁸F]FE-PE2I in research and its potential for clinical applications underscore the importance of continued efforts to establish and validate standardized procedures for multi-center imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. Simplified quantification of [18F]FE-PE2I PET in Parkinson’s disease: Discriminative power, test–retest reliability and longitudinal validity during early peak and late pseudo-equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [18F]FE-PE2I PET is a feasible alternative to [123I]FP-CIT SPECT for dopamine transporter imaging in clinically uncertain parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Fluoroethyl-PE2I: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the disposal of Fluoroethyl-PE2I based on standard laboratory safety practices. A specific Safety Data Sheet (SDS) for this compound with detailed disposal instructions was not available in the public domain at the time of this writing. Therefore, researchers, scientists, and drug development professionals must consult with their institution's Environmental Health and Safety (EHS) department and a licensed chemical waste disposal vendor to ensure compliance with all local, state, and federal regulations.
This compound (2-Fluoroethyl (1R,2S,3S,5S)-8-[(2E)-3-iodoprop-2-en-1-yl]-3-(4-methylphenyl)-8-azabicyclo-[3.2.1]octane-2-carboxylate) is a potent and selective dopamine transporter (DAT) ligand used as a reference standard for the PET tracer [¹⁸F]FE-PE2I.[1][2] Proper management and disposal of this compound are critical to ensure laboratory safety and environmental protection.
Core Principles for Disposal
Due to the lack of a specific SDS, a conservative approach to disposal is required. The chemical properties of this compound, including its molecular formula C₂₀H₂₅FINO₂, suggest it should be treated as a hazardous chemical waste.[1][3] The following steps outline a safe and compliant disposal workflow.
Experimental Workflow for Disposal
The disposal of this compound should follow a structured plan that prioritizes safety and regulatory compliance. The following workflow provides a logical sequence of operations for handling and disposing of this research chemical.
Caption: Workflow for the safe disposal of this compound.
Detailed Procedural Steps
-
Waste Characterization and Segregation:
-
All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and solutions, must be collected in a designated hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department. The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[4]
-
-
Container and Labeling:
-
Use a chemically resistant container with a secure, tight-fitting lid. The container must be in good condition and compatible with the waste.
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the date you first added waste to the container (accumulation start date).
-
-
Storage:
-
Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from heat, sparks, and open flames.[5]
-
-
Disposal Vendor:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with all necessary information about the waste, including its composition and any known hazards. Disposal must be conducted by a licensed and reputable hazardous waste disposal company.
-
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile gloves), when handling this compound or its waste.
-
Ventilation: Handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Spill Response: In the event of a spill, follow your laboratory's established spill response procedures for hazardous chemicals.
Quantitative Data Summary
There is no quantitative data available regarding specific disposal parameters such as concentration limits or pH adjustments for this compound. The disposal strategy should be based on the precautionary principle of treating it as a hazardous chemical waste.
| Parameter | Value |
| UN Number | Not available; to be determined by waste vendor |
| Proper Shipping Name | Not available; to be determined by waste vendor |
| Hazard Class | Not available; to be determined by waste vendor |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases[4] |
By adhering to these general guidelines and consulting with safety professionals, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
